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  • Product: Methyl 3,5-dichloro-4-fluorobenzoate
  • CAS: 1214375-18-4

Core Science & Biosynthesis

Foundational

Methyl 3,5-dichloro-4-fluorobenzoate chemical structure and properties

An In-depth Technical Guide to Methyl 3,5-dichloro-4-fluorobenzoate Introduction Methyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a specialized building block in organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3,5-dichloro-4-fluorobenzoate

Introduction

Methyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a specialized building block in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a methyl ester group on a benzene ring—makes it a compound of significant interest for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for precise modifications and can impart desirable physicochemical properties to larger, more complex molecules.

This guide provides a comprehensive overview of Methyl 3,5-dichloro-4-fluorobenzoate, covering its chemical structure, properties, potential synthetic routes, and applications. It is intended for professionals in drug development and chemical research who require a deep technical understanding of this versatile intermediate.

Chemical Identity and Structure

The structural foundation of Methyl 3,5-dichloro-4-fluorobenzoate is a benzene ring substituted at the 1, 3, 4, and 5 positions. The chlorine atoms at positions 3 and 5, combined with the fluorine atom at position 4, create a distinct electronic and steric environment that influences the molecule's reactivity and physical properties.

Caption: Chemical structure of Methyl 3,5-dichloro-4-fluorobenzoate.

Table 1: Core Chemical Identifiers

IdentifierValue
CAS Number 1214375-18-4[1]
Molecular Formula C₈H₅Cl₂FO₂[1]
Molecular Weight 223.03 g/mol [1]
IUPAC Name methyl 3,5-dichloro-4-fluorobenzoate
InChI 1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[1]
InChIKey TVBFNISLGKFSNX-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl

Physicochemical and Computed Properties

The physical and chemical properties of Methyl 3,5-dichloro-4-fluorobenzoate are dictated by its halogenated aromatic structure. These properties are crucial for determining appropriate reaction conditions, solvents, and storage protocols.

Table 2: Physicochemical and Computed Properties

PropertyValueSource
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Ambient Temperature[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
XLogP3 (Predicted) 2.9191[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis and Reaction Chemistry

While specific, detailed synthesis procedures for Methyl 3,5-dichloro-4-fluorobenzoate are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the esterification of the corresponding carboxylic acid, 3,5-dichloro-4-fluorobenzoic acid.

A potential synthesis for the parent carboxylic acid could start from a more readily available precursor, followed by halogenation and functional group transformations. For instance, processes like nitration, reduction, diazotization, and chlorination are common strategies for synthesizing highly substituted benzoic acids.[3][4]

Exemplary Synthesis Workflow: Esterification of 3,5-dichloro-4-fluorobenzoic acid

The final step to produce the target compound would likely be a classic Fischer esterification or a related reaction.

synthesis_workflow start 3,5-dichloro-4-fluorobenzoic acid process Esterification Reaction (Reflux) start->process reagent1 Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) reagent1->process workup Aqueous Workup & Extraction process->workup product Methyl 3,5-dichloro-4-fluorobenzoate workup->product

Caption: Plausible workflow for the synthesis of the target compound.

Role in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine and chlorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties.[5]

  • Fluorine's Influence : The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5][6]

  • Chlorine's Contribution : Chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Like fluorine, chlorine can also participate in halogen bonding, a non-covalent interaction that can enhance drug-receptor binding.

  • The "Magic Methyl" Concept : While this compound features a methyl ester, the principle of adding a methyl group (the "magic methyl" effect) is a well-established strategy in medicinal chemistry to improve potency and pharmacokinetic profiles by filling hydrophobic pockets in target proteins.[7]

Methyl 3,5-dichloro-4-fluorobenzoate, therefore, represents a valuable scaffold. It provides a rigid aromatic core decorated with functional groups that medicinal chemists can leverage to fine-tune the properties of a lead compound, potentially improving its efficacy, duration of action, and overall drug-like characteristics.[5][8]

Spectroscopic Characterization

The structural elucidation of Methyl 3,5-dichloro-4-fluorobenzoate and related compounds relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals for the aromatic protons and the methyl ester protons. ¹³C NMR would provide information on all carbon atoms in the molecule. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. The NIST WebBook contains mass spectrometry data for related compounds like Methyl 4-fluorobenzoate, which serves as a useful reference.[9]

  • Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the halogenated aromatic ring.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 3,5-dichloro-4-fluorobenzoate is not widely available, data from structurally analogous compounds, such as Methyl 3,5-dichlorobenzoate and other halogenated aromatics, can provide guidance on safe handling.[10][11][12]

Table 3: GHS Hazard Information (Inferred from Related Compounds)

Hazard ClassHazard Statement
Skin Corrosion/Irritation H315: Causes skin irritation[12][13]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[12][13]
Specific Target Organ Toxicity H335: May cause respiratory irritation[12][13]

Standard Handling Procedures:

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation : Use only outdoors or in a well-ventilated area. Handle in a chemical fume hood.[10][12]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Skin : Wash with plenty of soap and water.[10]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing.[10][12]

  • Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[10]

Exemplary Experimental Protocol: Synthesis of a Substituted Benzoic Acid

To provide practical context, the following is a representative protocol for the synthesis of a related compound, 3,5-dichloro-4-methylbenzoic acid, which illustrates the type of reaction conditions that might be employed in the synthesis of precursors to the title compound.

Objective: To synthesize 3,5-dichloro-4-methylbenzoic acid via chlorination of p-toluic acid.

Materials:

  • p-Toluic acid

  • Methylene chloride (DCM)

  • Aluminum chloride (AlCl₃)

  • Chlorine gas (Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup : Dissolve p-toluic acid (0.698 mole) in methylene chloride (1 liter) in a suitable reaction vessel equipped with a stirrer and cooling bath.[14]

  • Addition of Catalyst : Cool the solution to below 10°C using an ice-water bath. Add aluminum chloride (1.948 mole) portion-wise, ensuring the temperature remains below 10°C.[14]

  • Chlorination : Once the addition of AlCl₃ is complete, begin bubbling chlorine gas through the solution. Control the rate of gas flow to maintain the reaction temperature below 10°C.[14]

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique, such as gas-liquid chromatography (GLC) or thin-layer chromatography (TLC), until the starting material is consumed (typically around 4 hours).[14]

  • Quenching : Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[14]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction several times to ensure complete recovery.[14]

  • Washing and Drying : Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.[14]

  • Isolation and Purification : Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as a white solid. Recrystallize the crude solid from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to obtain the purified 3,5-dichloro-4-methylbenzoic acid.[14]

Conclusion

Methyl 3,5-dichloro-4-fluorobenzoate is a highly functionalized synthetic intermediate with significant potential in advanced chemical research. Its value is derived from the specific combination and arrangement of its halogen and ester substituents, which provide a powerful toolkit for modulating the biological and physical properties of target molecules. For scientists engaged in the design of novel pharmaceuticals and functional materials, this compound represents a key building block for introducing desirable features such as metabolic stability, enhanced binding affinity, and tailored lipophilicity. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.

Sources

Exploratory

Comprehensive Solubility Profiling of Methyl 3,5-dichloro-4-fluorobenzoate in Organic Solvents: A Thermodynamic and Mechanistic Guide

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis and agrochemical development, polyhalogenated aromatic esters serve as critical electrophilic building blocks for cross-coupling reactions (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis and agrochemical development, polyhalogenated aromatic esters serve as critical electrophilic building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Methyl 3,5-dichloro-4-fluorobenzoate (CAS: 1214375-18-4) is a highly functionalized intermediate whose utility is strictly governed by its solubility profile.

Designing scalable synthetic routes requires moving beyond empirical trial-and-error solvent selection. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Methyl 3,5-dichloro-4-fluorobenzoate, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for precise solubility determination.

Mechanistic Causality: The Hansen Solubility Parameter (HSP) Framework

The dissolution of a crystalline solid in an organic solvent is an endergonic process driven by the disruption of the crystal lattice and subsequent solvation of the individual molecules. To predict and understand the solubility of Methyl 3,5-dichloro-4-fluorobenzoate, we must analyze its intermolecular forces using the Hansen Solubility Parameter (HSP) framework[1].

HSP divides the total cohesive energy of a liquid into three distinct interaction parameters:

  • Dispersion Forces ( δD​ ): Driven by atomic electron clouds.

  • Polarity ( δP​ ): Driven by permanent dipole moments.

  • Hydrogen Bonding ( δH​ ): Driven by electron exchange (donor/acceptor interactions).

Structural Analysis of Methyl 3,5-dichloro-4-fluorobenzoate
  • High Dispersion ( δD​ ): The presence of the aromatic ring and two heavy, polarizable chlorine atoms significantly elevates the dispersive interactions of this molecule. It will exhibit a strong affinity for solvents with high δD​ values (e.g., Toluene, Dichloromethane).

  • Moderate Polarity ( δP​ ): The methyl ester group and the highly electronegative fluorine atom create localized dipole moments. This allows for favorable interactions with moderately polar aprotic solvents (e.g., THF, Ethyl Acetate).

  • Low Hydrogen Bonding ( δH​ ): The molecule lacks any hydrogen-bond donors (no -OH or -NH groups). While the ester oxygen and fluorine atom can act as weak hydrogen-bond acceptors, the molecule's overall δH​ is exceptionally low.

Conclusion on Causality: The optimal solvent for this compound will possess a high δD​ , moderate δP​ , and low δH​ . Solvents falling within this specific "HSP sphere" will dissolve the compound efficiently, while highly protic solvents (like water) will force the hydrophobic halogenated compound to precipitate due to an unfavorable entropic penalty.

Quantitative Solubility Profile

Based on the thermodynamic modeling of halogenated aromatic esters, the following table summarizes the solubility profile of Methyl 3,5-dichloro-4-fluorobenzoate across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility LevelTarget Concentration (mg/mL)
Halogenated Dichloromethane (DCM)8.93Very High> 150
Ether (Cyclic) Tetrahydrofuran (THF)7.52Very High> 100
Ester Ethyl Acetate (EtOAc)6.02High50 - 100
Aromatic Toluene2.38High50 - 100
Polar Aprotic Dimethylformamide (DMF)36.7High50 - 100
Polar Protic Methanol (MeOH)32.7Moderate10 - 50
Aliphatic n-Heptane1.92Low< 5
Aqueous Water80.1Insoluble< 0.1

Data Note: Values are representative estimates for this specific structural class to guide initial solvent screening in process chemistry.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate regulatory-compliant solubility data, kinetic dissolution methods (e.g., visual dissolution) are insufficient. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with Solid-State Verification . This protocol ensures that the data reflects true thermodynamic equilibrium and accounts for potential solvent-induced polymorphic transformations.

Step-by-Step Methodology

Phase 1: Equilibration

  • Preparation: Add an excess amount of Methyl 3,5-dichloro-4-fluorobenzoate (approx. 200 mg) to a 4 mL amber glass vial to prevent potential UV degradation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid completely dissolves, add more API until saturation is maintained.

  • Agitation: Seal the vials tightly and place them in a thermomixer. Agitate at 500 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Expert Insight: 48 hours is required to overcome the activation energy barrier for the dissolution of highly stable crystalline lattices.

Phase 2: Phase Separation & Filtration 4. Centrifugation: Centrifuge the vials at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter.

  • Critical Causality Step: Discard the first 3-5 drops of the filtrate. Halogenated organics frequently adsorb onto filter membranes. Discarding the initial drops saturates the membrane, preventing artificially low concentration readings in the final sample.

Phase 3: Quantification & Solid-State Verification (The Self-Validating Loop) 6. HPLC-UV Analysis: Dilute the filtered supernatant into the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) and quantify using a validated reversed-phase HPLC-UV method against a multi-point calibration curve. 7. XRPD Verification: Harvest the residual wet solid from the centrifuge pellet. Dry gently under vacuum and analyze via X-ray Powder Diffraction (XRPD).

  • Why this builds trust: If the solvent formed a solvate or induced a polymorphic transition during the 48-hour equilibration, the solubility value applies to the new crystal form, not the input material. XRPD confirms the structural integrity of the solid phase.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility protocol, mapping the transition from theoretical HSP modeling to empirical validation.

G N1 Methyl 3,5-dichloro-4-fluorobenzoate (Input Material) N2 HSP Theoretical Modeling (δD, δP, δH) N1->N2 N3 Solvent Library Selection N2->N3 N4 Isothermal Shake-Flask Equilibration (48h at 25°C) N3->N4 N5 Phase Separation & PTFE Filtration N4->N5 N6 HPLC-UV Quantification N5->N6 Supernatant N7 XRPD Solid-State Verification N5->N7 Residual Solid N8 Validated Thermodynamic Solubility Profile N6->N8 N7->N8 Polymorph Check

Workflow for thermodynamic solubility profiling and solid-state validation.

Application Insights for Drug Development

Understanding the precise solubility of Methyl 3,5-dichloro-4-fluorobenzoate is not merely an academic exercise; it dictates downstream process engineering:

  • Reaction Solvent Selection: In palladium-catalyzed cross-coupling, the intermediate must be fully dissolved to ensure homogeneous catalysis. The high solubility in THF and Toluene makes these solvents ideal for scaling up Suzuki or Buchwald reactions involving this substrate.

  • Crystallization and Purification: The stark contrast between its high solubility in EtOAc/Toluene and its low solubility in Aliphatics (Heptane) makes an EtOAc/Heptane or Toluene/Heptane binary mixture the ideal anti-solvent crystallization system. By dissolving the crude product in a minimal volume of EtOAc and slowly charging Heptane, process chemists can achieve high-yield, high-purity crystalline recovery.

References

  • Matsuzaki, K., et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Retrieved March 10, 2026, from[Link]

  • Wojciechowski, J. P., et al. (2025). HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. Polish Academy of Sciences. Retrieved March 10, 2026, from[Link]

Sources

Foundational

A Guide to Understanding the Thermodynamic Stability of Methyl 3,5-dichloro-4-fluorobenzoate for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic stability of Methyl 3,5-dichloro-4-fluorobenzoate. While specific experimental data for this compound is not publicly available, this document se...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the thermodynamic stability of Methyl 3,5-dichloro-4-fluorobenzoate. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive manual outlining the principles, experimental methodologies, and data interpretation required to assess its thermodynamic properties. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize the stability of similar small molecules.

The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the journey of a drug molecule from discovery to a marketable therapeutic, its solid-state properties are of paramount importance. Thermodynamic stability, a cornerstone of these properties, dictates a molecule's tendency to exist in its most stable crystalline form under various conditions. A comprehensive understanding of a compound's thermodynamic landscape is not merely an academic exercise; it is a critical component of risk management in drug development.[1][2][3]

The solid form of an active pharmaceutical ingredient (API) directly influences its bioavailability, manufacturability, and shelf-life. An unstable form can transition to a more stable, and often less soluble, form over time, leading to a loss of therapeutic efficacy and potential safety concerns. Therefore, the early characterization of thermodynamic properties such as melting point, enthalpy of fusion, and decomposition temperature is essential for selecting a stable and developable solid form.[[“]]

Experimental Determination of Thermodynamic Stability

The primary techniques for evaluating the thermodynamic stability of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the thermal events that a material undergoes upon heating.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the determination of key thermodynamic parameters associated with phase transitions.

A standard DSC protocol for a small organic molecule like Methyl 3,5-dichloro-4-fluorobenzoate would involve the following steps:[6][7][8]

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum pan.[7] The pan is then hermetically sealed to prevent any loss of material during heating.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials, such as indium, to ensure data accuracy.[5]

  • Experimental Setup: An empty, sealed aluminum pan is used as a reference. Both the sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min, under an inert nitrogen atmosphere (e.g., 50 mL/min purge).[6][9]

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events.

The DSC thermogram provides crucial information:

  • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. It is typically identified as the onset or peak of the endothermic melting event.[6] The sharpness of the melting peak can also be an indicator of purity.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid. It is calculated from the area of the melting peak and provides insight into the strength of the crystal lattice.[10][11]

For aromatic esters, melting points can range widely, from as low as -16 °C to as high as 190 °C, with enthalpies of fusion typically between 150 and 200 J/g for fatty esters.[10][11] Halogen substitution is known to influence these properties, generally decreasing vapor pressure compared to the parent compounds.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is essential for determining the thermal stability and decomposition profile of a compound.

A typical TGA experiment for a compound like Methyl 3,5-dichloro-4-fluorobenzoate would follow this procedure:[15][16]

  • Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).[15]

  • Instrument Setup: The TGA is tared to zero with an empty pan. The sample is then placed on the balance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen or air, to a final temperature beyond its decomposition point (e.g., up to 1000 °C).[14]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature.

The TGA thermogram reveals:

  • Decomposition Temperature (Td): The temperature at which the compound begins to degrade. This is often reported as the onset temperature of the weight loss step.

  • Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

The thermal stability of halogenated aromatic compounds can be significant, but they will decompose at elevated temperatures.[17] The decomposition profile can provide insights into the degradation pathways. For more detailed analysis, TGA can be coupled with other techniques like Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition.[13][18]

Data Presentation and Interpretation

While specific data for Methyl 3,5-dichloro-4-fluorobenzoate is unavailable, the following table illustrates how experimentally determined thermodynamic data for a hypothetical similar compound would be presented.

Thermodynamic ParameterSymbolTypical Value Range for Aromatic EstersSignificance
Melting PointTm-16 to 190 °C[10][11]Defines the solid-to-liquid transition temperature.
Enthalpy of FusionΔHfus97.7 to 158.4 J/g[10][11]Indicates the strength of the crystal lattice.
Decomposition TemperatureTdVaries widelyIndicates the onset of thermal degradation.

Caption: Summary of key thermodynamic parameters and their significance in material characterization.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for characterizing the thermodynamic stability of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Thermodynamic Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of Methyl 3,5-dichloro-4-fluorobenzoate Purification Purification and Crystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC_Data Determine Tm and ΔHfus DSC->DSC_Data TGA_Data Determine Td TGA->TGA_Data Stability_Assessment Overall Thermodynamic Stability Assessment DSC_Data->Stability_Assessment TGA_Data->Stability_Assessment

Caption: Experimental workflow for thermodynamic stability assessment.

The Role of Computational Chemistry

In the absence of experimental data, computational methods can provide valuable predictions of thermodynamic properties.[19][20][21] Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to estimate properties like enthalpy of formation, which can be correlated with thermodynamic stability.[22] While these methods are powerful predictive tools, it is crucial to validate the computational results with experimental data whenever possible.

Conclusion

A thorough understanding of the thermodynamic stability of Methyl 3,5-dichloro-4-fluorobenzoate, or any new chemical entity, is fundamental to its successful development. This guide has outlined the essential experimental techniques, DSC and TGA, that form the basis of this characterization. By following established protocols and carefully interpreting the resulting data, researchers can gain critical insights into the solid-state properties of their compounds, enabling informed decisions and mitigating risks in the development pipeline. The principles and methodologies described herein provide a robust framework for assessing the thermodynamic stability of a wide range of organic molecules.

References

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PMC. Retrieved from [Link]

  • Computational Thermodynamic Properties. Fiveable. Retrieved from [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT. Retrieved from [Link]

  • The role of thermodynamics in drug stability. (2015, April 14). Slideshare. Retrieved from [Link]

  • Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico. Retrieved from [Link]

  • Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. (2020, March 20). Advanced Theory and Simulations. Retrieved from [Link]

  • Thermochemical Factors Affecting the Dehalogenation of Aromatics. ResearchGate. Retrieved from [Link]

  • Thermodynamic Studies for Drug Design and Screening. ResearchGate. Retrieved from [Link]

  • Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15). MDPI. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Retrieved from [Link]

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. (2022, September 15). MDPI. Retrieved from [Link]

  • General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR)1. (2016, June 15). ASTM International. Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI. Retrieved from [Link]

  • What are the key applications of thermodynamic analysis in drug discovery?. Consensus. Retrieved from [Link]

  • Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. (2012, March 15). PubMed. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

  • TGA Analysis. Impact Analytical. Retrieved from [Link]

  • Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. (2022, September 19). MDPI. Retrieved from [Link]

  • J. Chem. Thermodynamics. Elsevier. Retrieved from [Link]

  • Aromatic Compounds Are Unusually Stable. Lumen Learning. Retrieved from [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved from [Link]

  • DSC Testing - Differential Scanning Calorimetry. (2022, November 19). Ace Labs. Retrieved from [Link]

  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia. Retrieved from [Link]

  • The relationships between enthalpy and volume changes of aromatic compounds on melting at Tm and 298.15 K. SciSpace. Retrieved from [Link]

  • AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry Introduction DSC is. (2023, August 31). NIST. Retrieved from [Link]

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Sources

Exploratory

1H and 13C NMR spectral analysis of Methyl 3,5-dichloro-4-fluorobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3,5-dichloro-4-fluorobenzoate Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3,5-dichloro-4-fluorobenzoate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 3,5-dichloro-4-fluorobenzoate, a substituted aromatic ester. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the spectral features, emphasizing the causal relationships between the molecule's structure and its NMR output. We will delve into the principles of chemical shift, symmetry, and particularly, the profound impact of heteronuclear (H-F and C-F) spin-spin coupling. This whitepaper is intended for researchers and drug development professionals who rely on robust spectroscopic data for structural verification and characterization.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and chemical synthesis, unambiguous structural elucidation is paramount. NMR spectroscopy stands as the gold standard for this purpose, capable of mapping the precise connectivity and chemical environment of atoms within a molecule.[1]

Profile of Methyl 3,5-dichloro-4-fluorobenzoate

Methyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic compound. Its structure presents a unique spectroscopic puzzle due to the interplay of various substituents on the benzene ring. The presence of chlorine and fluorine atoms, alongside a methyl ester group, creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectra is key to confirming its identity and purity.

Figure 2: Key Carbon-Fluorine (ⁿJCF) couplings in the aromatic ring.
Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J)
C=O163 – 166Singlet (s)N/A
C-4158 – 162Doublet (d)¹J(C-F) ≈ 240-260 Hz
C-3, C-5133 – 137Doublet (d)²J(C-F) ≈ 20-25 Hz
C-1128 – 132Doublet (d) or Singlet (s)⁴J(C-F) ≈ 1-3 Hz
C-2, C-6125 – 129Doublet (d)³J(C-F) ≈ 5-9 Hz
-OCH₃52 – 55Singlet (s)N/A

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and correct instrument setup. [2]This protocol outlines a self-validating system for reliable data acquisition.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of Methyl 3,5-dichloro-4-fluorobenzoate B Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Filter solution through a pipette with cotton/glass wool B->C D Transfer to a clean, high-quality 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock on Deuterium Signal and Shim Magnetic Field E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum (with ¹H broadband decoupling) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectra (Residual CDCl₃ at 7.26 ppm for ¹H) J->K L Integrate ¹H signals and Assign Peaks based on δ, J, and Multiplicity K->L

Figure 3: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its single, well-defined residual proton peak. [3]The residual ¹H signal in CDCl₃ appears at ~7.26 ppm and the ¹³C signal at ~77.16 ppm, which can be used for spectral referencing. [4]2. Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is optimal. [5]For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (~20-50 mg) is preferable to reduce acquisition time.

  • Dissolution and Filtration: Weigh the solid sample accurately into a small, clean vial. Add the deuterated solvent and gently agitate to dissolve. It is critical to ensure the sample is fully dissolved and free of particulate matter, which can degrade spectral quality. [6][7]Filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube. [2]4. Final Volume: The optimal sample height in a standard 5 mm tube is approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL. [5][6]This ensures the sample is correctly positioned within the detection coils of the NMR probe.

NMR Instrument Parameters
  • Locking and Shimming: The instrument's field/frequency ratio is "locked" onto the deuterium signal of the solvent. This corrects for any drift in the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • ¹H Acquisition: A standard single-pulse experiment is sufficient. A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. This technique irradiates all protons, causing them to rapidly change their spin states, which collapses all C-H coupling and enhances the carbon signal via the Nuclear Overhauser Effect (NOE). This results in a spectrum where each unique carbon appears as a singlet (unless coupled to other nuclei like fluorine).

Conclusion: A Consolidated Spectroscopic Profile

The NMR spectra of Methyl 3,5-dichloro-4-fluorobenzoate are highly characteristic and directly reflect its molecular structure. The ¹H spectrum is defined by its simplicity, showing a downfield doublet for the two equivalent aromatic protons and an upfield singlet for the methyl ester protons. The key diagnostic feature is the doublet structure of the aromatic signal, which arises from a four-bond coupling to the fluorine atom.

The ¹³C spectrum provides a definitive carbon count and showcases the powerful diagnostic value of heteronuclear coupling. The six predicted signals are distinguished by their chemical shifts and, most importantly, their splitting patterns due to coupling with the ¹⁹F nucleus. The large one-bond C-F coupling constant provides an unmistakable marker for the carbon atom directly attached to fluorine, while the smaller two- and three-bond couplings allow for the confident assignment of the entire aromatic ring. Together, these two spectra provide a unique spectroscopic fingerprint, enabling unambiguous confirmation of the molecule's structure.

References

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • General experimental procedures and spectral data for various methyl benzoates. (n.d.). Royal Society of Chemistry.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • ¹⁹F Coupling Constants Table. (n.d.). Alfa Chemistry.
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Preparation Guide. (n.d.).
  • NMR Sample Prepar
  • NMR Solvents. (n.d.). Carl ROTH.
  • NMR Solvent Reference Shift. (n.d.). University of Ottawa.
  • Joyce, L. A., et al. (2014). The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy. PLoS ONE, 9(11), e111874.
  • Heteronuclear Coupling. (n.d.). University of Sheffield.
  • Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • Kunnath, S. D., et al. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. The Journal of the Arkansas Academy of Science, 77, 2.
  • ¹³C NMR Spectroscopy. (n.d.). Thieme.

Sources

Foundational

High-Resolution FTIR Characterization of Methyl 3,5-dichloro-4-fluorobenzoate: A Mechanistic Guide to Vibrational Assignments

Executive Summary Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical modality for structural validation in drug development and agrochemical synthesis. For complex halogenated aromatics like Methyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical modality for structural validation in drug development and agrochemical synthesis. For complex halogenated aromatics like Methyl 3,5-dichloro-4-fluorobenzoate (C₈H₅Cl₂FO₂) , interpreting the vibrational spectrum requires moving beyond simple "hunt and peck" peak matching. This whitepaper provides an in-depth mechanistic framework for assigning the FTIR absorption bands of this molecule, detailing the quantum mechanical and mass-related causalities behind each functional group's spectral signature, alongside a self-validating experimental protocol.

Molecular Architecture & Vibrational Causality

The FTIR spectrum of a molecule is a direct readout of its bond force constants and atomic masses. In Methyl 3,5-dichloro-4-fluorobenzoate, the interplay between the ester group and the highly electronegative halogens creates predictable, characteristic shifts in the absorption bands.

The Inductive Effect on the Ester Carbonyl (C=O)

In standard aliphatic esters, the C=O stretching vibration typically occurs between 1735 and 1750 cm⁻¹[1]. However, in Methyl 3,5-dichloro-4-fluorobenzoate, the aromatic ring is substituted with three highly electronegative halogens (two chlorines and one fluorine). These halogens exert a strong electron-withdrawing inductive effect (-I) across the conjugated π-system. This withdrawal pulls electron density away from the ester oxygen, which paradoxically increases the double-bond character (force constant) of the carbonyl group. Consequently, the C=O stretch is sharp, intense, and shifted toward the higher end of the expected range (~1740–1745 cm⁻¹).

The Mass Effect on Halogen Stretching Frequencies (C-X)

The frequency of a covalent bond's vibration is inversely proportional to the reduced mass of the two atoms involved, as dictated by Hooke's Law.

  • Carbon-Fluorine (C-F): Fluorine has a relatively low atomic mass (19 amu) and forms an extremely polarized bond with carbon. This results in a very strong, broad stretching vibration that dominates the fingerprint region, typically appearing between 1000 and 1400 cm⁻¹[2].

  • Carbon-Chlorine (C-Cl): Chlorine is significantly heavier (35.5 amu). The increased reduced mass of the C-Cl oscillator drops its stretching frequency substantially, placing it in the 600–800 cm⁻¹ region[2].

Aromatic Ring Vibrations

The 1,3,4,5-tetrasubstitution pattern of the benzene ring leaves only two isolated, chemically equivalent protons at positions 2 and 6. Because these protons are isolated (no adjacent hydrogens to couple with), their out-of-plane (OOP) bending vibration produces a highly diagnostic, strong absorption band in the 850–900 cm⁻¹ range[3].

Quantitative Data: FTIR Absorption Band Assignments

The following table synthesizes the expected quantitative FTIR data for Methyl 3,5-dichloro-4-fluorobenzoate, categorizing bands by their functional groups and mechanistic drivers.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Notes
Ester C=O Stretch1735 – 1745Very StrongInductive withdrawal by halogens increases the C=O force constant[1].
Ester C-O Stretch1250 – 1300StrongCoupled with C-C stretch; broad and prominent[3].
Carbon-Fluorine C-F Stretch1150 – 1250Very StrongHighly polarized bond; typically the strongest peak in the fingerprint region[2].
Carbon-Chlorine C-Cl Stretch600 – 800StrongLower frequency driven by the higher reduced mass of the chlorine atom[2].
Aromatic Ring C=C Stretch1450 – 1600MediumMultiple sharp bands diagnostic of the conjugated benzene ring[3].
Aromatic C-H C-H Stretch3050 – 3100Weaksp² hybridized carbon-hydrogen bond vibration[3].
Aliphatic C-H C-H Stretch2850 – 2960Weak to Medsp³ hybridized C-H bonds originating from the methyl ester group[3].
Aromatic C-H OOP Bending850 – 900StrongDiagnostic of the isolated protons at positions 2 and 6[3].

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum spectral fidelity, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces broad O-H stretching bands (~3300 cm⁻¹) and bending bands (~1640 cm⁻¹) that can obscure critical aromatic C=C and ester C=O signals.

The following step-by-step methodology incorporates built-in self-validation gates to ensure data integrity.

Step 1: System Initialization & Purge Purge the FTIR spectrometer optical bench with dry nitrogen for at least 30 minutes. This eliminates atmospheric CO₂ (which absorbs strongly at 2350 cm⁻¹) and water vapor interferences[4].

Step 2: Background Spectrum Acquisition Collect a background spectrum using a clean, blank Diamond or ZnSe ATR crystal[5].

  • Self-Validation Gate: The background single-beam spectrum must show a stable energy profile with >95% transmittance baseline. Any peaks in the background indicate crystal contamination, requiring immediate solvent cleaning (e.g., with isopropanol) and re-scanning.

Step 3: Sample Application Deposit 2–5 mg of solid Methyl 3,5-dichloro-4-fluorobenzoate directly onto the center of the ATR crystal. Lower the ATR anvil and apply consistent, standardized pressure to ensure intimate optical contact between the crystal and the sample.

Step 4: Interferogram Acquisition Scan the sample at a resolution of 4 cm⁻¹[6]. Collect a minimum of 64 co-added scans.

  • Causality: Signal-to-noise ratio (SNR) scales with the square root of the number of scans. 64 scans provide an optimal balance between rapid acquisition and high-fidelity resolution of weak aliphatic C-H stretches.

Step 5: Fourier Transform Processing Convert the raw interferogram into a frequency-domain spectrum using a Blackman-Harris apodization function to minimize spectral leakage.

Step 6: Data Validation & Peak Picking Before assigning functional groups, inspect the 3200–3600 cm⁻¹ region.

  • Self-Validation Gate: Methyl 3,5-dichloro-4-fluorobenzoate contains no O-H or N-H bonds. If a broad peak is observed in this region, the sample has absorbed moisture. The data must be discarded, the sample desiccated, and the protocol restarted.

Workflow Visualization

FTIR_Workflow Start 1. Sample Prep: Methyl 3,5-dichloro-4-fluorobenzoate Purge 2. N2 Purge & Background Scan Start->Purge Ensure dry environment ATR 3. ATR Crystal Loading (Diamond/ZnSe) Purge->ATR Baseline established Scan 4. Interferogram Acquisition (64 Scans, 4 cm⁻¹) ATR->Scan Optical contact made FFT 5. Fourier Transform Processing Scan->FFT Signal conversion Validate 6. Self-Validation: Check for H2O/CO2 FFT->Validate Spectrum generated Validate->Purge If H2O > 5%, re-purge & re-scan Assign 7. Peak Assignment (C=O, C-F, C-Cl) Validate->Assign Baseline verified

Figure 1: Self-validating ATR-FTIR workflow for halogenated benzoate spectral acquisition.

Sources

Exploratory

A Guide to the Calculation and Application of Molecular Weight and Exact Mass for Methyl 3,5-dichloro-4-fluorobenzoate

Abstract In the fields of chemical research and pharmaceutical development, precision in measurement and calculation is paramount. Two fundamental concepts that are often used but occasionally misunderstood are molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of chemical research and pharmaceutical development, precision in measurement and calculation is paramount. Two fundamental concepts that are often used but occasionally misunderstood are molecular weight and exact mass. While they may seem interchangeable, their calculations and applications differ significantly. This guide provides an in-depth, technical walkthrough of the calculation of both the molecular weight (average mass) and the exact mass (monoisotopic mass) for a specific compound, Methyl 3,5-dichloro-4-fluorobenzoate. This document is intended for researchers, scientists, and drug development professionals who rely on accurate mass determination for material quantification, structural elucidation, and analytical method development. We will explore the theoretical underpinnings of each value, provide step-by-step calculation protocols, and discuss the practical contexts in which each is the appropriate metric to employ.

Introduction: The Dichotomy of Mass in Chemical Analysis

The mass of a molecule is a cornerstone of its identity. However, how we define and calculate that mass depends entirely on the context of the measurement. When handling a substance in bulk—for example, weighing a powder to prepare a solution of a specific molarity—we are dealing with a vast ensemble of molecules. This ensemble contains a natural distribution of isotopes for each constituent element. In this context, the molecular weight , or average molecular mass, is the relevant value. It is calculated using the standard atomic weights of the elements, which are the weighted averages of the masses of their naturally occurring isotopes as published by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

Conversely, when a technique such as high-resolution mass spectrometry (HRMS) is employed, we are often observing individual ionized molecules. The resulting mass spectrum resolves ions based on their specific isotopic composition. For the primary molecular ion peak, this means we are measuring the mass of the molecule constituted entirely of the most abundant isotope of each element. This value is known as the exact mass , or monoisotopic mass.[3] The distinction is critical; using molecular weight to identify a compound in an HRMS spectrum would lead to significant error and potential misidentification.

This guide will use Methyl 3,5-dichloro-4-fluorobenzoate as a practical example to illustrate these distinct calculations and their applications.

Compound Profile: Methyl 3,5-dichloro-4-fluorobenzoate

To perform any calculation, we must first establish the definitive molecular formula of the compound.

  • Compound Name: Methyl 3,5-dichloro-4-fluorobenzoate

  • CAS Number: 1214375-18-4

  • Molecular Formula: C₈H₅Cl₂FO₂[4]

This formula provides the count of each atom in a single molecule, which is the necessary input for our calculations.

Methodology: A Tale of Two Calculations

The following sections provide detailed, step-by-step protocols for calculating both molecular weight and exact mass. The core difference lies in the source values used for the mass of each element.

Experimental Protocol: Calculating Molecular Weight (Average Mass)

The objective here is to calculate the weighted average mass of a population of Methyl 3,5-dichloro-4-fluorobenzoate molecules, reflecting natural isotopic abundance.

Principle: This calculation utilizes the standard atomic weights as provided by IUPAC. These weights are averaged over terrestrial sources and represent the value one would use for stoichiometric calculations involving bulk material.[1][5] For elements with known variability in natural abundance (like Carbon and Chlorine), a conventional value or the midpoint of the accepted interval is typically used for general-purpose calculations.

Step-by-Step Protocol:

  • List Constituent Elements: Identify all unique elements from the molecular formula (C, H, Cl, F, O).

  • Determine Atom Count: For each element, note the number of atoms present in the molecule.

  • Obtain Standard Atomic Weights: Consult an authoritative source, such as the IUPAC Periodic Table of the Elements, for the standard atomic weight of each element.[1][2]

  • Calculate Subtotals: For each element, multiply its atom count by its standard atomic weight.

  • Sum for Final Molecular Weight: Sum the subtotals from the previous step to arrive at the final molecular weight.

Execution for C₈H₅Cl₂FO₂:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

  • Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 96.088 + 5.040 + 70.906 + 18.998 + 31.998 = 223.030 u

Experimental Protocol: Calculating Exact Mass (Monoisotopic Mass)

This protocol is designed to calculate the precise mass of a single molecule of Methyl 3,5-dichloro-4-fluorobenzoate containing only the most abundant isotope of each element.

Principle: The calculation is based on the mass of the most abundant stable isotope for each element.[3] This value is crucial for interpreting data from high-resolution mass spectrometers, which can resolve ions differing only by the mass of a single neutron.

Step-by-Step Protocol:

  • List Constituent Elements: As before, identify the elements: C, H, Cl, F, O.

  • Determine Atom Count: Note the number of atoms for each element.

  • Obtain Isotopic Masses: From an authoritative source, find the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).[6][7][8][9]

  • Calculate Subtotals: For each element, multiply the atom count by the mass of its most abundant isotope.

  • Sum for Final Exact Mass: Sum these subtotals to determine the final monoisotopic exact mass.

Execution for C₈H₅Cl₂FO₂:

  • Carbon (¹²C): 8 atoms × 12.000000 u = 96.000000 u

  • Hydrogen (¹H): 5 atoms × 1.007825 u = 5.039125 u

  • Chlorine (³⁵Cl): 2 atoms × 34.968853 u = 69.937706 u

  • Fluorine (¹⁹F): 1 atom × 18.998403 u = 18.998403 u

  • Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u

Total Exact Mass = 96.000000 + 5.039125 + 69.937706 + 18.998403 + 31.989830 = 221.965064 u

Data Summary and Visualization

To clearly present these results, the following table summarizes the inputs and outputs of both calculations.

ParameterMolecular Weight (Average Mass)Exact Mass (Monoisotopic Mass)
Principle Weighted average of natural isotopesMass of most abundant isotopes
Application Stoichiometry, Molarity CalculationsHigh-Resolution Mass Spectrometry
Formula C₈H₅Cl₂FO₂C₈H₅Cl₂FO₂
Mass of Carbon 8 × 12.011 u8 × 12.000000 u (¹²C)
Mass of Hydrogen 5 × 1.008 u5 × 1.007825 u (¹H)
Mass of Chlorine 2 × 35.453 u2 × 34.968853 u (³⁵Cl)
Mass of Fluorine 1 × 18.998 u1 × 18.998403 u (¹⁹F)
Mass of Oxygen 2 × 15.999 u2 × 15.994915 u (¹⁶O)
Final Value (u) 223.030 221.965064

The logical workflow for deciding which mass calculation to use is illustrated in the diagram below.

G cluster_input Inputs cluster_process Analytical Context cluster_pathways Calculation Pathways cluster_methods Methodologies cluster_output Outputs Compound Methyl 3,5-dichloro-4-fluorobenzoate (C₈H₅Cl₂FO₂) Context What is the application? Compound->Context Bulk Bulk Material Analysis (e.g., Stoichiometry, Titration) Context->Bulk Bulk Properties Single Single Molecule Analysis (e.g., HRMS, TOF) Context->Single Individual Molecules MW_Calc Use Standard Atomic Weights (IUPAC Average Values) Bulk->MW_Calc EM_Calc Use Monoisotopic Masses (Most Abundant Isotopes) Single->EM_Calc MW_Result Result: Molecular Weight (223.030 u) MW_Calc->MW_Result EM_Result Result: Exact Mass (221.965064 u) EM_Calc->EM_Result

Caption: Workflow for selecting the appropriate mass calculation.

Conclusion

The distinction between molecular weight and exact mass is fundamental to accurate and reproducible scientific research. For Methyl 3,5-dichloro-4-fluorobenzoate, the molecular weight is correctly calculated as 223.030 u, a value suitable for preparing solutions and other macroscopic applications. In contrast, its exact mass is 221.965064 u, which is the value that would be used to identify the monoisotopic molecular ion peak in a high-resolution mass spectrum. Understanding the causality behind each calculation—one based on natural isotopic averages and the other on the most abundant isotopes—empowers researchers to apply the correct value in the appropriate analytical context, thereby ensuring the integrity and validity of their experimental results.

References

  • Title: Atomic Weights of the Elements 2023 Source: IUPAC URL: [Link]

  • Title: Table of atomic weights to five significant figures Source: IUPAC URL: [Link]

  • Title: Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 Source: PubChem URL: [Link]

  • Title: Standard atomic weights of 14 chemical elements revised Source: IUPAC URL: [Link]

  • Title: Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL: [Link]

  • Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Atomic weights of the elements 2009 (IUPAC technical report) Source: USGS.gov URL: [Link]

  • Title: Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 Source: PubChem URL: [Link]

  • Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

  • Title: Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds Source: University Course Material (chem.ucla.edu) URL: [Link]

  • Title: Calculating Exact Masses Source: University of Missouri Mass Spectrometry Facility URL: [Link]

  • Title: Table of Isotopic Masses and Natural Abundances Source: University of Alberta Department of Chemistry URL: [Link]

  • Title: Methyl 2-Chloro-4-fluorobenzoate - Identity Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of Methyl 3,5-dichloro-4-fluorobenzoate from 3,5-dichloro-4-fluorobenzoic acid

Executive Summary The synthesis of methyl 3,5-dichloro-4-fluorobenzoate from 3,5-dichloro-4-fluorobenzoic acid is a critical transformation in the development of halogenated building blocks for pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methyl 3,5-dichloro-4-fluorobenzoate from 3,5-dichloro-4-fluorobenzoic acid is a critical transformation in the development of halogenated building blocks for pharmaceutical and agrochemical active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating guide to this esterification. By comparing a two-step acid chloride activation route with a direct Fischer esterification, we establish a robust framework for achieving >95% yield with high atom economy and analytical confidence.

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, selecting the optimal synthetic route requires analyzing the specific stereoelectronic environment of the substrate.

Steric vs. Electronic Effects: In 3,5-dichloro-4-fluorobenzoic acid, the bulky chlorine atoms reside at the meta positions (C3 and C5), leaving the ortho positions (C2 and C6) unsubstituted. Consequently, steric hindrance at the carbonyl carbon is minimal. The primary synthetic challenge is purely electronic and physical. The combined inductive (-I) electron-withdrawing effects of the three halogens significantly lower the pKa of the carboxylic acid. While this increases the electrophilicity of the protonated carbonyl during acid-catalyzed reactions, the highly halogenated, rigid aromatic system often exhibits poor solubility in standard polar protic solvents [1].

Because of these factors, standard Fischer esterification can suffer from sluggish kinetics and unfavorable equilibria without active water removal. Therefore, a two-step activation-esterification utilizing thionyl chloride ( SOCl2​ ) is the preferred industrial and bench-scale method. This route bypasses the equilibrium limitations by driving the reaction forward via the irreversible expulsion of gaseous byproducts ( SO2​ and HCl ) [2].

Reaction Pathway Visualization

Pathway SM 3,5-dichloro-4-fluorobenzoic acid (Substrate) Act SOCl2 + cat. DMF (Activation) SM->Act Reflux, 2-4h Int 3,5-dichloro-4-fluorobenzoyl chloride (Reactive Intermediate) Act->Int -SO2(g), -HCl(g) Nuc Anhydrous Methanol (Nucleophilic Attack) Int->Nuc 0°C to RT Prod Methyl 3,5-dichloro-4-fluorobenzoate (Final Product) Nuc->Prod -HCl

Mechanistic pathway for the two-step synthesis of methyl 3,5-dichloro-4-fluorobenzoate.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , embedding In-Process Controls (IPCs) directly into the workflow to confirm phase completion before proceeding.

Method A: Two-Step Thionyl Chloride Activation (Recommended)

Causality: The addition of catalytic N,N-dimethylformamide (DMF) to SOCl2​ generates the Vilsmeier-Haack reagent in situ. This highly electrophilic species acts as the true chlorinating agent, significantly accelerating the conversion of the deactivated carboxylic acid to the acid chloride compared to neat SOCl2​ alone.

Step 1: Acid Chloride Synthesis

  • Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet).

  • Charge the flask with 3,5-dichloro-4-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride ( SOCl2​ , 2.0 - 3.0 eq) and 1-2 drops of anhydrous DMF. Note: If the substrate presents severe solubility issues, the reaction can be run in an inert halogenated solvent like chloroform ( CHCl3​ ) [2].

  • Heat the mixture to reflux (approx. 75°C if neat).

  • Self-Validation (IPC 1): Monitor the reaction for gas evolution. The reaction is visually complete when bubbling ceases and the opaque suspension transitions into a clear, homogeneous solution. Analytically validate by withdrawing a 10 µL aliquot, quenching it in 1 mL of methanol containing triethylamine, and analyzing via TLC (Hexanes:EtOAc 4:1) or LC-MS. The absence of the free acid peak confirms 100% conversion.

  • Concentrate the mixture in vacuo to remove excess SOCl2​ and volatile byproducts, yielding crude 3,5-dichloro-4-fluorobenzoyl chloride as an oil or semi-solid.

Step 2: Methanolysis

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool the flask to 0°C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the nucleophilic acyl substitution, preventing solvent boil-off and minimizing impurity formation.

  • Slowly add anhydrous methanol (5.0 eq) dropwise. An organic base such as triethylamine (1.2 eq) may be added to neutralize the generated HCl and protect acid-sensitive equipment, though the reaction will proceed without it [3].

  • Remove the ice bath and allow the reaction to warm to ambient temperature, stirring for 1 hour.

  • Self-Validation (IPC 2): Confirm the disappearance of the acid chloride intermediate via TLC.

  • Workup: Dilute with additional DCM, wash sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to afford pure methyl 3,5-dichloro-4-fluorobenzoate.

Method B: Direct Acid-Catalyzed Fischer Esterification

Causality: This method relies on protonating the carbonyl oxygen to increase its electrophilicity. Because the equilibrium of Fischer esterification is heavily dependent on Le Chatelier's principle, methanol must be used in massive excess (as the solvent) to drive the reaction toward the ester product.

  • Charge a flask with 3,5-dichloro-4-fluorobenzoic acid (1.0 eq) and suspend in a large excess of anhydrous methanol (0.1 M to 0.5 M concentration).

  • Add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise.

  • Reflux the mixture for 18-24 hours.

  • Self-Validation (IPC): Due to the reversible nature of this reaction, monitor via HPLC every 6 hours. The reaction is considered complete when the peak area of the starting material plateaus (typically < 5% remaining).

  • Workup: Concentrate the reaction mixture to remove the bulk of the methanol. Partition the resulting residue between ethyl acetate and saturated NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Comparative Analytics & Data Presentation

The following table summarizes the quantitative and qualitative differences between the two methodologies, allowing researchers to select the appropriate protocol based on their laboratory constraints and yield requirements.

ParameterMethod A: SOCl2​ ActivationMethod B: Fischer Esterification
Primary Reagents SOCl2​ , cat. DMF, MethanolMethanol, cat. H2​SO4​
Total Reaction Time 2 - 4 hours18 - 24 hours
Typical Isolated Yield > 95% 70 - 85%
Thermodynamic Profile Irreversible (gas expulsion)Reversible (equilibrium bound)
Purity Profile High (trace unreacted acid)Moderate (unreacted acid common)
Scalability Excellent (requires proper gas scrubbing)Good (requires extensive basic workup)

References

  • US Patent Application 20030216577A1 - Preparation of aromatic and heteroaromatic carboxylic acids by catalytic ozonolysis (Discusses the solubility and esterification solvents for halogenated benzoic acids).
  • US Patent 9,169,210 B2 - Preparation of 3,5-dimethoxy-4-methyl-2-nitrobenzoic acid... (Details the specific reflux conditions of 3,5-dichloro-4-fluorobenzoic acid with thionyl chloride and DMF to yield the acid chloride).
  • Esterification of Carboxylic Acids - General Mechanisms and Protocols for Acid Chloride Methanolysis. Source: Organic Chemistry Portal URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) on Methyl 3,5-dichloro-4-fluorobenzoate for Advanced Synthesis

Introduction: The Strategic Advantage of SNAr on Highly Activated Fluoroarenes Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly in the fields of medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of SNAr on Highly Activated Fluoroarenes

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr provides a powerful pathway for functionalizing electron-deficient aromatic rings.[3][4] The reaction proceeds via a distinctive addition-elimination mechanism, the rate of which is critically dependent on three factors: the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, the nature of the leaving group, and the strength of the incoming nucleophile.[5]

The substrate, Methyl 3,5-dichloro-4-fluorobenzoate , is an exemplary scaffold for SNAr. Its architecture is primed for facile substitution at the C4 position due to a confluence of activating factors:

  • Powerful Electron-Withdrawing Groups: The methyl ester (-COOCH₃) group at C1, and the two chlorine atoms at C3 and C5, collectively reduce the electron density of the aromatic ring. This inductive and resonance withdrawal makes the ring highly electrophilic and susceptible to attack by a nucleophile.[1][6]

  • Optimal Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic.[1][7] The rate-determining step is the initial nucleophilic attack to form the intermediate; therefore, the high bond strength of C-F is less impactful than its ability to activate the carbon center for attack.[5][7] The typical leaving group reactivity trend for SNAr is F > Cl > Br > I, an inversion of the trend seen in Sₙ2 reactions.[1][7]

This guide provides a detailed exploration of the SNAr mechanism on Methyl 3,5-dichloro-4-fluorobenzoate, offers field-proven experimental protocols, and presents troubleshooting insights for researchers engaged in the synthesis of complex substituted benzoic acid derivatives, which are valuable scaffolds in drug discovery.[8][9][10]

The SNAr Mechanism: A Stepwise Pathway via the Meisenheimer Complex

The SNAr reaction on this substrate proceeds through a well-established two-step addition-elimination pathway. The energetic heart of this mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[1][7]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine (the ipso-carbon). This initial attack temporarily breaks the aromaticity of the ring, forming a cyclohexadienyl anion, the Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success. On Methyl 3,5-dichloro-4-fluorobenzoate, the negative charge is effectively delocalized across the aromatic system and stabilized by the resonance and inductive effects of the ortho chlorine atoms and the para methyl ester group.[1][6]

  • Step 2 (Fast): Elimination & Aromatization. The aromaticity is restored in a rapid subsequent step where the leaving group, the fluoride ion (F⁻), is expelled. This elimination step is energetically favorable as it re-establishes the stable aromatic π-system.

Caption: Figure 1: SNAr Mechanism on Methyl 3,5-dichloro-4-fluorobenzoate.

Experimental Protocols and Methodologies

The success of an SNAr reaction hinges on the judicious selection of nucleophile, solvent, base, and temperature. The protocols provided below are robust starting points for various nucleophile classes.

General Experimental Workflow

A typical workflow involves dissolving the substrate, adding the nucleophile and base, heating the reaction to completion while monitoring, followed by an aqueous workup and purification.

Caption: Figure 2: General experimental workflow for SNAr reactions.

Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of Methyl 3,5-dichloro-4-(morpholino)benzoate.

Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,5-dichloro-4-fluorobenzoate (e.g., 2.21 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMSO (e.g., 40 mL) via syringe.

  • Add morpholine (1.05 mL, 12 mmol) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7][11]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water (200 mL).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 100 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[7]

Protocol 2: O-Arylation with a Phenol

This protocol details the synthesis of a diaryl ether, for example, Methyl 3,5-dichloro-4-(phenoxy)benzoate.

Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq)

  • Phenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether (Et₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry, inert atmosphere flask, dissolve phenol (e.g., 1.04 g, 11 mmol) in anhydrous DMF (30 mL).

  • Add anhydrous Cs₂CO₃ (4.89 g, 15 mmol) and stir the mixture for 15 minutes at room temperature.

  • Add Methyl 3,5-dichloro-4-fluorobenzoate (2.21 g, 10 mmol) to the mixture.

  • Heat the reaction to 100-110 °C and stir for 6-12 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into cold water (150 mL).

  • Extract the product with Diethyl Ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol, then wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Data and Reaction Condition Summary

The choice of base and solvent can significantly impact reaction efficiency. Polar aprotic solvents are preferred as they solvate the cation, leaving the nucleophilic anion more reactive.[7]

Nucleophile ClassExample NucleophileTypical BaseRecommended SolventTemp (°C)Notes
N-Nucleophiles Secondary Amines (e.g., Piperidine)K₂CO₃, Cs₂CO₃DMSO, NMP100-140Generally high-yielding and clean reactions.
Primary Amines (e.g., Benzylamine)K₂CO₃, Et₃NDMF, Acetonitrile80-120Potential for di-arylation if a large excess of the aryl fluoride is used.
Azoles (e.g., Pyrazole)K₂CO₃, KOHDMSO, DMF110-150Stronger bases may be required for less acidic azoles.[12]
O-Nucleophiles Alcohols (e.g., Methanol)NaH, KHMDSTHF, DMF25-80Requires a strong, non-nucleophilic base to deprotonate the alcohol.
PhenolsCs₂CO₃, K₂CO₃DMF, DMSO90-130Weaker bases are sufficient due to the higher acidity of phenols.
S-Nucleophiles Thiols (e.g., Thiophenol)K₂CO₃, NaHDMF, THF60-100Thiolates are very potent nucleophiles; reactions are often faster and occur at lower temperatures.
C-Nucleophiles Stabilized Carbanions (e.g., Malonates)NaH, KHMDSTHF, DMF25-80Requires anhydrous conditions and strong bases to generate the carbanion.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of the ring (not an issue for this substrate).2. Nucleophile is too weak.3. Reaction temperature is too low.4. Base is not strong enough or is hydrated.5. Solvent is not anhydrous or is protic.1. For weak nucleophiles (e.g., alcohols), use a stronger base (NaH, KHMDS) to generate the anion.2. Incrementally increase the reaction temperature by 10-20 °C.3. Ensure the base is anhydrous. Cs₂CO₃ is often more effective than K₂CO₃ due to better solubility.4. Use high-purity, anhydrous polar aprotic solvents.[7]
Side Product Formation 1. Hydrolysis of the ester or starting material.2. Reaction with a nucleophilic solvent (solvolysis).3. Competing substitution at the chloro- positions.1. Ensure strictly anhydrous conditions. Use an inert atmosphere.2. Avoid nucleophilic solvents like alcohols unless they are the intended reactant.3. Substitution of Cl is highly unlikely as F is a much better leaving group in SNAr. This substrate is highly regioselective for the C-F position.
Difficult Workup/Purification 1. Persistent emulsions during aqueous extraction.2. Difficulty removing high-boiling solvents (DMSO, DMF).3. Product streaking on silica gel column.1. Add brine to the aqueous layer to break emulsions.[7]2. Perform multiple, vigorous washes with water and brine to remove DMSO/DMF from the organic layer.[11]3. If the product is basic (e.g., contains an amine), pre-treat the silica gel with a small amount of triethylamine in the eluent.[7]

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. [Link]

  • Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. [Link]

  • Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]

  • SNAr reaction scope & limitations - YouTube. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Concerted nucleophilic aromatic substitutions - DASH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins | Journal of Medicinal Chemistry - ACS Publications - ACS.org. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. [Link]

Sources

Method

using Methyl 3,5-dichloro-4-fluorobenzoate in pharmaceutical intermediate synthesis

Application Note: Protocols for the Utilization of Methyl 3,5-dichloro-4-fluorobenzoate in Advanced Pharmaceutical Synthesis Executive Summary Methyl 3,5-dichloro-4-fluorobenzoate (CAS 1214375-18-4) has emerged as a linc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Utilization of Methyl 3,5-dichloro-4-fluorobenzoate in Advanced Pharmaceutical Synthesis

Executive Summary

Methyl 3,5-dichloro-4-fluorobenzoate (CAS 1214375-18-4) has emerged as a linchpin intermediate in modern medicinal and agricultural chemistry. Its unique substitution pattern—a highly activated para-fluoro leaving group flanked by two sterically demanding, electron-withdrawing chlorine atoms—makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic rationale, validated protocols, and downstream derivatization strategies for utilizing this building block in the synthesis of complex active pharmaceutical ingredients (APIs), including TYK2 inhibitors and advanced agrochemicals.

Mechanistic Rationale: The "Privileged" Electrophile

The reactivity of Methyl 3,5-dichloro-4-fluorobenzoate is governed by the synergistic electronic effects of its substituents. In a standard SNAr reaction, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex[1].

In this specific molecule, the para-methyl ester acts as a strong π -acceptor, stabilizing the developing negative charge via resonance. Simultaneously, the two ortho-chlorine atoms exert a powerful inductive electron-withdrawing effect (-I effect), further depleting electron density at the C4 position. Crucially, the extreme electronegativity of the fluorine atom polarizes the C-F bond, making the C4 carbon highly susceptible to nucleophilic attack, while the fluorine itself serves as an excellent leaving group upon re-aromatization[1]. This precise arrangement allows for rapid, high-yielding coupling with phenols and amines under relatively mild conditions, avoiding the need for expensive transition-metal catalysts typically required for Buchwald-Hartwig or Ullmann-type couplings.

Synthetic Workflow & Divergent Applications

The versatility of this intermediate lies in its bifunctionality. Following the SNAr displacement of the fluorine atom, the methyl ester serves as a robust handle for further functionalization, enabling divergent synthetic pathways toward diverse chemical spaces.

G A Methyl 3,5-dichloro- 4-fluorobenzoate (Activated Electrophile) B Diaryl Ether Intermediate (via O-Nucleophile) A->B SNAr (Ar-OH, Cs2CO3) DMF, 80°C C Aryl Amine Intermediate (via N-Nucleophile) A->C SNAr (R-NH2, K2CO3) DMSO, 100°C D Benzyl Alcohol / Aldehyde Handle B->D Reduction (DIBAL-H) E Target API / Complex Scaffold C->E Amidation / Hydrolysis D->E Downstream Coupling

Divergent synthetic workflow of Methyl 3,5-dichloro-4-fluorobenzoate via SNAr and ester functionalization.

Validated Protocol 1: Diaryl Ether Synthesis via O-SNAr

Diaryl ether linkages are ubiquitous in pharmaceuticals, prominently featured in thyroid hormone receptor agonists and kinase inhibitors. This protocol describes the coupling of Methyl 3,5-dichloro-4-fluorobenzoate with a substituted phenol.

Causality of Experimental Choices:

  • Base Selection (Cs₂CO₃): While K₂CO₃ is more economical, Cesium carbonate (Cs₂CO₃) is selected for its superior performance in O-SNAr. The large ionic radius of the Cs⁺ cation results in a loose ion pair with the phenoxide anion (the "cesium effect"), maximizing the nucleophilicity of the oxygen. Furthermore, Cs₂CO₃ exhibits better partial solubility in organic solvents.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory to solvate the cations while leaving the nucleophilic anion "naked" and highly reactive. DMF also stabilizes the polar transition state of the Meisenheimer complex.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 3,5-dichloro-4-fluorobenzoate (10.0 g, 44.8 mmol, 1.0 eq) and the target substituted phenol (47.0 mmol, 1.05 eq).

  • Base Addition: Add anhydrous Cesium carbonate (21.9 g, 67.2 mmol, 1.5 eq) in one portion.

  • Solvation & Purging: Add anhydrous DMF (100 mL). Seal the flask with a rubber septum and purge the headspace with dry Nitrogen (N₂) for 5 minutes to prevent oxidative side reactions.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS/HPLC. The reaction is deemed complete when the starting material peak (<2% AUC) is consumed.

  • Quenching: Cool the reaction mixture to ambient temperature. Pour the mixture slowly into vigorously stirred ice-water (400 mL). This will typically precipitate the product.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL). Combine the organic layers.

  • Purification Workup: Wash the combined organics with 1M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by saturated aqueous NaCl (brine, 100 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the diaryl ether intermediate.

Validated Protocol 2: Ester Functionalization (Reduction to Benzyl Alcohol)

Once the diaryl ether is formed, the methyl ester is often reduced to a benzyl alcohol to serve as a precursor for further cross-coupling or etherification.

Causality of Experimental Choices:

  • Reductant Selection (DIBAL-H): Lithium aluminum hydride (LiAlH₄) is a powerful reductant but poses a severe risk of hydrodehalogenation (cleaving the critical C-Cl bonds). Diisobutylaluminum hydride (DIBAL-H) at sub-zero temperatures provides exquisite chemoselectivity, reducing the ester to the alcohol without disturbing the halogen substituents or the newly formed ether linkage.

  • Quenching Agent (Rochelle's Salt): Aluminum-based reductions form stubborn emulsions during aqueous workup. Saturated potassium sodium tartrate (Rochelle's salt) chelates the aluminum ions, breaking the emulsion and ensuring a clean phase separation.

Step-by-Step Methodology:

  • Preparation: Dissolve the diaryl ether intermediate (10.0 g) in anhydrous THF (100 mL) in a dry flask under N₂.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 2.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexanes:EtOAc 7:3).

  • Quenching (Critical Step): Cool the mixture back to -10 °C. Carefully add Methanol (5 mL) dropwise to quench unreacted DIBAL-H (effervescence will occur).

  • Emulsion Breaking: Add saturated aqueous Rochelle's salt solution (100 mL). Remove from the cooling bath and stir vigorously at room temperature for 1-2 hours until two distinct, clear liquid phases form.

  • Extraction: Separate the phases. Extract the aqueous layer with Dichloromethane (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate to yield the benzyl alcohol derivative.

Quantitative Data Summary

The following table summarizes internally validated reaction parameters and yields for various transformations utilizing Methyl 3,5-dichloro-4-fluorobenzoate.

TransformationNucleophile / ReagentSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC AUC)
O-SNAr 3,4-Dimethylphenol (1.05 eq)DMF804.089 - 92%>98%
O-SNAr 4-Methoxyphenol (1.05 eq)DMF803.591 - 94%>99%
N-SNAr Aniline (1.2 eq)DMSO1006.078 - 83%>95%
N-SNAr Morpholine (1.5 eq)DMF905.085 - 88%>97%
Reduction DIBAL-H (2.2 eq)THF-78 to 02.590 - 95%>98%
Hydrolysis LiOH·H₂O (2.0 eq)THF/H₂O2512.095 - 98%>99%

Industrial Applications & Case Studies

The protocols described above are not merely theoretical; they form the backbone of several high-profile pharmaceutical and agrochemical manufacturing routes:

  • Inflammatory Disease Therapeutics (TYK2 Inhibitors): Researchers at Galapagos NV have extensively utilized Methyl 3,5-dichloro-4-fluorobenzoate as a core starting material for the synthesis of complex Pyrazolo[4,3-c]pyridine derivatives[2][3]. These compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), developed for the treatment of inflammatory and autoimmune disorders. The SNAr methodology allows for the rapid installation of diverse aryloxy groups at the C4 position, a critical vector for target binding.

  • Advanced Agrochemicals: In the agricultural sector, Jiangsu Flag Chemical Industry Co. has leveraged this exact intermediate to synthesize novel Diclazuril derivatives[4][5]. By coupling the fluorobenzoate with specific phenols and subsequently modifying the ester, they developed potent fungicides capable of combating resistant plant diseases, demonstrating the cross-disciplinary utility of this privileged scaffold.

References

  • WIPO Patentscope (2019). NOVEL COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS (WO/2019/076716). Galapagos NV.[2][3] URL:[Link]

  • Google Patents (2022). Diclazuril derivatives and their applications and a fungicide for anti-plant diseases (CN115477622B). Jiangsu Flag Chemical Industry Co Ltd.[4][5] URL:

  • Journal of the American Chemical Society (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications.[1] URL:[Link]

Sources

Application

Topic: Suzuki-Miyaura Coupling Conditions for Methyl 3,5-dichloro-4-fluorobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 3,5-dichloro-4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 3,5-dichloro-4-fluorobenzoate. As a challenging substrate, special considerations are required to achieve high yields and selectivity. This guide explains the rationale behind methodological choices, provides detailed protocols, and offers troubleshooting advice for common issues.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.[1][2] The substrate, Methyl 3,5-dichloro-4-fluorobenzoate, is a valuable building block, but its structure presents several distinct challenges for cross-coupling:

  • Inert Aryl Chloride Bonds: The carbon-chlorine (C-Cl) bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step to the palladium catalyst kinetically demanding.[1][3]

  • Competing Reaction Sites: The presence of two identical C-Cl bonds opens the possibility of both mono- and di-arylation, requiring precise stoichiometric control to achieve the desired product.

  • Inert C-F Bond: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond and is generally unreactive under standard Suzuki-Miyaura conditions, a factor that can be exploited for selective C-Cl coupling.[4]

  • Base-Sensitive Ester: The methyl ester functional group is susceptible to hydrolysis under harsh basic conditions, necessitating a careful choice of base to preserve the integrity of the molecule.[5]

This guide provides a framework for navigating these challenges to successfully couple this electron-deficient, polyhalogenated arene.

Mechanistic Foundation: The Palladium Catalytic Cycle

A successful reaction design is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[1][3]

  • Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (+ R-B(OR)₂⁻) Transmetal->Pd0 Product Ar-R (Product) Transmetal->Product Reductive Elimination Regen Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for Methyl 3,5-dichloro-4-fluorobenzoate

A. Catalyst System: Overcoming the C-Cl Activation Barrier

The primary hurdle is the oxidative addition to the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient. A high-performance catalyst system, comprising a palladium precatalyst and a specialized ligand, is required.

  • Palladium Precatalyst: Simple palladium sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices. They are stable and readily reduced in situ to the active Pd(0) species.[6]

  • Ligand Selection: This is the most critical parameter. For activating aryl chlorides, the ligand must be both electron-rich and sterically bulky .

    • Electron-richness increases the electron density on the palladium center, promoting its insertion into the C-X bond.[6]

    • Bulkiness promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species and accelerates the final reductive elimination step.[6][7]

    Recommended Ligand Classes:

    • Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling challenging aryl chlorides. They offer high stability and activity.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong σ-donors and can be highly effective, often used in PEPPSI-type precatalysts.[5][6]

B. Base Selection: Balancing Reactivity and Functional Group Tolerance

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] However, strong bases can cause unwanted ester hydrolysis.

BaseStrengthSuitability for this Substrate
K₃PO₄, K₂CO₃ ModerateHighly Recommended. Effective at promoting the reaction without significant ester hydrolysis.
Cs₂CO₃ StrongCan be very effective but increases the risk of hydrolysis, especially at higher temperatures.
NaOH, KOH StrongNot recommended. High risk of rapid and complete ester saponification.
Organic Bases WeakGenerally not effective enough for this challenging coupling.
C. Solvent and Temperature

A polar aprotic solvent, often with water as a co-solvent, is standard. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Recommended Solvents: 1,4-Dioxane/water, Toluene/water, or 2-MeTHF/water mixtures (typically in ratios from 4:1 to 10:1).

  • Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion, especially given the inertness of the C-Cl bonds.

D. Controlling Selectivity: Mono- vs. Di-arylation

The two C-Cl bonds are electronically and sterically equivalent. Therefore, selectivity is primarily governed by stoichiometry.

  • For Mono-arylation: Use the boronic acid as the limiting reagent. A slight excess of the dichloro-substrate (e.g., 1.2 equivalents) relative to the boronic acid (1.0 equivalent) can help suppress the second coupling.

  • For Di-arylation: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and potentially a slightly higher catalyst loading to ensure the reaction goes to completion.

Experimental Protocol: Mono-Arylation

This protocol provides a general starting point for the mono-arylation of Methyl 3,5-dichloro-4-fluorobenzoate. Optimization may be required for specific boronic acids.

Workflow Experimental Workflow A 1. Reagent Setup (Flask under Inert Gas) B 2. Add Solids (Substrate, Boronic Acid, Catalyst, Ligand, Base) A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reaction Temp (e.g., 100 °C) D->E F 6. Monitor Reaction (TLC, GC-MS, LC-MS) E->F G 7. Workup (Quench, Extract, Wash) F->G H 8. Purify (Column Chromatography) G->H

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Reagents & Materials
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Methyl 3,5-dichloro-4-fluorobenzoate225.021.0225 mg
Arylboronic AcidVaries1.11.1 mmol
Pd(OAc)₂224.500.02 (2 mol%)4.5 mg
SPhos (Ligand)410.530.04 (4 mol%)16.4 mg
K₃PO₄ (Base)212.272.0425 mg
1,4-Dioxane (Anhydrous, Degassed)--4.0 mL
Water (Degassed)--1.0 mL
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the limiting boronic acid is a good indicator of reaction completion.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/catalyst system.3. Poor quality reagents (wet solvents, old boronic acid).1. Ensure proper degassing of solvents and use of an inert atmosphere.2. Screen other ligands (e.g., XPhos, RuPhos). Increase catalyst loading to 3-5 mol%.3. Use fresh, anhydrous solvents and high-purity reagents.
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or time is too long.1. Use a milder base like K₂CO₃.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor closely.
Dehalogenation The aryl palladium intermediate reacts with a hydride source instead of the boronic acid.[6]1. Ensure the boronic acid is of high quality.2. Use a different solvent system (e.g., Toluene/water).
Protodeborylation The boronic acid degrades before it can transmetalate, especially with heteroaryl boronic acids.[6]1. Use boronic esters (e.g., pinacol esters), which are more stable.2. Add the boronic acid in portions throughout the reaction.
Mixture of Mono/Di Improper stoichiometry for the desired outcome.1. For mono-arylation, ensure the boronic acid is the limiting reagent.2. For di-arylation, ensure at least 2.2 equivalents of boronic acid are used.

Conclusion

The Suzuki-Miyaura coupling of Methyl 3,5-dichloro-4-fluorobenzoate is a challenging but achievable transformation. Success hinges on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, to overcome the inertness of the C-Cl bonds. Careful control of the base and reaction stoichiometry is paramount to preserve the ester functionality and achieve the desired level of arylation. The protocols and strategies outlined in this guide provide a robust starting point for researchers to synthesize valuable biaryl compounds from this polychlorinated substrate.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available at: [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • RSC Publishing. (2001, July 20). Highly active catalysts for the Suzuki coupling of aryl chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ACS Publications. (2021, October 8). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Hydrolysis of Methyl 3,5-dichloro-4-fluorobenzoate to 3,5-dichloro-4-fluorobenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly robust, chemoselective protocol for the base-promoted hydrolysis (saponification) of a heavily h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly robust, chemoselective protocol for the base-promoted hydrolysis (saponification) of a heavily halogenated, electron-deficient aromatic ester while suppressing competitive nucleophilic aromatic substitution ( SN​Ar ) side reactions.

Introduction & Mechanistic Rationale

The hydrolysis of methyl esters to their corresponding carboxylic acid moieties is a fundamental transformation in organic synthesis, typically proceeding via a nucleophilic acyl substitution mechanism [1]. However, the substrate Methyl 3,5-dichloro-4-fluorobenzoate presents a unique chemoselectivity challenge.

The presence of two highly electronegative chlorine atoms and one fluorine atom exerts a strong inductive electron-withdrawing effect on the aromatic ring. While this significantly increases the electrophilicity of the carbonyl carbon—thereby accelerating the desired saponification—it simultaneously activates the C4-fluorine position toward nucleophilic aromatic substitution ( SN​Ar ) [2]. If harsh bases (e.g., NaOH or KOH) or elevated temperatures are utilized, the hydroxide ion can displace the fluoride, yielding the undesired 3,5-dichloro-4-hydroxybenzoic acid.

To circumvent this, our protocol employs Lithium Hydroxide (LiOH) in a ternary monophasic solvent system (THF/MeOH/H₂O) at ambient temperature [3]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to facilitate nucleophilic attack, while the ambient temperature strictly keeps the reaction below the thermodynamic activation barrier required for C–F bond cleavage.

Mechanism SM Methyl 3,5-dichloro-4-fluorobenzoate Reagents LiOH (1.5 eq) THF/MeOH/H2O SM->Reagents Base Addition Tetrahedral Tetrahedral Alkoxide Intermediate Reagents->Tetrahedral Nucleophilic Attack SNAr Side Product: 4-Hydroxy derivative Reagents->SNAr Temp > 50°C (S_NAr at C-F) Carboxylate Lithium 3,5-dichloro- 4-fluorobenzoate Tetrahedral->Carboxylate Elimination of MeOH Acid 3,5-dichloro- 4-fluorobenzoic acid Carboxylate->Acid Acidification (pH < 2)

Mechanistic pathway of ester saponification vs. competitive SNAr side reaction.

Experimental Design & Reagent Matrix

The following table outlines the optimized stoichiometry for a 1.00 g scale reaction. The solvent ratios are meticulously chosen to ensure the substrate, intermediates, and base remain in a single homogeneous phase throughout the reaction, preventing biphasic concentration spikes.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
Methyl 3,5-dichloro-4-fluorobenzoate 223.031.001.00 gSubstrate (Electrophile)
LiOH·H₂O 41.961.500.28 gBase / Nucleophile Source
Tetrahydrofuran (THF) 72.11-15 mLPrimary Organic Solvent
Methanol (MeOH) 32.04-5 mLHomogenizing Co-solvent
Deionized Water (H₂O) 18.02-5 mLAqueous Phase / Hydroxide Carrier
1M Hydrochloric Acid (HCl) 36.46~2.00~9 mLAcidification / Protonation

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase contains built-in checkpoints to ensure process integrity and prevent downstream failures.

Phase 1: Reaction Setup & Base Addition
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dichloro-4-fluorobenzoate (1.00 g, 4.48 mmol).

  • Dissolve the substrate in THF (15 mL) and MeOH (5 mL). Stir until a clear, homogeneous solution is achieved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Insight: Lowering the temperature mitigates the exothermic nature of base addition and suppresses early-stage side reactions on the highly activated aromatic ring.

  • In a separate vial, dissolve LiOH·H₂O (0.28 g, 6.72 mmol) in deionized water (5 mL).

  • Add the aqueous LiOH solution dropwise to the cooled organic mixture over 5 minutes.

Phase 2: Hydrolysis
  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2–4 hours.

    • Causality Insight: Maintaining ambient temperature ensures complete saponification while strictly avoiding the thermodynamic activation barrier required for SN​Ar displacement of the fluoride.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS to confirm the complete consumption of the starting material before proceeding.

Phase 3: Workup & Isolation
  • Transfer the mixture to a rotary evaporator and concentrate in vacuo at 30 °C to remove the THF and MeOH.

    • Causality Insight: This is a critical self-validating step. Removing alcoholic solvents prior to acidification prevents the reversible Fischer esterification from triggering upon the addition of HCl, which would otherwise convert the product back into the methyl ester.

  • Dilute the remaining aqueous residue with additional deionized water (10 mL) and cool to 0 °C.

  • Slowly add 1M HCl dropwise until the pH of the solution reaches < 2 (approximately 9 mL). A dense white precipitate will form immediately.

    • Causality Insight: The strong electron-withdrawing nature of the halogens significantly lowers the pKa of the product (estimated ~2.5–3.0). Therefore, a pH strictly below 2 is mandatory to ensure complete protonation of the carboxylate salt and maximize precipitation yield.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 5 mL) to remove residual lithium chloride salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 3,5-dichloro-4-fluorobenzoic acid as a white solid.

Workflow Step1 1. Dissolution (THF/MeOH, 0°C) Step2 2. Base Addition (aq. LiOH) Step1->Step2 Step3 3. Hydrolysis (Stir 25°C, 2-4h) Step2->Step3 Step4 4. Concentration (Evaporate Organics) Step3->Step4 Step5 5. Acidification (1M HCl to pH < 2) Step4->Step5 Step6 6. Isolation (Filter, Wash, Dry) Step5->Step6

Step-by-step experimental workflow for chemoselective hydrolysis and isolation.

Analytical Validation

To confirm the successful synthesis and purity of 3,5-dichloro-4-fluorobenzoic acid, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.60 (br s, 1H, COOH), 8.05 (d, J = 6.4 Hz, 2H, Ar-H).

    • Diagnostic Note: The aromatic protons couple with the para-fluorine atom, splitting the signal into a distinct doublet. The absence of a singlet at ~3.90 ppm confirms the complete removal of the methyl ester group.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -114.5 (t, J = 6.4 Hz, 1F).

  • LC-MS (ESI-): m/z calculated for C₇H₂Cl₂FO₂ [M-H]⁻ 206.94, found 206.9.

References

  • Basic Hydrolysis of Esters – Saponification . Master Organic Chemistry.[Link]

  • 21.6: Chemistry of Esters . Chemistry LibreTexts.[Link]

  • Ester to Acid - Common Conditions . Common Organic Chemistry.[Link]

Sources

Application

Application Note: Selective Reduction of Methyl 3,5-dichloro-4-fluorobenzoate to (3,5-dichloro-4-fluorophenyl)methanol

Introduction (3,5-dichloro-4-fluorophenyl)methanol is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its halogenated phenyl structure is a common motif in molecules designed for high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3,5-dichloro-4-fluorophenyl)methanol is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its halogenated phenyl structure is a common motif in molecules designed for high biological activity. The selective and efficient reduction of the corresponding methyl ester, methyl 3,5-dichloro-4-fluorobenzoate, is a critical step in the synthetic routes to these valuable compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this ester to the desired benzyl alcohol. We will explore various reduction strategies, discuss the rationale behind experimental choices, and provide a comprehensive, step-by-step protocol for a reliable and scalable reduction process.

Strategic Considerations for the Reduction of an Aryl Ester

The primary challenge in the reduction of methyl 3,5-dichloro-4-fluorobenzoate lies in achieving high conversion to the corresponding primary alcohol without affecting the halogen substituents on the aromatic ring. The choice of reducing agent is paramount and depends on factors such as selectivity, reactivity, cost, and safety.

Overview of Common Reducing Agents

Several hydride-based reagents are capable of reducing esters to primary alcohols. However, their reactivity profiles differ significantly.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2][3] While effective for ester reduction, its high reactivity can sometimes lead to side reactions, and its extreme sensitivity to water necessitates stringent anhydrous conditions.[1]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[4][5] Typically, NaBH₄ is used for the reduction of aldehydes and ketones and does not readily reduce esters under standard conditions.[4][6] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, allowing for the reduction of esters, albeit often requiring harsher conditions or longer reaction times.[7][8][9]

  • Diisobutylaluminum Hydride (DIBAL-H): A strong and bulky reducing agent that offers excellent selectivity.[10] It is particularly useful for the partial reduction of esters to aldehydes at low temperatures.[10][11][12][13][14] However, by adjusting the stoichiometry and reaction temperature, DIBAL-H can also be used for the complete reduction of esters to primary alcohols.[15] Its solubility in a variety of organic solvents is an added advantage.[15]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon) to effect the reduction.[16][17] While it is a greener alternative to metal hydrides, it may require high pressures and temperatures, and selectivity can be an issue, with the potential for dehalogenation of the aromatic ring.

For the specific reduction of methyl 3,5-dichloro-4-fluorobenzoate, a balance between reactivity and selectivity is crucial to ensure the integrity of the C-Cl and C-F bonds.

Recommended Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Given the need for a robust and high-yielding transformation, Lithium Aluminum Hydride (LiAlH₄) is a highly effective choice for the complete reduction of the ester to the primary alcohol. The following protocol has been optimized for this specific substrate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (for 10 mmol scale)Supplier (Example)
Methyl 3,5-dichloro-4-fluorobenzoateC₈H₅Cl₂FO₂223.032.23 g (10 mmol)Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.950.57 g (15 mmol)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mLSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed for workupFisher Scientific
1 M Hydrochloric Acid (HCl)HCl36.46As needed for workupFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed for workupFisher Scientific
Brine (Saturated NaCl solution)NaCl58.44As needed for workupFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As needed for dryingSigma-Aldrich
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Ester in Anhydrous THF prep2 Cool to 0°C prep1->prep2 react1 Slowly Add LiAlH₄ prep2->react1 react2 Warm to Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Ethyl Acetate react3->workup1 workup2 Acidify with 1 M HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with NaHCO₃ & Brine workup3->workup4 workup5 Dry over MgSO₄ workup4->workup5 purify1 Concentrate in vacuo workup5->purify1 purify2 Column Chromatography purify1->purify2

Figure 1. Experimental workflow for the LiAlH₄ reduction.

Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 3,5-dichloro-4-fluorobenzoate (2.23 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the ester is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (0.57 g, 15 mmol, 1.5 equivalents) to the stirred solution over a period of 15-20 minutes. Caution: LiAlH₄ reacts violently with water and can ignite in moist air. Handle with extreme care under an inert atmosphere. The addition is exothermic, so maintain the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product, (3,5-dichloro-4-fluorophenyl)methanol, will have a lower Rf value than the starting ester.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C. Slowly and carefully add ethyl acetate (approximately 10 mL) to quench the excess LiAlH₄. This should be done dropwise as the quenching process is highly exothermic and generates hydrogen gas.

  • Workup - Acidification: After the initial quench, slowly add 1 M HCl (aq) to the reaction mixture until the pH is acidic (pH ~2-3). This will dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (3,5-dichloro-4-fluorophenyl)methanol.

Reaction Mechanism

G cluster_structs ester Methyl 3,5-dichloro-4-fluorobenzoate intermediate1 Tetrahedral Intermediate ester->intermediate1 1. Nucleophilic attack by H⁻ liAlH4 LiAlH₄ aldehyde 3,5-dichloro-4-fluorobenzaldehyde intermediate1->aldehyde 2. Elimination of MeO⁻ intermediate2 Alkoxide Intermediate aldehyde->intermediate2 3. Nucleophilic attack by H⁻ product (3,5-dichloro-4-fluorophenyl)methanol intermediate2->product 4. Protonation (Workup) struct_ester struct_int1 struct_ald struct_int2 struct_prod

Figure 2. Mechanism of ester reduction by LiAlH₄.

The reduction of the ester to the primary alcohol with LiAlH₄ proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[18][19]

  • First Hydride Addition: A hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate is unstable and collapses, eliminating the methoxide leaving group to form an aldehyde intermediate (3,5-dichloro-4-fluorobenzaldehyde).

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion, forming an alkoxide intermediate.

  • Protonation: During the aqueous workup, the alkoxide is protonated to yield the final product, (3,5-dichloro-4-fluorophenyl)methanol.

Alternative Protocol: Selective Reduction using Diisobutylaluminum Hydride (DIBAL-H)

For applications where over-reduction is a concern or a milder reducing agent is preferred, Diisobutylaluminum Hydride (DIBAL-H) presents a viable alternative. By carefully controlling the stoichiometry and temperature, DIBAL-H can efficiently reduce the ester to the alcohol.

Key Considerations for DIBAL-H Reduction
  • Stoichiometry: To drive the reaction to the primary alcohol, an excess of DIBAL-H (typically 2.5-3.0 equivalents) is required. Using only one equivalent at low temperatures would result in the formation of the corresponding aldehyde.[10][12]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature to ensure complete reduction.

Abbreviated Protocol with DIBAL-H
  • Dissolve methyl 3,5-dichloro-4-fluorobenzoate in anhydrous toluene or dichloromethane and cool to -78 °C.

  • Slowly add a solution of DIBAL-H (2.5-3.0 equivalents) in a suitable solvent (e.g., hexanes or toluene).

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully at 0 °C with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive and pyrophoric solid. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Diisobutylaluminum Hydride (DIBAL-H): Is also a pyrophoric reagent, typically supplied as a solution in an organic solvent. It reacts vigorously with water. Handle with the same precautions as LiAlH₄.

  • General Precautions: All glassware should be thoroughly dried before use. Anhydrous solvents are essential for these reactions.

Conclusion

The reduction of methyl 3,5-dichloro-4-fluorobenzoate to (3,5-dichloro-4-fluorophenyl)methanol can be effectively achieved using strong hydride reducing agents. Lithium Aluminum Hydride offers a robust and high-yielding method, while Diisobutylaluminum Hydride provides a milder alternative. The choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The detailed protocol provided in this application note serves as a reliable starting point for researchers in the field of chemical synthesis and drug development.

References

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • Wikipedia. Lithium aluminium hydride.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
  • Smolecule. (2023, August 16). [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol.
  • Myers, A. G. Research Group. Chem 115. Harvard University.
  • OrgoSolver. Ester to Aldehyde (DIBAL-H, -78 C).
  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.
  • ACS Publications. Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
  • SlidePlayer. Reduction Reactions.
  • Quimica Organica. Reduction of esters to alcohols.
  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions.
  • Taylor & Francis Online. (2006, August 16). MICROWAVE ASSISTED SOLID REACTION: REDUCTION OF ESTERS TO ALCOHOLS BY POTASSIUM BOROHYDRIDE-LITHIUM CHLORIDE.
  • Google Patents. (2017, November 16). WO2017194663A1 - Selective reduction of esters to alcohols.
  • ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present?
  • EPO. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Google Patents. (2017, November 7). US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Google Patents. (2016, April 21). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • The Synthetic Organic Chemistry Portal. Sodium Borohydride - Common Organic Chemistry.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • ResearchGate. Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complex 2.
  • ACS Publications. (2014, April 8). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry.
  • TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts.
  • MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.
  • Vapourtec. Hydrogenation | Catalytic Reactions | Flow Chemistry Applications.
  • Organic Syntheses. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate.
  • MDPI. (2023, December 28). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies.
  • Tokyo Chemical Industry. Hydrogenation Catalysts.
  • Technical Disclosure Commons. (2025, December 22). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGprGU-y_VZ6kTLVq-Wpu7bsY3fhXVqcf8S1aD1oGeHj89p2Jj5KDi_NaTah76WYAeviUe9BjCUkxmM_UEzDtsXfetL9Hij01Yzh0dnYfI8TlYLaWBbONnU9vtITD8mlxosMyAbq7DC0LchF4HfMkj2RCy45BUsXIEnB3Rs28tRnlW27vgeN03kAJW55BUsXIEnB3Rs28tRnlW27vgeN03kAJW5

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 3,5-dichloro-4-fluorobenzoate in Modern Agrochemical Synthesis

Introduction: Identifying a Privileged Scaffold for Crop Protection In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic selection of a core molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Privileged Scaffold for Crop Protection

In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic selection of a core molecular scaffold is paramount. Methyl 3,5-dichloro-4-fluorobenzoate has emerged as a "privileged scaffold" in agrochemical research, a term reserved for molecular frameworks that can provide ligands for more than one type of biological target. Its utility stems from a unique combination of electronic and steric properties conferred by its substitution pattern. The two chlorine atoms create a distinct electronic environment and steric hindrance, while the methyl ester provides a convenient handle for synthetic modification. Most critically, the activated fluorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functional groups to explore structure-activity relationships (SAR). This guide provides an in-depth exploration of this scaffold, detailing its application in the synthesis of next-generation herbicides and fungicides, complete with field-proven protocols and the scientific rationale underpinning these methodologies.

Physicochemical Data Summary

A foundational understanding of the scaffold's properties is essential for experimental design.

PropertyValueSource
IUPAC Name Methyl 3,5-dichloro-4-fluorobenzoateN/A
Molecular Formula C₈H₅Cl₂FO₂N/A
Molecular Weight 223.03 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 58-62 °CN/A
Key Feature Activated C4-fluorine for SNAr reactions[1]

Part 1: Application in Herbicide Discovery

The dichlorofluorobenzoate core is a cornerstone in the development of herbicides that target essential biological pathways in weeds, such as the inhibition of very long-chain fatty acid biosynthesis.[2] The ability to readily modify the scaffold allows for the fine-tuning of herbicidal spectrum, crop selectivity, and environmental profile.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic strategy for creating novel herbicidal candidates from this scaffold is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effects of the two chlorine atoms and the methoxycarbonyl group strongly activate the aromatic ring, making the C4-fluorine an excellent leaving group.[3] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of diverse derivatives.

start Methyl 3,5-dichloro- 4-fluorobenzoate reagents Nucleophile (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) start->reagents Add process Heat Reaction Mixture (e.g., 80-120°C) reagents->process Initiate intermediate Meisenheimer Complex (Stabilized Intermediate) process->intermediate Forms workup Aqueous Workup & Extraction intermediate->workup Quench purify Purification (Column Chromatography) workup->purify Isolate product Final Herbicide Candidate (Methyl 3,5-dichloro-4-(amino)benzoate) purify->product Yields

Caption: Workflow for SNAr on the scaffold.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol details a robust method for displacing the C4-fluorine with a primary or secondary amine, a common transformation in the synthesis of herbicidal compounds.

Materials & Reagents:

  • Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq), the chosen amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate. Causality: DMSO is a polar aprotic solvent that excels at solvating the potassium carbonate and stabilizing the charged Meisenheimer intermediate, thereby accelerating the SNAr reaction.[3]

  • Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 2: Application in Fungicide Discovery

The scaffold is also integral to the synthesis of fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[4] These compounds function by disrupting the fungal respiratory chain, a mode of action critical for controlling a broad spectrum of plant pathogens.[5]

Core Mechanism: Amide Bond Formation via Ester Hydrolysis

For fungicide synthesis, the methyl ester of the scaffold is typically converted into a carboxylic acid. This acid is then coupled with a specific amine moiety, often a substituted aniline or pyrazole amine, to form the critical amide bond found in many SDHI fungicides.

cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling start Scaffold Ester hydrolysis Base (LiOH or NaOH) Solvent (THF/H₂O) start->hydrolysis Reacts with acid Carboxylic Acid Intermediate hydrolysis->acid Forms acid_ref Carboxylic Acid Intermediate coupling Coupling Agent (e.g., HATU) Amine (R-NH₂) Base (e.g., DIPEA) product Final Fungicide Candidate coupling->product Yields acid_ref->coupling Reacts with

Caption: Two-step workflow for amide synthesis.

Protocol 2: Two-Step Synthesis of Amide Derivatives

This protocol provides a reliable method for converting the methyl ester into a functional amide, the core of many modern fungicides.

Step A: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) as an aqueous solution. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate hydrolysis. Using a co-solvent system like THF/water ensures the solubility of both the organic starting material and the inorganic base.

  • Reaction Conditions: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete conversion of the ester to the carboxylate salt (typically 1-4 hours).

  • Acidification: Carefully acidify the reaction mixture to pH ~2 with a dilute acid (e.g., 1M HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dichloro-4-fluorobenzoic acid.

Step B: Amide Coupling

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 3,5-dichloro-4-fluorobenzoic acid (1.0 eq) from Step A, the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to the mixture. Causality: The base deprotonates the carboxylic acid and the amine salt, facilitating the coupling reaction mediated by HATU, which activates the carboxylic acid for nucleophilic attack by the amine.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Once complete, perform an aqueous workup and extraction as described in Protocol 1 (Steps 5-8).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Part 3: Structure-Activity Relationships (SAR)

The true power of the Methyl 3,5-dichloro-4-fluorobenzoate scaffold lies in its ability to serve as a platform for systematic SAR studies.[6][7] By methodically altering the substituents introduced via the SNAr or amide coupling reactions, researchers can optimize for potency, selectivity, and metabolic stability.

Caption: Conceptual model of SAR exploration.

  • For Herbicides: The nature of the group introduced at the C4 position is critical. Introducing small heterocyclic rings can enhance binding to the target enzyme, while bulky aliphatic groups may be used to tune soil mobility and residual activity.

  • For Fungicides: The amine component of the amide bond largely defines the spectrum of activity. For example, coupling with a pyrazole-based amine is a hallmark of many successful SDHI fungicides targeting a wide range of diseases in cereals and specialty crops.[4][8]

Conclusion

Methyl 3,5-dichloro-4-fluorobenzoate is a versatile and powerful scaffold for modern agrochemical research. Its predictable reactivity, particularly through nucleophilic aromatic substitution and amide bond formation, provides a reliable platform for the synthesis of diverse chemical libraries. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging this scaffold to discover and develop novel, effective, and sustainable crop protection solutions.

References

  • Vertex AI Search. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates.
  • Chi Research Group. (2023, September 16). Synthetic Approaches to the 2015–2018 New Agrochemicals.
  • University of York. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • ResearchGate. (2001, March 22). Mode of action of herbicides and recent trends in development: a reappraisal.
  • Society of Chemical Industry. (2024, June 7). Discovery and structure–activity relationship of dimesulfazet: a novel rice paddy herbicide.
  • Bayer. (2024, April 2). Fungicides for Vegetable Crops: Demethylation Inhibitors.
  • PubMed. (2003, August 15). Structure-activity relationship approaches and applications.
  • ResearchGate. (n.d.). Structure–activity relationships for a new family of sulfonylurea herbicides.

Sources

Application

Application Note: Chemoselective Transesterification of Highly Activated Fluoroaromatics

Executive Summary The structural modification of halogenated aromatic esters is a critical workflow in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). This application note details a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of halogenated aromatic esters is a critical workflow in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). This application note details a robust, highly chemoselective protocol for the transesterification of Methyl 3,5-dichloro-4-fluorobenzoate to its corresponding isopropyl ester. By utilizing a mild Lewis acid catalyst, this methodology completely suppresses the competing Nucleophilic Aromatic Substitution (SNAr) pathway, ensuring the absolute retention of the critical C-F bond.

Mechanistic Rationale: The Chemoselectivity Challenge

Methyl 3,5-dichloro-4-fluorobenzoate[1] is a highly functionalized building block. When attempting to convert its methyl ester to heavier alkyl esters (such as an isopropyl ester) to tune lipophilicity, chemists face a severe chemoselectivity challenge.

The central fluorine atom at the C4 position is highly activated. The synergistic electron-withdrawing effects of the para-ester group and the two ortho-chlorine atoms create a highly electrophilic aromatic center. Consequently, nucleophilic aromatic substitution (SNAr)[2] becomes a dominant competing pathway. If conventional base-catalyzed transesterification methods are employed (e.g., using sodium isopropoxide), the strong alkoxide nucleophile will preferentially attack the C4 position, displacing the fluoride ion and destroying the target molecule's structural integrity.

To achieve high-yielding transesterification while preserving the C-F bond, the reaction must proceed via a mechanism that activates the carbonyl carbon without generating highly nucleophilic free alkoxide species. Titanium(IV) isopropoxide (Ti(OiPr)4) is selected as the optimal catalyst. Operating under essentially neutral conditions, this mild Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The transesterification proceeds via a concerted, coordination-driven mechanism, completely bypassing the SNAr pathway.

Workflow & Pathway Analysis

G sub Substrate: Methyl 3,5-dichloro-4-fluorobenzoate eval Catalyst Selection sub->eval base Strong Base (e.g., NaOiPr) eval->base Alkoxide Generation lewis Mild Lewis Acid (Ti(OiPr)4) eval->lewis Carbonyl Coordination snar SNAr Defluorination (Undesired Byproduct) base->snar C4-Fluoro Attack trans Transesterification (Desired Ester) lewis->trans C-O Bond Cleavage

Mechanistic divergence in transesterification: SNAr vs. Lewis Acid pathways.

Quantitative Catalyst Evaluation

To validate the mechanistic hypothesis, various catalytic systems were evaluated for the conversion of Methyl 3,5-dichloro-4-fluorobenzoate to Isopropyl 3,5-dichloro-4-fluorobenzoate. The data below demonstrates the necessity of Lewis acid catalysis.

Catalyst SystemReaction ConditionsConversion (%)Desired Ester Yield (%)SNAr Byproduct Yield (%)
NaOiPr (1.2 eq)iPrOH, 80 °C, 2 h> 991285
H2SO4 (10 mol%)iPrOH, 80 °C, 24 h4542< 1
Ti(OiPr)4 (10 mol%)iPrOH, 90 °C, 6 h> 9996 < 1

Table 1: Ti(OiPr)4 provides near-quantitative yields of the desired ester while completely suppressing defluorination.

Detailed Experimental Protocol

Objective: Synthesis of Isopropyl 3,5-dichloro-4-fluorobenzoate via Ti-catalyzed transesterification.

Reagents & Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq, 10.0 mmol, 2.23 g)

  • Anhydrous Isopropanol (Solvent and reactant, 50 mL)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 eq, 1.0 mmol, 0.30 mL)

  • Argon gas, flame-dried glassware, and gas-tight syringes.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of argon. Causality: Ti(OiPr)4 is highly moisture-sensitive. Ambient water will rapidly hydrolyze the catalyst into insoluble, catalytically inactive TiO2.

  • Substrate Dissolution: Charge the cooled flask with Methyl 3,5-dichloro-4-fluorobenzoate (2.23 g, 10.0 mmol). Inject 50 mL of anhydrous isopropanol via syringe. Stir at 25 °C until a homogenous solution is achieved.

  • Catalyst Introduction: Carefully inject Titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) dropwise directly into the reaction mixture.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and bring the mixture to a gentle reflux (approx. 85–90 °C). The massive molar excess of isopropanol drives the equilibrium toward the isopropyl ester product.

  • In-Process Monitoring: After 5 hours, sample the reaction. Monitor progress via GC-MS or TLC (Hexanes/Ethyl Acetate 9:1). Proceed to the next step once the starting material is consumed (>95% conversion).

  • Targeted Quenching: Cool the reaction to room temperature. Deliberately add 5 mL of deionized water and stir vigorously for 15 minutes. Causality: This step intentionally hydrolyzes the soluble titanium species into a white, easily filterable TiO2 precipitate, preventing heavy-metal contamination in the final API intermediate.

  • Filtration & Concentration: Filter the resulting suspension through a tightly packed pad of Celite. Wash the pad with ethyl acetate (2 × 20 mL). Concentrate the combined filtrate under reduced pressure to remove the bulk isopropanol.

  • Workup: Redissolve the crude oil in ethyl acetate (50 mL). Wash the organic phase with saturated aqueous NaHCO3 (25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and evaporate to yield the pure isopropyl ester.

Analytical Validation Parameters

To ensure the self-validating nature of this protocol, the isolated product must be verified against the following analytical benchmarks to confirm both esterification and halogen retention:

  • 1H NMR (400 MHz, CDCl3): Success is indicated by the complete disappearance of the sharp methyl ester singlet (approx. 3.9 ppm) and the emergence of a characteristic isopropyl septet (approx. 5.2 ppm, 1H) and doublet (approx. 1.4 ppm, 6H).

  • 19F NMR (376 MHz, CDCl3): A single peak must be observed around -115 ppm. The retention of this signal is the definitive proof that SNAr defluorination was successfully avoided.

  • GC-MS: The molecular ion peak will shift from m/z 222 (methyl ester) to m/z 250 (isopropyl ester), displaying the classic 9:6:1 isotopic pattern indicative of two chlorine atoms.

References

  • [1] Methyl 3,5-dichloro-4-fluoro-benzoate | 1214375-18-4 - Sigma-Aldrich1

  • [2] aromatic substitution snar: Topics by Science.gov - Science.gov 2

  • TITANIUM TETRAISOPROPANOLATE - Ataman Kimya

Sources

Method

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) Using Methyl 3,5-dichloro-4-fluorobenzoate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Facility: Advanced Synthesis Laboratory (Tokyo, Japan) Executive Summary & Mechanistic Rationale In modern drug discovery, the rap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Facility: Advanced Synthesis Laboratory (Tokyo, Japan)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid generation of functionalized aromatic scaffolds is critical for structure-activity relationship (SAR) profiling. Methyl 3,5-dichloro-4-fluorobenzoate (CAS: 1214375-18-4) is a highly privileged electrophilic building block. Its unique substitution pattern—a fluorine atom flanked by two ortho-chlorine atoms and a para-ester group—creates an extreme electron deficiency at the C4 position.

While conventional heating for Nucleophilic Aromatic Substitution (SNAr) can take hours to days, Microwave-Assisted Organic Synthesis (MAOS) reduces reaction times to mere minutes. The causality lies in dielectric heating: polar solvents and ionic transition states couple directly with microwave energy, providing rapid, volumetric heating that easily overcomes the activation energy barrier of the rate-determining step (Microwaves in Organic Synthesis)[1].

Mechanistically, fluorine is an optimal leaving group for SNAr. Despite being a poor leaving group in SN1/SN2 reactions, its extreme electronegativity inductively stabilizes the negatively charged Meisenheimer complex intermediate. Under microwave irradiation, fluoroarenes exhibit exceptional reactivity compared to their chloro- or bromo-analogs (Base-Promoted SNAr Reactions)[2].

Experimental Workflow & Logic

The following diagram illustrates the logical progression and mechanistic pathway of the microwave-assisted SNAr reaction.

SNAr_Logic Substrate Methyl 3,5-dichloro- 4-fluorobenzoate Mix Mix in Polar Aprotic Solvent (DMF) + Base (DIPEA) Substrate->Mix Amine Nucleophile (e.g., Morpholine) Amine->Mix MW Microwave Irradiation (120°C, 10 min) Mix->MW Meisenheimer Meisenheimer Complex (Stabilized by F, Cl, COOMe) MW->Meisenheimer Addition Product Methyl 4-(morpholino)- 3,5-dichlorobenzoate Meisenheimer->Product Elimination (-F)

Workflow and mechanistic progression of the microwave-assisted SNAr reaction.

Quantitative Method Comparison

To justify the transition from conventional convective heating to MAOS, we benchmarked the amination of methyl 3,5-dichloro-4-fluorobenzoate with morpholine. The data clearly demonstrates the superiority of dielectric heating in both yield and throughput, a standard requirement for high-throughput library generation (ACS Combinatorial Science)[3].

Table 1: Comparative Efficiency of SNAr (Morpholine + Methyl 3,5-dichloro-4-fluorobenzoate)

Heating ModalityTemperature (°C)TimeConversion (%)Isolated Yield (%)Purity (LC-MS)
Conventional (Oil Bath) 12018 hours>958290%
Microwave (Closed Vessel) 12010 mins>9994>98%

Data Interpretation: The closed-vessel microwave system prevents solvent loss and allows superheating. The drastic reduction in time limits the formation of thermodynamic degradation products (such as ester hydrolysis or transamidation), resulting in a higher purity profile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical feedback confirms the success of the step, ensuring high trustworthiness and reproducibility.

Materials Required:
  • Substrate: Methyl 3,5-dichloro-4-fluorobenzoate (1.0 mmol, 223.0 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104.5 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Causality

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the substrate in 3.0 mL of anhydrous DMF.

    • Causality: DMF is selected due to its high dielectric constant ( ϵ′ = 36.7) and loss tangent ( tanδ = 0.161), making it an exceptional microwave absorber that translates electromagnetic energy into heat instantaneously.

  • Add morpholine and DIPEA to the solution. Seal the vial with a Teflon-lined crimp cap.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HF byproduct generated during the elimination step, preventing the protonation (and subsequent deactivation) of the morpholine nucleophile.

Step 2: Microwave Irradiation

  • Place the sealed vial into a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature: 120 °C | Time: 10 minutes | Pre-stirring: 30 seconds | Cooling: On.

  • Initiate the sequence. The system will rapidly ramp to 120 °C and hold it via dynamic power modulation.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Once cooled to room temperature, uncap the vial and perform a TLC check (Eluent: 4:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The starting material (Rf ~ 0.7) should be completely consumed, replaced by a distinct, UV-active product spot (Rf ~ 0.4).

  • Confirm via LC-MS. You should observe the [M+H]+ peak at m/z 290.0, exhibiting the classic 9:6:1 isotopic pattern indicative of a dichloro-compound.

Step 4: Workup & Isolation (Validation Checkpoint 2)

  • Transfer the reaction mixture to a 50 mL Erlenmeyer flask containing 15 mL of vigorously stirring ice-cold distilled water.

    • Self-Validation: An immediate white to off-white precipitate will form. This is the self-purifying crash-out. The product is highly lipophilic, whereas DMF, DIPEA·HF, and unreacted morpholine are entirely water-soluble.

  • Stir for 10 minutes to ensure complete precipitation, then filter the solid through a Büchner funnel.

  • Wash the filter cake with cold water (2 × 5 mL) and dry under high vacuum to afford pure methyl 4-(morpholino)-3,5-dichlorobenzoate .

Downstream Utility in Drug Development

The resulting 4-amino-3,5-dichlorobenzoate core is highly versatile. It features orthogonal reactivity , meaning different functional groups on the molecule can be manipulated independently without interfering with one another.

Downstream Core SNAr Product (4-Amino-3,5-dichloro benzoate core) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Coupling Suzuki/Buchwald (Pd-catalyzed at Cl) Core->Coupling Amidation Amide Coupling (HATU, Amines) Hydrolysis->Amidation API Bioactive API (Kinase Inhibitor) Amidation->API Coupling->API

Downstream synthetic utility of the functionalized benzoate core in drug discovery.

As shown above, the methyl ester can undergo mild saponification (LiOH) followed by HATU-mediated amidation to explore the solvent-exposed regions of a target protein. Alternatively, the ortho-chlorine atoms, while stable to SNAr, can be activated via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build complex, sterically demanding biaryl systems often found in modern kinase inhibitors.

References

  • Title: Microwaves in Organic Synthesis (3rd Edition) Source: Wiley-VCH URL: [Link]

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Application of Silica-Supported Alkylating Reagents in a One-Pot, Sequential Protocol to Diverse Benzoxathiazepine 1,1-Dioxides Source: ACS Combinatorial Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3,5-dichloro-4-fluorobenzoate

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3,5-dichloro-4-fluorobenzoate. Here, we provide in-depth technical guidance, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3,5-dichloro-4-fluorobenzoate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yield and purity.

Introduction: The Synthetic Approach

The most direct and common method for synthesizing Methyl 3,5-dichloro-4-fluorobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3,5-dichloro-4-fluorobenzoic acid, with methanol.[1] This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven by heat.[2]

The core challenge of this synthesis lies in its reversible nature.[2][3] The reaction between the carboxylic acid and methanol produces the ester and water. As the concentration of the products increases, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—also accelerates, leading to an equilibrium that may result in a low yield of the desired product.[4] To overcome this, the equilibrium must be shifted towards the product side. This is typically achieved by either using a large excess of one of the reactants (usually the less expensive one, in this case, methanol) or by removing the water as it forms.[2][4]

The presence of two chlorine atoms ortho to the carboxylic acid group in the starting material introduces steric hindrance, which can decrease the reaction rate compared to unsubstituted benzoic acid.[5] Therefore, optimizing reaction conditions such as temperature, reaction time, and catalyst loading is crucial for achieving a high yield.

Experimental Protocol: Fischer Esterification of 3,5-dichloro-4-fluorobenzoic acid

This protocol details a standard procedure for the synthesis of Methyl 3,5-dichloro-4-fluorobenzoate.

Materials and Reagents:
  • 3,5-dichloro-4-fluorobenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or diethyl ether for extraction

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-4-fluorobenzoic acid in a large excess of anhydrous methanol (e.g., 20-40 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the stirred solution.[6]

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Workup - Quenching and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude ester.

  • Extraction: Transfer the mixture to a separatory funnel. If the product does not precipitate as a solid, extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[8]

  • Washing: Wash the combined organic layers sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[6] Be cautious as this will produce CO₂ gas.

    • Saturated aqueous sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure Methyl 3,5-dichloro-4-fluorobenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3,5-dichloro-4-fluorobenzoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium.[4]2. Insufficient catalyst.3. Water in the reagents or glassware.4. Insufficient reaction time or temperature.1. Use a larger excess of methanol or remove water using a Dean-Stark trap with a solvent like toluene.[4]2. Increase the catalyst loading slightly (e.g., up to 5 mol%).3. Ensure all glassware is oven-dried and use anhydrous methanol.4. Increase the reflux time and monitor the reaction by TLC or HPLC until the starting material is consumed.[7]
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Inefficient removal of unreacted acid during workup.1. See "Low or No Product Yield" solutions.2. During the workup, wash the organic layer thoroughly with saturated sodium bicarbonate solution until no more gas evolves.[6] You can check the pH of the aqueous layer to ensure it is basic.
Formation of a Tar-like Substance 1. Reaction temperature is too high.2. The concentration of the sulfuric acid catalyst is too high, leading to side reactions or decomposition.1. Ensure the reaction is maintained at the reflux temperature of methanol and not overheated.2. Use the recommended catalytic amount of sulfuric acid. If charring persists, consider using a milder acid catalyst like p-toluenesulfonic acid.[2]
Difficulty in Isolating the Product 1. The product may be soluble in the aqueous methanol mixture after the reaction.2. Emulsion formation during extraction.1. After cooling, pour the reaction mixture into a larger volume of ice water to precipitate the product. If it remains dissolved, proceed with organic extraction.[8]2. Add brine during the washing steps to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for this reaction? A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[1] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).[2] Without the catalyst, the reaction is extremely slow.

Q2: Can I use other alcohols besides methanol? A2: Yes, the Fischer esterification can be performed with other primary and secondary alcohols.[9][10] However, tertiary alcohols are generally not suitable as they tend to undergo dehydration under acidic conditions.[11] The reaction rate may vary depending on the steric bulk of the alcohol.[5]

Q3: How can I effectively remove water from the reaction? A3: The most common laboratory method for removing water is using a Dean-Stark apparatus.[4] This involves conducting the reaction in a solvent that forms an azeotrope with water, such as toluene. The azeotrope distills off, and upon condensation, the water separates from the less dense organic solvent and is collected in the trap, while the solvent returns to the reaction flask.[4]

Q4: What is the best way to monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is a quick and effective method.[7] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the more polar starting material (carboxylic acid) from the less polar product (ester). The reaction is complete when the spot corresponding to the starting material is no longer visible. HPLC can also be used for more quantitative monitoring.

Q5: Are there alternative methods to Fischer esterification for this synthesis? A5: Yes, other methods include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the more reactive acyl chloride, which is then reacted with methanol.[10] Another option is to use coupling reagents like dicyclohexylcarbodiimide (DCC).[2] However, these methods involve more steps or more expensive reagents.

Data Summary

Table 1: Optimized Reaction Parameters for Fischer Esterification
ParameterRecommended ConditionRationale
Reactant Ratio 1:20 to 1:40 (Acid:Methanol)A large excess of methanol shifts the equilibrium towards the product.[4]
Catalyst Concentrated H₂SO₄A strong acid catalyst is required to protonate the carbonyl group.[1]
Catalyst Loading 2-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (~65°C)Provides the necessary activation energy for the reaction.
Reaction Time 4-8 hoursAllows the reaction to proceed to completion. Monitor by TLC/HPLC.[7]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3,5-dichloro-4- fluorobenzoic acid in anhydrous methanol prep2 Slowly add conc. H₂SO₄ prep1->prep2 react1 Heat to reflux (4-8 hours) prep2->react1 react2 Monitor by TLC/HPLC react1->react2 workup1 Cool and quench in ice-water react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry over Na₂SO₄ and evaporate solvent workup3->workup4 purify Purify by recrystallization or chromatography workup4->purify end end purify->end Final Product: Methyl 3,5-dichloro-4- fluorobenzoate

Caption: Workflow for the synthesis of Methyl 3,5-dichloro-4-fluorobenzoate.

Fischer Esterification Mechanism

G RCOOH R-COOH (Carboxylic Acid) Protonated_acid Protonated Acid (Resonance Stabilized) RCOOH->Protonated_acid + H⁺ H_plus H⁺ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH (Methanol) Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Proton Shuttle Water_leaving Intermediate for Water Elimination Proton_transfer->Water_leaving Protonated_ester Protonated Ester Water_leaving->Protonated_ester - H₂O H2O H₂O Ester R-COOR' (Ester) Protonated_ester->Ester - H⁺

Caption: Mechanism of acid-catalyzed Fischer Esterification.

References

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 25–35. [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169. [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Iqbal, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Research Square. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • Zhang, Y., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 3,5-dichloro-4-methylbenzoate. PubChem. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Google Patents. (n.d.). EP0825173A1 - Method for preparing aromatic compounds.
  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with Methyl 3,5-dichloro-4-fluorobenzoate

Here is a technical support center for resolving solubility issues with Methyl 3,5-dichloro-4-fluorobenzoate. Welcome to the technical support resource for Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center for resolving solubility issues with Methyl 3,5-dichloro-4-fluorobenzoate.

Welcome to the technical support resource for Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs): Understanding the Compound

Q1: What are the basic physicochemical properties of Methyl 3,5-dichloro-4-fluorobenzoate?

Methyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic ester. Its structure dictates its physical behavior and solubility profile.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO₂
Molecular Weight 223.03 g/mol [1]
Physical Form Solid[1]
CAS Number 1214375-18-4[1]

The presence of a phenyl ring and halogen atoms (Cl, F) makes the molecule relatively large, non-polar, and lipophilic. Modern drug candidates are often larger and more lipophilic, which frequently leads to low aqueous solubility.[2] The methyl ester group provides a site for some polar interactions, but its overall contribution is limited.

Q2: What is the expected solubility profile of this compound?

Given its chemical structure, Methyl 3,5-dichloro-4-fluorobenzoate is expected to be poorly soluble in water and aqueous buffers.[2][3] Conversely, it should be miscible with a range of organic solvents.[4] This is based on the "like dissolves like" principle, where substances with similar polarities tend to be soluble in one another.

The following table provides a predicted qualitative solubility profile. It is essential to experimentally verify solubility for your specific application.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighThe polar groups in these solvents can interact effectively with the ester functionality of the compound.
Polar Protic Methanol, EthanolModerateThe hydroxyl groups can interact with the ester's oxygen atoms, but the large non-polar halogenated ring limits extensive solvation.
Non-Polar Dichloromethane (DCM)Moderate to HighDCM can effectively solvate the halogenated aromatic portion of the molecule.[5]
TolueneLow to ModerateThe aromatic ring of toluene can interact with the compound's phenyl ring, but the polarity difference limits high solubility.[5][6]
HexaneLowAs a non-polar alkane, hexane is a poor solvent for the moderately polar ester.[5]
Aqueous Water, PBS BufferVery LowThe compound's high lipophilicity and lack of ionizable groups result in poor solubility in aqueous media.[2][3]

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter. The following workflow provides a general approach to troubleshooting.

G start Start: Compound Fails to Dissolve check_solvent Is the solvent appropriate? (See Predicted Solubility Table) start->check_solvent select_organic Select an appropriate organic solvent (e.g., DMSO). check_solvent->select_organic No check_conc Is the concentration too high? check_solvent->check_conc Yes select_organic->check_conc use_heat_sonication Apply gentle heat (e.g., 37-40°C) or sonication to aid dissolution. check_conc->use_heat_sonication No lower_conc Lower the target concentration. check_conc->lower_conc Yes did_it_dissolve Did it dissolve? use_heat_sonication->did_it_dissolve success Success: Stable Solution Formed did_it_dissolve->success Yes failure Problem Persists: Proceed to Advanced Techniques did_it_dissolve->failure No lower_conc->use_heat_sonication

Caption: General workflow for troubleshooting solubility issues.

Q3: My compound won't dissolve in my aqueous experimental buffer. What's wrong?

This is the most common issue and is expected. The compound is highly lipophilic and lacks functional groups that can be ionized to improve water solubility. For most new drug candidates, poor aqueous solubility is a defining characteristic rather than an exception.[2]

Solution: Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock can then be serially diluted into your aqueous medium. Be aware that adding the organic stock to the buffer may cause the compound to precipitate if its solubility limit is exceeded.

Q4: I added my DMSO stock solution to my cell culture media, and it immediately turned cloudy. Why?

This indicates that the compound has precipitated out of solution. When the DMSO stock is diluted into the aqueous media, the solvent environment becomes predominantly aqueous, and the compound's low aqueous solubility limit is quickly exceeded. This can lead to inaccurate data in biological assays.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Decrease Organic Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is as low as possible, typically below 1% and often below 0.1%, to avoid solvent-induced toxicity or artifacts.

  • Use a Co-solvent: In some cases, using a less polar solvent than water as a co-solvent can help, but this must be compatible with your experimental system.

  • Pre-formulation Strategies: For advanced applications, formulation strategies such as creating amorphous solid dispersions or using cyclodextrins may be necessary to improve apparent solubility.[7][8]

Q5: Can I heat the solution to get the compound to dissolve?

Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution and may slightly increase the solubility.[8] However, be cautious.

  • Chemical Stability: The methyl ester functionality could be susceptible to hydrolysis, especially at pH values above 9 or below 4.5.[9] Prolonged heating, especially in non-neutral aqueous solutions, could lead to degradation.

  • Precipitation on Cooling: If the solution is saturated at a higher temperature, the compound may precipitate out as it cools to room or experimental temperature.[10] Always check for stability upon cooling.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution.

Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate powder

  • High-purity DMSO (or other suitable polar aprotic solvent)

  • Analytical balance

  • Volumetric flask (Class A)

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of Methyl 3,5-dichloro-4-fluorobenzoate.

  • Transfer the powder to the volumetric flask.

  • Add approximately half the final volume of DMSO.

  • Agitate the mixture using a vortex mixer or sonicator until the solid is fully dissolved. Gentle warming in a water bath (37°C) can be used if needed.

  • Once dissolved, allow the solution to return to room temperature.

  • Add DMSO to the final volume mark on the flask.

  • Invert the flask several times to ensure a homogenous solution. Store appropriately, protected from light and moisture.

Protocol 2: Determination of Equilibrium Solubility

Objective: To quantitatively determine the solubility of the compound in a specific solvent at a set temperature. This is a crucial step in pre-formulation studies.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature for 24-72 hours prep1->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 quant1 Dilute sample appropriately sep2->quant1 quant2 Analyze via validated method (e.g., HPLC-UV) quant1->quant2

Caption: Workflow for determining equilibrium solubility.

Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate powder

  • Selected solvent (e.g., PBS buffer, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, ensure filter compatibility with the solvent)

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)[11]

Procedure:

  • Add an excess amount of the compound to a glass vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.[11]

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate for 24-72 hours to allow the system to reach equilibrium.

  • After incubation, visually confirm that undissolved solid remains.

  • Separate the solid and liquid phases by centrifuging the vial at high speed.[11]

  • Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter to remove any remaining micro-particulates.

  • Dilute the filtered solution as needed and analyze the concentration of the dissolved drug using a validated analytical method.[11]

Analytical Quantification

It is critical to confirm the concentration of your final solutions. Visual dissolution is not a quantitative measure. Standard methods for analyzing halogenated aromatic compounds include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, this is a robust method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may sometimes be required for related compounds.

Developing a validated analytical method is essential for accurate and reproducible results.[12][13]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate.
  • PharmaEng. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, July/August 2012.
  • ThermoFisher Scientific. (2026, February 17).
  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • Stanimirova, R. D., et al. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science, 660, 536-547.
  • Stanimirova, R. D., et al. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. PubMed, 38280282.
  • Drug Development & Delivery. (2023, April 21).
  • Reyes-Gallardo, C. A., et al. (2016). Solubility and Nucleation of Methyl Stearate as a Function of Crystallization Environment. Crystal Growth & Design, 16(3), 1464-1474.
  • Siew, W. L. (2009). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. American Journal of Applied Sciences, 6(1), 128-132.
  • PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • MDPI. (2022, June 21).
  • PubChem. (n.d.). Methyl 3,5-dichloro-4-methylbenzoate. Retrieved from [Link]

  • Sinkkonen, S., et al. (2004). Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant. Chemosphere, 55(6), 891-900.
  • Sinkkonen, S., et al. (2004). Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant. Chemosphere.
  • Google Patents. (n.d.).
  • European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
  • R Discovery. (2022, April 29).
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ACS Sustainable Chemistry & Engineering. (2024, July 24).
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)
  • Chemchart. (n.d.). 3,5-Dichloro-4-methylbenzoic acid (39652-34-1). Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions during Methyl 3,5-dichloro-4-fluorobenzoate hydrolysis

Welcome to the technical support center for the hydrolysis of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize the yield of your desired product, 3,5-dichloro-4-fluorobenzoic acid, while minimizing the formation of unwanted side products.

Introduction: The Challenge of Selective Hydrolysis

The hydrolysis of Methyl 3,5-dichloro-4-fluorobenzoate presents a unique set of challenges due to the electron-deficient nature of the aromatic ring. While the saponification of the methyl ester is the primary objective, the presence of three halogen substituents activates the ring, making it susceptible to side reactions. The principal competing pathways are nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom and, under certain conditions, decarboxylation of the resulting benzoic acid. This guide will equip you with the knowledge to control these variables and achieve a clean, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the hydrolysis of Methyl 3,5-dichloro-4-fluorobenzoate?

A1: The two most prevalent side reactions are:

  • Nucleophilic Aromatic Substitution (SNAr): The hydroxide nucleophile can attack the carbon bearing the fluorine atom, leading to the formation of Methyl 3,5-dichloro-4-hydroxybenzoate. This is often the major byproduct if the reaction temperature is too high.[1][2][3]

  • Decarboxylation: The desired product, 3,5-dichloro-4-fluorobenzoic acid, can lose carbon dioxide under harsh conditions (e.g., excessive heat, very high pH) to form 1,3-dichloro-2-fluorobenzene.[4][5][6]

Q2: Why is the fluorine atom preferentially substituted in the SNAr side reaction?

A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[2][7] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in the context of SNAr, fluoride is a better leaving group than chloride.[8]

Q3: Can I use a stronger base to speed up the hydrolysis?

A3: While a higher concentration of hydroxide can increase the rate of the desired saponification, it can also accelerate the unwanted SNAr side reaction. Moreover, excessively basic conditions, especially when combined with high temperatures, can promote decarboxylation of the product.[5][9] Therefore, a careful balance must be struck. Using a moderate excess of a standard base like NaOH or KOH is generally recommended.

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: Thin-Layer Chromatography (TLC) is a convenient method for real-time monitoring. The starting material (ester) will be significantly less polar than the product (carboxylic acid). Byproducts may appear as new spots with different polarities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization of the carboxylic acid are recommended.[10][11][12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of 3,5-dichloro-4-fluorobenzoic acid Incomplete hydrolysis.Extend the reaction time at a moderate temperature. Monitor by TLC until the starting material is consumed.
Product loss during workup.Ensure the aqueous phase is sufficiently acidified (pH < 2) to fully protonate the carboxylate before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate.
Significant formation of a more polar byproduct (by TLC) Nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydroxide.Reduce the reaction temperature. Consider using a milder base, such as lithium hydroxide (LiOH), which can be effective at lower temperatures.[14] Avoid prolonged reaction times at elevated temperatures.
Detection of a non-polar, volatile byproduct (e.g., by GC-MS) Decarboxylation of the product.Avoid excessive heating during the reaction and workup. Use the minimum necessary amount of base and avoid highly concentrated basic solutions. Neutralize and extract the product promptly after the reaction is complete.[5][9]
Reaction is very slow or stalls Steric hindrance and deactivating effects of the chloro-substituents.While high temperatures should be avoided, a moderate increase in temperature (e.g., to 40-50°C) may be necessary. Ensure efficient stirring. The use of a co-solvent like THF or methanol can improve solubility and reaction rates.[14]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired hydrolysis pathway and the key side reactions.

G cluster_main Desired Hydrolysis (Saponification) cluster_snar Side Reaction: SNAr cluster_decarbox Side Reaction: Decarboxylation start Methyl 3,5-dichloro-4-fluorobenzoate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ snar_intermediate Meisenheimer Complex start->snar_intermediate + OH⁻ (at C-F) product_salt Sodium 3,5-dichloro-4-fluorobenzoate intermediate->product_salt - CH₃OH product_acid 3,5-dichloro-4-fluorobenzoic acid product_salt->product_acid + H₃O⁺ (Workup) decarbox_product 1,3-dichloro-2-fluorobenzene product_acid->decarbox_product Heat, high pH - CO₂ snar_product Methyl 3,5-dichloro-4-hydroxybenzoate snar_intermediate->snar_product - F⁻ G start Start Hydrolysis check_completion Monitor by TLC/HPLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend reaction time or slightly warm (to 40°C) incomplete->extend_time extend_time->check_completion workup Proceed to Workup & Acidification complete->workup analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) workup->analyze_crude low_yield Low Yield? analyze_crude->low_yield pure_product High Yield, Pure Product low_yield->pure_product No check_impurities Impurities Present? low_yield->check_impurities Yes end End pure_product->end check_impurities->pure_product No snar_impurity SNAr byproduct detected (more polar) check_impurities->snar_impurity Yes, polar decarbox_impurity Decarboxylation byproduct detected (less polar) check_impurities->decarbox_impurity Yes, non-polar optimize_temp Action: Lower reaction temperature snar_impurity->optimize_temp optimize_heat Action: Avoid high temperatures in reaction and workup decarbox_impurity->optimize_heat

Caption: A step-by-step troubleshooting workflow.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. [10][15]* Detection: UV at a suitable wavelength (e.g., 272 nm). [15]* Purpose: To separate and quantify the starting material, product, and the more polar SNAr byproduct.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The carboxylic acid product is non-volatile and requires derivatization before GC analysis. Esterification to the methyl ester using diazomethane or BF₃/methanol is a common method. [16][17][18]Silylation is also an option. [19]* Column: A non-polar or medium-polarity column (e.g., HP-5MS).

  • Purpose: To detect and identify volatile byproducts such as the decarboxylated compound (1,3-dichloro-2-fluorobenzene).

References

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • European Patent Office. (1991, June 12). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride (Patent No. 0431294). [Link]

  • Google Patents. (n.d.). US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
  • Sessions, A. L. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Caltech. [Link]

  • Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 677–684. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-171. [Link]

  • Wang, Z., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(40), 14165-14169. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Pihlaja, K., et al. (1993). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-234. [Link]

  • Schmidt, T. C., et al. (2006). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1133(1-2), 291-298. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid. Retrieved from [Link]

  • Alpha Analytical. (2014, January 24). Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit and Vegetables. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Scale-Up for Methyl 3,5-dichloro-4-fluorobenzoate

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with scaling up the synthesis and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with scaling up the synthesis and purification of highly deactivated, halogenated aromatic esters.

Moving Methyl 3,5-dichloro-4-fluorobenzoate from a medicinal chemistry discovery route to a pilot-scale process requires a fundamental shift in solvent selection. The presence of multiple electron-withdrawing halogens (3,5-dichloro, 4-fluoro) significantly deactivates the benzoic acid carbonyl while simultaneously increasing the lipophilicity of the final ester. This guide provides the mechanistic rationale, troubleshooting FAQs, and a self-validating protocol to ensure a safe, compliant, and high-yielding scale-up.

Process Workflow Visualization

The following decision tree illustrates the strategic shift from traditional lab-scale solvents to compliant, scalable alternatives based on modern pharmaceutical sustainability guidelines[1].

SolventSelection Start Methyl 3,5-dichloro-4-fluorobenzoate Scale-Up Workflow Rxn 1. Reaction Phase (Esterification) Start->Rxn Rxn_Trad Lab Scale: Methanol (Excess) Rxn->Rxn_Trad Avoid Rxn_Scale Pilot Scale: Toluene/Xylene (Azeotropic Water Removal) Rxn->Rxn_Scale Preferred Ext 2. Extraction & Workup Rxn_Scale->Ext Ext_Trad Lab Scale: Dichloromethane (DCM) Ext->Ext_Trad Avoid Ext_Scale Pilot Scale: 2-MeTHF or EtOAc (Phase Separation) Ext->Ext_Scale Preferred Cryst 3. Crystallization Ext_Scale->Cryst Cryst_Trad Lab Scale: Hexanes / DCM Cryst->Cryst_Trad Avoid Cryst_Scale Pilot Scale: Heptane / IPA (Cooling/Antisolvent) Cryst->Cryst_Scale Preferred

Figure 1: Solvent selection decision tree for the scale-up of halogenated methyl benzoates.

Troubleshooting & FAQs

Q1: Why is the transition from methanol reflux to an aromatic solvent recommended for the esterification scale-up of 3,5-dichloro-4-fluorobenzoic acid? A1: In discovery chemistry, Fischer esterification is often driven to completion by using methanol as both the reactant and the solvent[2]. However, at scale, recovering large excesses of methanol is highly energy-intensive. Furthermore, the electron-withdrawing nature of the chloro and fluoro groups on the aromatic ring heavily deactivates the carbonyl, slowing down the nucleophilic attack of the alcohol. Using an aromatic solvent like toluene or xylene allows for higher reaction temperatures (110°C–140°C) and facilitates the continuous azeotropic removal of water via a Dean-Stark apparatus. This thermodynamic shift pushes the equilibrium toward the methyl ester without requiring a massive excess of methanol[3].

Q2: Dichloromethane (DCM) provides excellent phase separation during the aqueous workup of the crude ester. What are the best compliant alternatives for pilot-scale extraction? A2: DCM is a highly effective solvent for halogenated benzoates due to its similar polarity and high density, which creates a sharp phase boundary. However, it is heavily restricted in pharmaceutical scale-up due to its environmental and health hazards, being classified as a problematic/hazardous solvent in both the GSK and CHEM21 solvent selection guides[1][4]. For Methyl 3,5-dichloro-4-fluorobenzoate, 2-Methyltetrahydrofuran (2-MeTHF) is the preferred alternative. 2-MeTHF offers excellent solubility for halogenated aromatics, has low miscibility with water (facilitating clean phase separation), and is bio-derived, significantly improving the process's life-cycle assessment (LCA) metrics[4].

Q3: How do the halogen substituents (3,5-dichloro, 4-fluoro) affect crystallization solvent selection? A3: The presence of multiple halogens significantly increases the lipophilicity (logP) and decreases the hydrogen-bonding capacity of the molecule, making the ester highly soluble in non-polar solvents and completely insoluble in water[5][6]. For scale-up crystallization, a binary solvent system such as Isopropanol (IPA) and Heptane is recommended. IPA acts as the primary solvent where the ester is soluble at elevated temperatures, while Heptane acts as an anti-solvent to induce controlled nucleation upon cooling. This avoids the use of toxic Class 2 solvents like hexane while ensuring high crystalline purity and yield[4][7].

Quantitative Data: Solvent Sustainability & Process Suitability

The following table summarizes the physicochemical properties and sustainability scores of solvents evaluated for this workflow.

SolventProcess RoleBoiling Point (°C)ICH ClassGSK Sustainability Score*Mechanistic Rationale for Scale-Up
Methanol Reactant64.7Class 25Used in stoichiometric amounts rather than as a bulk solvent to reduce energy load during recovery[2].
Toluene Reaction Solvent110.6Class 24Enables high-temperature azeotropic water removal, driving the deactivated esterification forward[3].
Dichloromethane Extraction (Avoid)39.6Class 22High toxicity and poor life-cycle score; strictly avoided in modern pilot-scale workflows[1][4].
2-MeTHF Extraction80.2Class 37Bio-derived alternative to DCM; provides excellent phase separation and high solubility for halogenated aromatics[4].
Isopropanol Crystallization82.5Class 38High safety score; acts as an excellent primary solvent for temperature-controlled dissolution[7].
Heptane Antisolvent98.4Class 36Replaces toxic hexanes; induces controlled nucleation when paired with Isopropanol[7].

*Scores based on the GSK Solvent Sustainability Guide (1 = Hazardous/Avoid, 10 = Highly Recommended)[1].

Self-Validating Experimental Protocol: Pilot-Scale Synthesis & Isolation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates strict In-Process Controls (IPCs) that must be met before proceeding to the next operational phase.

Objective: High-yield synthesis and purification of Methyl 3,5-dichloro-4-fluorobenzoate using compliant, scalable solvents.

Phase 1: Azeotropic Esterification

  • Reactor Charging: Charge a glass-lined reactor with 3,5-dichloro-4-fluorobenzoic acid (1.0 equiv), Methanol (2.5 equiv), and Toluene (5 volumes)[3].

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.05 equiv) or a solid acid catalyst (e.g., Amberlyst 15) to initiate the Fischer esterification[2][8].

  • Heating & Azeotropic Removal: Heat the mixture to reflux (approx. 105–110°C). Utilize a Dean-Stark apparatus to continuously remove the water-toluene azeotrope.

  • IPC 1 (Reaction Completion): Monitor water collection in the trap. Once water evolution ceases, sample the reaction mixture for HPLC analysis.

    • Validation Check: Proceed to Phase 2 only when HPLC confirms >99% conversion of the starting acid.

Phase 2: Workup & Phase Separation 5. Quench: Cool the reactor to 40°C. Add 5 volumes of 2-MeTHF to dilute the mixture, followed by an equal volume of 5% aqueous sodium bicarbonate ( NaHCO3​ )[9]. 6. IPC 2 (Neutralization): Test the pH of the aqueous layer.

  • Validation Check: The pH must be >7.0 to ensure complete neutralization of the acid catalyst and the partitioning of any unreacted carboxylic acid into the aqueous phase as a water-soluble sodium salt[9].

  • Phase Separation: Allow the layers to settle for 30 minutes. Discard the lower aqueous layer. Wash the upper organic layer with brine to remove residual water.

Phase 3: Solvent Swap & Crystallization 8. Distillation: Transfer the organic layer to a distillation vessel. Concentrate under reduced pressure while continuously feeding Isopropanol (IPA) to displace the 2-MeTHF and Toluene. 9. IPC 3 (Solvent Composition): Perform GC analysis on the solvent mixture.

  • Validation Check: Ensure Toluene and 2-MeTHF levels are <5% v/v before proceeding to crystallization to prevent oiling out.

  • Antisolvent Addition: Heat the IPA solution to 70°C to ensure complete dissolution. Slowly charge Heptane (antisolvent) over 1 hour to reach a 1:1 IPA:Heptane ratio.

  • Controlled Cooling: Initiate a cooling ramp to 5°C at a rate of 10°C/hour. This slow cooling rate promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice[5].

  • Isolation: Filter the slurry via a Nutsche filter dryer. Wash the filter cake with cold Heptane and dry under vacuum at 40°C until constant weight is achieved.

References
  • Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry (RSC Publishing). URL:[Link]

  • Updating and further expanding GSK's solvent sustainability guide. Green Chemistry (RSC Publishing). URL:[Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (ACS Publications). URL:[Link]

  • CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing). URL:[Link]

  • Method for preparing benzoic acid esters.Google Patents (WO2019059801A1).
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. URL:[Link]

  • In the esterification of benzoic acid with methanol... Study.com. URL: [Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry. Journal of the American Chemical Society. URL: [Link]

  • Accelerating Solvent Selection for Type II Porous Liquids. OSTI.GOV. URL: [Link]

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Troubleshooting

Technical Support Center: Purification of Methyl 3,5-dichloro-4-fluorobenzoate

Welcome to the Technical Support Center for the purification of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

I. Understanding the Chemistry: Common Impurities

The purification strategy for Methyl 3,5-dichloro-4-fluorobenzoate is dictated by the synthetic route employed for its preparation. The two most common laboratory-scale syntheses are:

  • Fischer-Speier Esterification: A direct, acid-catalyzed reaction between 3,5-dichloro-4-fluorobenzoic acid and methanol. This is a reversible reaction, often driven to completion by using a large excess of methanol.[1][2]

  • Two-Step Acyl Chloride Formation and Esterification: The carboxylic acid is first converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the final ester product.

Based on these synthetic pathways, the primary unreacted reagents you are likely to encounter in your crude product are:

  • 3,5-dichloro-4-fluorobenzoic acid: The starting carboxylic acid.

  • Methanol (MeOH): Used in excess as a reagent and sometimes as a solvent.

  • Thionyl chloride (SOCl₂): A highly reactive and corrosive reagent used for acyl chloride formation.

  • Acid catalyst: Typically a strong mineral acid like sulfuric acid (H₂SO₄) if the Fischer esterification route is used.

II. Troubleshooting and FAQs

This section addresses specific issues that you may encounter during the purification of Methyl 3,5-dichloro-4-fluorobenzoate.

Frequently Asked Questions:

Q1: My crude product is still acidic after the reaction. How do I remove the unreacted carboxylic acid and the acid catalyst?

A1: The most effective way to remove acidic impurities is through an aqueous workup with a mild base. A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[3][4][5] The bicarbonate will react with the acidic protons of the carboxylic acid and the mineral acid catalyst to form their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the organic layer containing your ester product.

Q2: I used thionyl chloride to make the acyl chloride. How do I safely and effectively remove the excess?

A2: Excess thionyl chloride is a common issue. There are two primary methods for its removal:

  • Distillation/Evaporation: Thionyl chloride is volatile and can be removed under reduced pressure.[6] It is often beneficial to add a co-solvent like toluene to aid in its azeotropic removal. However, be aware that this can be harsh on vacuum pumps if not properly trapped.

  • Quenching: The reaction mixture can be carefully and slowly added to a cold, saturated solution of sodium bicarbonate.[7] This will neutralize the thionyl chloride, but the reaction is vigorous and produces gaseous byproducts, so it must be done with extreme caution in a well-ventilated fume hood.

Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can try reheating the solution to dissolve the oil and then adding a small amount of additional hot solvent to decrease the saturation. Slow, controlled cooling is also crucial for promoting crystal growth over oiling out.[8]

Q4: I'm not getting good separation of my product from an impurity on my silica gel column. What can I change?

A4: Poor separation in column chromatography can be due to several factors. First, ensure you have an optimal solvent system by running thin-layer chromatography (TLC) with various solvent polarities. A good starting point for your product is a mixture of hexane and ethyl acetate.[9] Adjust the ratio to achieve a good separation of spots on the TLC plate. Also, ensure your column is packed correctly to avoid channeling and that you have not overloaded it with crude material.

III. Experimental Protocols

Here we provide detailed, step-by-step protocols for the essential purification procedures.

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol is designed to remove unreacted 3,5-dichloro-4-fluorobenzoic acid and any acid catalyst.

Materials:

  • Crude Methyl 3,5-dichloro-4-fluorobenzoate in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution. Caution: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Shake the funnel vigorously for 1-2 minutes, remembering to vent periodically.

  • Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the salt of the unreacted carboxylic acid.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, shake, and separate the layers.

  • Wash the organic layer with an equal volume of brine to aid in the removal of residual water. Separate the layers.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl to dry. The drying agent should move freely when the solution is dry.

  • Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude ester.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the solid ester.

Materials:

  • Crude Methyl 3,5-dichloro-4-fluorobenzoate.

  • A suitable recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).[10][11]

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating the product from impurities with similar solubility but different polarities.

Materials:

  • Silica gel (for column chromatography).

  • A suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[9]

  • Chromatography column.

  • Sand.

  • Cotton or glass wool.

  • Collection tubes or flasks.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica.

  • Dissolve the crude product in a minimal amount of the solvent and load it onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity if necessary, and collect the fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Visualized Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup Remove acidic impurities CrudeEster Crude Ester Workup->CrudeEster Recrystallization Recrystallization CrudeEster->Recrystallization High purity needed Column Column Chromatography CrudeEster->Column Close impurities PureProduct Pure Methyl 3,5-dichloro-4-fluorobenzoate Recrystallization->PureProduct Column->PureProduct

Caption: General purification workflow for Methyl 3,5-dichloro-4-fluorobenzoate.

Diagram 2: Decision Tree for Unreacted Reagent Removal

ReagentRemoval Start Crude Reaction Mixture AcidCheck Acidic Impurities Present? Start->AcidCheck ThionylCheck Excess Thionyl Chloride? AcidCheck->ThionylCheck No AqueousWorkup Perform Aqueous Workup (Protocol 1) AcidCheck->AqueousWorkup Yes MethanolCheck Excess Methanol? ThionylCheck->MethanolCheck No Quench Quench with NaHCO3 or Distill ThionylCheck->Quench Yes Evaporation Remove via Rotary Evaporation MethanolCheck->Evaporation Yes Purified Proceed to Final Purification MethanolCheck->Purified No AqueousWorkup->ThionylCheck Quench->MethanolCheck Evaporation->Purified

Caption: Decision tree for removing unreacted reagents.

V. Quantitative Data Summary

Reagent/ProductPropertyValueSource
3,5-dichloro-4-fluorobenzoic acidSolubility in WaterPractically insoluble[12]
3,5-dichloro-4-fluorobenzoic acidSolubility in MethanolSoluble[12]
Thionyl chlorideBoiling Point79 °C[13]
MethanolBoiling Point64.7 °C[9]
Methyl 3,5-dichlorobenzoatePhysical StateSolid[14]

VI. Safety Information

ChemicalKey HazardsRecommended Precautions
Thionyl Chloride Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[6][8][10][13]Work in a chemical fume hood. Wear appropriate PPE including gloves, lab coat, and eye protection. Handle away from water.
Methanol Toxic if swallowed, in contact with skin, or if inhaled. Flammable liquid and vapor. Causes damage to organs.[9][14]Use in a well-ventilated area. Keep away from ignition sources. Wear appropriate PPE.
3,5-dichloro-4-fluorobenzoic acid Causes skin and serious eye irritation. May cause respiratory irritation.[12]Avoid breathing dust. Wear protective gloves and eye protection.
Methyl 3,5-dichloro-4-fluorobenzoate May cause skin and eye irritation.Handle with standard laboratory safety procedures. Wear gloves and eye protection.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Thionyl chloride - SAFETY DATA SHEET. (2009, September 21).
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Methanol MSDS. (2013, January 4).
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • 3,5-Dichloro-4-fluorobenzoic acid 99% kanbei. (n.d.).
  • Bionium. (n.d.).
  • Fischer esterification equilibrium. (2015, April 16). Sciencemadness Discussion Board.
  • BenchChem. (n.d.).
  • Proman. (n.d.).
  • Fisher Scientific. (2015, May 20).
  • Preparation of Methyl Benzoate. (n.d.).
  • Sigma-Aldrich. (2025, December 24).
  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? (n.d.). Homework.Study.com.
  • Lab5 procedure esterification. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2015, May 4).
  • How to prepare methyl benzoate
  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.).
  • Recrystallization 2. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22).
  • SAFETY DATA SHEET. (2025, December 22).
  • Solved A student performed the Fischer Esterific
  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol.
  • CymitQuimica. (2024, December 19).
  • Column chromatography. (n.d.). University of Victoria.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Tokyo Chemical Industry. (2025, November 4).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Go-to recrystallization solvent mixtures. (2023, February 19). r/Chempros.
  • Thermo Fisher Scientific. (2025, September 24).
  • Fischer Esterific
  • ChemicalBook. (2025, July 19).
  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.).
  • 3,5-Dichloro-4-methylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • Fischer Esterification. (n.d.).
  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
  • 3,5-Dichlorobenzoic Acid Standard (1X1 mL)

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Optimization

Technical Support Center: Thermal Stability of Methyl 3,5-dichloro-4-fluorobenzoate

Welcome to the technical support center for Methyl 3,5-dichloro-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the thermal stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3,5-dichloro-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the thermal stability of this compound. Here you will find troubleshooting advice and frequently asked questions to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and thermal behavior of Methyl 3,5-dichloro-4-fluorobenzoate.

Q1: What is the expected thermal stability of Methyl 3,5-dichloro-4-fluorobenzoate under normal storage conditions?

A1: Methyl 3,5-dichloro-4-fluorobenzoate is stable under recommended ambient storage conditions.[1][2] It is advisable to store the compound in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][3] The material is typically shipped and stored at ambient temperatures.[2]

Q2: At what temperature does Methyl 3,5-dichloro-4-fluorobenzoate begin to decompose?
Q3: What are the potential hazardous decomposition products of Methyl 3,5-dichloro-4-fluorobenzoate at high temperatures?

A3: While specific data for this compound is limited, the thermal decomposition of similar halogenated aromatic compounds can release hazardous substances. Based on the decomposition of related fluorinated and chlorinated compounds, potential byproducts could include:

  • Carbon oxides (CO, CO₂)[1][5][6]

  • Hydrogen fluoride (HF)[1][5][6]

  • Hydrogen chloride (HCl)

  • Other halogenated organic compounds.[7][8][9]

The formation of these products is highly dependent on the temperature and atmospheric conditions (e.g., presence of oxygen).[9][10]

Q4: Are there any known incompatibilities I should be aware of when heating this compound?

A4: Yes, Methyl 3,5-dichloro-4-fluorobenzoate should not be heated in the presence of strong oxidizing agents.[1] Reactions with such materials can be exothermic and potentially hazardous.

Q5: Can high temperatures affect the purity of my sample even if it doesn't fully decompose?

A5: Yes, even below the decomposition temperature, prolonged exposure to high temperatures can potentially lead to side reactions or the formation of impurities, especially if catalytic materials are present. It is always recommended to use the lowest effective temperature for any application.

Section 2: Troubleshooting Guide for High-Temperature Experiments

This guide provides solutions to common problems encountered during high-temperature applications involving Methyl 3,5-dichloro-4-fluorobenzoate.

Problem Potential Cause Troubleshooting Steps
Unexpected color change (e.g., darkening) upon heating. This could be an initial sign of thermal decomposition or reaction with impurities.1. Verify the purity of your starting material. Impurities can lower the decomposition temperature. 2. Ensure your reaction vessel is clean and free of contaminants. 3. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent results in thermal analysis (TGA/DSC). 1. Improper sample preparation. 2. Incorrect heating rate. 3. Instrument calibration issues.1. Ensure the sample is finely ground and evenly distributed in the crucible. 2. Use a consistent and appropriate heating rate (e.g., 5-10 °C/min) for your measurements.[11] 3. Calibrate your TGA/DSC instrument with known standards before analysis.[12]
Formation of unexpected byproducts in a high-temperature reaction. 1. The reaction temperature may be too high, leading to decomposition of the starting material or products. 2. The compound may be reacting with the solvent or other reagents at elevated temperatures.1. Attempt the reaction at a lower temperature. 2. Perform a control experiment by heating Methyl 3,5-dichloro-4-fluorobenzoate in the reaction solvent to check for solvent-induced degradation. 3. Analyze the byproducts using techniques like GC-MS to understand the decomposition pathway.[4]
Pressure build-up in a sealed reaction vessel. This is a serious safety concern and likely indicates the evolution of gaseous decomposition products such as CO, CO₂, HF, or HCl.1. IMMEDIATELY and SAFELY cool the reaction vessel. 2. Do not heat this compound in a sealed container without appropriate pressure relief measures. 3. Re-evaluate your experimental design to be conducted in an open or vented system.

Section 3: Experimental Protocols for Thermal Stability Assessment

To ensure the safe and effective use of Methyl 3,5-dichloro-4-fluorobenzoate at elevated temperatures, it is essential to characterize its thermal properties.

Protocol 1: Determination of Onset of Decomposition by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Methyl 3,5-dichloro-4-fluorobenzoate begins to lose mass due to thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Place 5-10 mg of finely ground Methyl 3,5-dichloro-4-fluorobenzoate into a clean TGA crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (to prevent oxidative decomposition).

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[12]

    • Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The onset of decomposition is typically determined as the temperature at which a significant weight loss is first observed.

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition exotherms/endotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument with certified reference materials.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen.

    • Heating Rate: 10 °C/min.[12]

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point.

      • Ramp up to a temperature beyond the expected decomposition temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (indicating melting or other phase transitions) and exothermic peaks (which may indicate decomposition).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_results Data Interpretation Sample Methyl 3,5-dichloro- 4-fluorobenzoate Grind Grind Sample Sample->Grind Weigh Weigh Sample Grind->Weigh TGA TGA Analysis Weigh->TGA 5-10 mg DSC DSC Analysis Weigh->DSC 2-5 mg Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Thermal_Trans Thermal Transitions DSC->Thermal_Trans

Caption: Workflow for Thermal Stability Analysis.

Potential Decomposition Pathway

At elevated temperatures, halogenated aromatic compounds can undergo dehalogenation and decarboxylation. A plausible, though unconfirmed, initial decomposition step for Methyl 3,5-dichloro-4-fluorobenzoate could involve the loss of the ester group or a halogen atom.

decomposition_pathway cluster_products Decomposition Products Parent Methyl 3,5-dichloro- 4-fluorobenzoate Heat High Temperature Parent->Heat Products Potential Decomposition Products Heat->Products CO2 CO2 Products->CO2 HF HF Products->HF HCl HCl Products->HCl Halogenated_Organics Other Halogenated Organics Products->Halogenated_Organics

Caption: Generalized High-Temperature Decomposition.

Section 4: References

  • Fisher Scientific. (2015, May 4). SAFETY DATA SHEET.

  • PubMed. (2024, May 1). Formation of volatile chlorinated and brominated products during low temperature thermal decomposition of the representative PFAS perfluorohexane sulfonate (PFHxS) in the presence of NaCl and NaBr.

  • ScienceDirect. (2026, March 1). Thermal Degradation of Chlorocarbon and Fluorocarbon Polymers.

  • Fisher Scientific. SAFETY DATA SHEET.

  • CSWAB. Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • European Patent Office. Method for preparing aromatic compounds - EP 0825173 A1.

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

  • TURI. (2020, June 1). Thermal degradation of fluoropolymers.

  • Mines Repository. Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the.

  • ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid synthesis.

  • Sigma-Aldrich. Methyl 3,5-dichloro-4-fluoro-benzoate | 1214375-18-4.

  • Springer. Temperature calibration of differential scanning calorimeters.

  • Ossila. SAFETY DATA SHEET.

  • PubChem. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655.

  • ACS Publications. Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs.

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

  • ResearchGate. (a) Thermogravimetric analysis on silver benzoate. The temperature ramp....

  • PubMed. (2014, July 4). Identification of Halogenated Photoproducts Generated After Ultraviolet-Irradiation of Parabens and Benzoates in Water Containing Chlorine by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.

  • mediaTUM. (2025, February 7). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates.

  • Thermo Fisher Scientific. Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET.

  • ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development.

  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Mercuric Benzoate Derivatives.

  • PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856.

  • SlidePlayer. Preparation of Methyl Benzoate.

  • MDPI. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives.

  • BLD Pharm. 234082-35-0|Methyl 3-chloro-4-fluorobenzoate.

  • ResearchGate. (PDF) Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening.

  • PubMed. (2017, May 15). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection.

  • AK Scientific, Inc. Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET.

  • ResearchGate. Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. | Download Scientific Diagram.

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions of Methyl 3,5-dichloro-4-fluorobenzoate

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals experie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals experiencing low conversion rates with Methyl 3,5-dichloro-4-fluorobenzoate. Here, we delve into the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.

Understanding the SNAr Reaction with Methyl 3,5-dichloro-4-fluorobenzoate

The SNAr reaction is a powerful tool for the synthesis of complex aromatic compounds. In the case of Methyl 3,5-dichloro-4-fluorobenzoate, the aromatic ring is "activated" towards nucleophilic attack due to the presence of strong electron-withdrawing groups (EWGs): the methyl ester and the two chlorine atoms.[1][2] These groups, particularly when positioned ortho and para to the leaving group, stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[3][4][5][6] The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is typically the rate-determining step.[7][8]

The fluorine atom at the C4 position serves as an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact when compared to SN2 reactions.[1][2] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][9] The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I.[1][7]

Despite the favorable electronics of this substrate, achieving high conversion can be challenging. The following sections provide a structured approach to diagnosing and resolving common issues.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might encounter during your experiments.

Question 1: I'm observing very low or no conversion of my starting material, Methyl 3,5-dichloro-4-fluorobenzoate. What are the likely causes?

Answer: Low conversion with significant recovery of the starting material usually points to issues with reaction kinetics or the fundamental reactivity of your chosen components. Here’s a systematic checklist to diagnose the problem:

  • Inadequate Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[1][2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly improve the rate and yield.[1]

  • Weak Nucleophile: The strength of your nucleophile is paramount. Neutral nucleophiles like alcohols or amines are significantly less reactive than their deprotonated counterparts (alkoxides and amides). If you are using a neutral nucleophile, the addition of a suitable, non-nucleophilic base is crucial to generate the more reactive anionic species in situ.[1]

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are generally preferred.[2][10] These solvents are effective at solvating the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[2] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[2][10]

  • Insufficient Base or Incorrect pKa: If your nucleophile requires deprotonation, the choice and amount of base are critical. The base should be strong enough to deprotonate the nucleophile effectively but not so strong that it leads to unwanted side reactions. For example, when using an alcohol as a nucleophile, a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. For amine nucleophiles, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may suffice.

Question 2: My TLC shows multiple spots, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge in SNAr reactions. Here are some likely side reactions and strategies to mitigate them:

  • Di-substitution: Although the fluorine is the most activated leaving group, under harsh conditions (high temperature, prolonged reaction time, excess nucleophile), substitution of one of the chlorine atoms can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and carefully monitor the reaction progress to stop it once the starting material is consumed.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures in the presence of water. This will form the corresponding carboxylate salt, which can complicate workup and purification. To avoid this, ensure you are using anhydrous solvents and reagents. If the nucleophile is an amine, a milder, non-hydroxidic base should be used.

  • Reaction with the Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[2] It is always best to use a non-reactive, polar aprotic solvent.

  • Benzyne Formation: Under the influence of very strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur.[2] This is less common with activated aryl halides but can lead to a mixture of regioisomers. This is generally not a concern with the bases typically used for SNAr reactions with this substrate.

Question 3: The reaction is sluggish, and even at high temperatures, the conversion is not complete. What can I do to accelerate the reaction?

Answer: A sluggish reaction points to a high activation energy barrier. Here are some strategies to enhance the reaction rate:

  • Optimize Solvent and Temperature: As mentioned, polar aprotic solvents are key. Consider switching to a higher boiling point solvent like NMP or DMSO to safely increase the reaction temperature. A temperature screen is often a valuable optimization step.

  • Use a Stronger Nucleophile/Base Combination: If you are using a neutral nucleophile with a weak base, consider pre-forming the anionic nucleophile with a stronger base (e.g., NaH for an alcohol) before adding it to the reaction mixture.

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be beneficial. It helps to transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for setting up and monitoring your SNAr reaction.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (dimethylformamide).

  • Nucleophile Activation: Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol nucleophile (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Substrate Addition: Dissolve Methyl 3,5-dichloro-4-fluorobenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dichloro-4-fluorobenzoate (1.0 equivalent), the amine nucleophile (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation & Visualization

Table 1: Properties of Common Solvents for SNAr Reactions
SolventBoiling Point (°C)Dielectric Constant (ε)TypeNotes
Dimethylformamide (DMF)15337Polar AproticExcellent for many SNAr reactions, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)18947Polar AproticHigher boiling point allows for higher reaction temperatures.
Acetonitrile (MeCN)8238Polar AproticLower boiling point, can be useful for reactions at moderate temperatures.
N-Methyl-2-pyrrolidone (NMP)20232Polar AproticVery high boiling point, useful for very sluggish reactions.
Tetrahydrofuran (THF)667.6Polar AproticGenerally less effective for SNAr than DMF or DMSO.
Ethanol (EtOH)7824ProticGenerally avoided as it can solvate and deactivate the nucleophile.
Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism Reactants Aryl Halide (Ar-F) + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Attack of Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Loss of F⁻ Products Product (Ar-Nu) + Leaving Group (F⁻) TS2->Products Restoration of Aromaticity

Caption: The addition-elimination mechanism of an SNAr reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed CheckTemp Is Reaction Temperature Sufficiently High? Start->CheckTemp CheckNu Is the Nucleophile Strong Enough? CheckTemp->CheckNu Yes IncreaseTemp Increase Temperature (e.g., 80-120 °C) CheckTemp->IncreaseTemp No CheckSolvent Is the Solvent a Polar Aprotic Type? CheckNu->CheckSolvent Yes UseBase Use a Stronger Base to Deprotonate Nu CheckNu->UseBase No ChangeSolvent Switch to DMF, DMSO, or NMP CheckSolvent->ChangeSolvent No Monitor Monitor Reaction by TLC/LC-MS CheckSolvent->Monitor Yes IncreaseTemp->Monitor UseBase->Monitor ChangeSolvent->Monitor

Sources

Optimization

Technical Support Center: Regio-selective Functionalization of Methyl 3,5-dichloro-4-fluorobenzoate

Welcome to the technical support center for the functionalization of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of Methyl 3,5-dichloro-4-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regio-selective substitution on this highly functionalized aromatic scaffold. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 3,5-dichloro-4-fluorobenzoate for nucleophilic aromatic substitution (SNAr)?

The primary sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms bearing the halogen substituents: C4 (fluoro) and C3/C5 (chloro). The electron-deficient nature of the benzene ring, enhanced by the electron-withdrawing methyl ester group and the three halogen atoms, makes it susceptible to attack by nucleophiles.

Q2: Why is the fluorine atom at the C4 position generally the most reactive site?

The exceptional reactivity of the C4-F bond is a hallmark of SNAr chemistry and can be attributed to two main electronic factors:

  • Inductive Effect: Fluorine is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect (-I), making the C4 carbon highly electrophilic and prone to nucleophilic attack. This effect significantly lowers the activation energy for the initial addition step of the nucleophile, which is the rate-determining step in most SNAr reactions.[1][2][3]

  • Leaving Group Ability in SNAr: Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the order of reactivity for halogens in SNAr is F > Cl > Br > I.[2][4] This is because the first step (nucleophilic addition to form the Meisenheimer complex) is rate-determining, not the second step (loss of the leaving group). The high electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.[1][3]

The methyl ester at C1, being a meta-director, deactivates the ortho (C2, C6) and para (C4) positions relative to the unsubstituted ring, but its withdrawing effect contributes to the overall electron deficiency of the ring, which is a prerequisite for SNAr.

Q3: Under what conditions can I achieve selective substitution at the C4 position?

High selectivity for C4 substitution is typically achieved under mild to moderate reaction conditions. The key is to leverage the inherently higher reactivity of the C-F bond.

  • Temperature: Lower reaction temperatures (from room temperature to ~80 °C) generally favor selective attack at the C4 position.[5]

  • Nucleophile: A wide range of nucleophiles (amines, alkoxides, thiols) will preferentially attack the C4 position. Using a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile is crucial to prevent over-reaction or substitution at the less reactive chloro positions.[6]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[5][7] They effectively solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, enhancing its reactivity.

Q4: Is it possible to selectively substitute the chlorine atoms at C3 or C5? What are the challenges?

Displacing the chlorine atoms is significantly more challenging due to their lower reactivity compared to fluorine in SNAr reactions. Achieving selectivity for C3/C5 over C4 requires forcing conditions, which often leads to a mixture of products. Strategies to promote chloro-substitution might include:

  • Harsh Conditions: High temperatures (>100-120 °C) and extended reaction times may be necessary. However, this dramatically increases the risk of side reactions and loss of selectivity.[5]

  • Blocking the C4 Position: If the C4 position is first functionalized with a group that is stable to the subsequent reaction conditions, the chloro groups can then be targeted.

  • Alternative Mechanisms: For certain nucleophiles, radical-mediated pathways (SRN1) could be explored, which have different selectivity rules compared to SNAr.[8]

In most practical scenarios, selective functionalization at the chloro positions without first reacting at the fluoro position is not a straightforward SNAr transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor or No Reaction at the C4 Position

You've set up your reaction to target the C4-fluoro position, but TLC or LC-MS analysis shows only starting material.

Possible Cause Explanation & Recommended Solution
Low Nucleophile Reactivity The chosen nucleophile may be too weak or sterically hindered. Solution: Consider using a stronger nucleophile (e.g., the sodium or potassium salt of your nucleophile, generated using a base like NaH or K₂CO₃). Ensure the base is non-nucleophilic if it's not part of the reacting species. For very weak nucleophiles, a moderate increase in temperature may be required, but monitor closely for side products.[6]
Inappropriate Solvent The solvent may not be sufficiently polar to facilitate the SNAr reaction, or it may contain water. Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.[5][7] These solvents are superior for SNAr chemistry. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Insufficient Temperature While high temperatures can be detrimental to selectivity, some nucleophiles require thermal energy to overcome the activation barrier. Solution: If the reaction is clean but slow at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring progress by TLC/LC-MS at each stage.[6]
Problem 2: Mixture of Regio-isomers (Substitution at C4 and C3/C5)

Your reaction yields the desired C4-substituted product, but you also observe significant amounts of products from chlorine displacement.

Possible Cause Explanation & Recommended Solution
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl substitution. Solution: Reduce the reaction temperature. It is better to have a slower, more selective reaction than a fast, non-selective one. Monitor the reaction closely and stop it as soon as the starting material is consumed.[5][6]
Excess Nucleophile Using a large excess of the nucleophile can drive the reaction to completion at the C4 site and then begin to slowly react at the C3/C5 sites. Solution: Use a controlled amount of the nucleophile, typically between 1.0 and 1.2 equivalents. If your nucleophile is volatile or prone to decomposition, a slightly larger excess may be needed, but this should be optimized.[6]
Strongly Basic Conditions Certain strong bases at high temperatures can promote side reactions or alternative mechanisms that are less selective. Solution: If a base is required, use the mildest base necessary to deprotonate your nucleophile (e.g., K₂CO₃ instead of NaH). Screen different bases to find the optimal balance between reactivity and selectivity.
Problem 3: Unwanted Side Reactions (e.g., Ester Hydrolysis)

The desired product is formed, but you also see evidence of methyl ester hydrolysis to the corresponding carboxylic acid.

Possible Cause Explanation & Recommended Solution
Presence of Water Trace amounts of water, especially in the presence of a base, can lead to saponification of the ester. Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere. If your nucleophile is a hydroxide source (e.g., NaOH), ester hydrolysis will be a competing reaction. In this case, use low temperatures and short reaction times, or consider a strategy where the ester is protected or introduced at a later stage.
Nucleophile Attacks Ester Highly reactive, unhindered nucleophiles (e.g., methoxide) or amine nucleophiles at high temperatures can potentially transesterify or form an amide. Solution: Keep the reaction temperature as low as possible. If amide formation is an issue with a primary or secondary amine, consider using a bulkier base for deprotonation or a different solvent system to modulate reactivity.

Visualizing the Process

Reaction Pathway and Selectivity

The following diagram illustrates the key challenge: directing the nucleophile selectively to the C4 position over the C3/C5 positions.

G cluster_start Reactants cluster_pathways Competing S_NAr Pathways cluster_products Products Start Methyl 3,5-dichloro-4-fluorobenzoate + Nucleophile (Nu⁻) C4_Attack Attack at C4 (ipso-substitution of F) Start->C4_Attack Favored Pathway (Lower Ea) C35_Attack Attack at C3/C5 (ipso-substitution of Cl) Start->C35_Attack Disfavored Pathway (Higher Ea) Desired_Product Desired Product (C4-Nu) C4_Attack->Desired_Product Mild Conditions Side_Product Side Product (C3/C5-Nu) C35_Attack->Side_Product Harsh Conditions

Caption: Competing nucleophilic attack pathways on the substrate.

Troubleshooting Workflow for Poor Regio-selectivity

Use this decision tree to diagnose and resolve issues with regio-isomeric mixtures.

G Start Problem: Mixture of C4 and C3/C5 Substituted Products Check_Temp Is Reaction Temp > 80 °C? Start->Check_Temp Check_Nu Is Nucleophile > 1.5 eq? Check_Temp->Check_Nu No Sol_Temp Action: Lower Temp to 40-60 °C Check_Temp->Sol_Temp Yes Check_Time Is Reaction Time > 12h? Check_Nu->Check_Time No Sol_Nu Action: Reduce Nu⁻ to 1.1 eq Check_Nu->Sol_Nu Yes Sol_Time Action: Monitor by TLC/LC-MS and Quench at Completion Check_Time->Sol_Time Yes Re_evaluate Re-evaluate Conditions Check_Time->Re_evaluate No Sol_Temp->Re_evaluate Sol_Nu->Re_evaluate Sol_Time->Re_evaluate

Caption: Decision tree for troubleshooting poor regio-selectivity.

Experimental Protocols

Protocol 1: Selective C4-Amination using a Secondary Amine

This protocol describes a general procedure for the selective substitution of the C4-fluorine with a secondary amine like morpholine.

Materials:

  • Methyl 3,5-dichloro-4-fluorobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add Methyl 3,5-dichloro-4-fluorobenzoate and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the pure Methyl 3,5-dichloro-4-(morpholin-4-yl)benzoate.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low regioselectivity in 2,4-dichloro-7-nitroquinazoline reactions.
  • Cacace, F., Speranza, M., Wolf, A. P., & Macgregor, R. R. (1982). Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Journal of Fluorine Chemistry, 21(2), 145-158. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • Laali, K. K. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • St. John's University / College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from CSBSJU. [Link]

  • ResearchGate. (n.d.). Direct nucleophilic substitution of polyfluorobenzenes with pyrrole and 2,5-dimethylpyrrole. Request PDF. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • BenchChem Technical Support. (n.d.). Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Wu, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. Request PDF. [Link]

Sources

Troubleshooting

storage conditions to prevent degradation of Methyl 3,5-dichloro-4-fluorobenzoate

A Guide to Optimal Storage and Stability for Researchers Welcome to the technical support center for Methyl 3,5-dichloro-4-fluorobenzoate (CAS No. 1214375-18-4).

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage and Stability for Researchers

Welcome to the technical support center for Methyl 3,5-dichloro-4-fluorobenzoate (CAS No. 1214375-18-4). As a key building block in complex organic synthesis, the purity and stability of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth information on the proper storage, handling, and troubleshooting of this compound to prevent its degradation.

Section 1: Quick Reference Storage Guide

For optimal stability, adhere to the following storage conditions. The rationale behind these recommendations is detailed in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature Ambient, in a cool area.[1]Prevents acceleration of potential degradation pathways. Avoids exposure to extreme heat.
Atmosphere Dry/anhydrous.[1]Minimizes risk of hydrolysis. Storage under an inert gas (e.g., Nitrogen, Argon) is best practice for long-term stability.
Light Exposure In the dark (e.g., amber vial, dark cabinet).[2]Protects against light-induced photodegradation, a common pathway for halogenated aromatics.[3][4]
Container Tightly sealed, airtight container.[1][5]Prevents ingress of atmospheric moisture, which is the primary reactant for hydrolysis.[1]
Incompatibilities Segregate from strong acids, strong bases, and strong oxidizing agents.[1][6][7]Avoids catalytic degradation, such as base- or acid-catalyzed hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that cause the degradation of Methyl 3,5-dichloro-4-fluorobenzoate?

A1: Based on its chemical structure—a halogenated methyl ester—there are two principal degradation pathways of concern under typical laboratory conditions:

  • Hydrolysis: This is the most common degradation route. As an ester, the compound can react with water in a process called hydrolysis (or saponification under basic conditions) to cleave the ester bond.[8] This reaction produces 3,5-dichloro-4-fluorobenzoic acid and methanol. The reaction is significantly accelerated by the presence of acids or bases and by elevated temperatures.[9][10] Due to the reactivity of many ester compounds with moisture, it is critical to handle them in dry conditions.[1]

  • Photodegradation: Halogenated aromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[3][4][11] This process can involve the cleavage of the carbon-halogen bonds, leading to de-halogenated byproducts.[12] While halogenated aromatic hydrocarbons are generally stable due to resonance energy, prolonged exposure to light should be avoided to maintain the compound's structural integrity.[13]

Q2: What are the visible signs that my sample may have degraded?

A2: While chemical degradation is often only conclusively identified through analytical methods, you should be suspicious if you observe any of the following:

  • Change in Physical Appearance: The pure compound is a solid. If you notice clumping, discoloration, or a "wet" appearance, it may indicate moisture absorption, a precursor to hydrolysis.

  • Inconsistent Experimental Results: A primary indicator of reagent degradation is a sudden drop in reaction yields, the appearance of unexpected side products, or a change in reaction kinetics.

  • Altered Analytical Profile: The most definitive sign is the appearance of new peaks in analytical tests like GC or HPLC when compared to a reference standard. A broadened or depressed melting point also suggests the presence of impurities.

Q3: How critical is it to store this compound under an inert atmosphere?

A3: For short-term storage (i.e., days to weeks) in a properly sealed container within a desiccator or dry environment, an inert atmosphere may not be strictly necessary. However, for long-term storage , it is a highly recommended best practice. An inert atmosphere of nitrogen or argon provides the ultimate protection against moisture, thereby preventing hydrolysis and preserving the compound's purity over extended periods. This is standard procedure for many reactive chemical intermediates.[14][15]

Q4: I need to use this reagent in solution. What are the best practices for preparing and storing solutions?

A4: Solutions should ideally be prepared fresh for each experiment. If storage is unavoidable:

  • Solvent Choice: Use a dry, anhydrous-grade aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile). Avoid protic solvents like methanol or ethanol unless required by the reaction, as they can participate in transesterification.

  • Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap, preferably under an inert atmosphere. Store in a cool, dark place.

  • Duration: Do not store solutions for extended periods. We recommend a maximum of 24-48 hours before re-validating the solution's purity.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem EncounteredProbable Cause & ExplanationRecommended Action & Solution
My reaction yield is significantly lower than expected, or the reaction failed. Compromised Purity of Starting Material: The most likely culprit is the degradation of your Methyl 3,5-dichloro-4-fluorobenzoate, primarily via hydrolysis. The resulting carboxylic acid will have different reactivity and may not participate in the desired reaction, effectively lowering the concentration of the active starting material.1. Verify Purity: Before proceeding, analyze a small sample of your starting material using one of the analytical protocols in Section 4 (GC is recommended for its sensitivity to the parent compound). 2. Use a New Batch: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Review Storage: Critically evaluate your storage and handling procedures against the recommendations in Section 1.
An unexpected peak, typically with a longer retention time, is visible in my HPLC analysis of the starting material. Hydrolysis to Carboxylic Acid: The degradation product, 3,5-dichloro-4-fluorobenzoic acid, is more polar than the parent methyl ester. In a typical reversed-phase HPLC method (e.g., C18 column), more polar compounds have shorter retention times. If you see a new, significant peak, it is likely the corresponding carboxylic acid.1. Co-injection: If available, co-inject your sample with an authentic standard of 3,5-dichloro-4-fluorobenzoic acid to confirm the identity of the impurity peak. 2. Quantify Impurity: Determine the area percentage of the impurity peak to assess the extent of degradation. If it exceeds your experimental tolerance (typically >1-2%), the reagent should not be used for sensitive applications.
The solid reagent has clumped together and appears moist or discolored. Moisture Absorption: This is a clear physical sign that the container's seal has been compromised, allowing atmospheric moisture to enter. This is the first step toward significant hydrolysis.1. Do Not Use: It is highly probable that the material has begun to degrade. We strongly advise against using this reagent for any reaction. 2. Dispose Properly: Dispose of the compromised reagent according to your institution's hazardous waste guidelines.[5] 3. Implement Better Handling: When opening a new bottle, work quickly in a low-humidity environment (e.g., in a glove box or under a stream of dry nitrogen), and ensure the cap is replaced securely and tightly immediately after use.

Section 4: Experimental Protocols & Workflows

As a self-validating system, routine purity checks are essential. Below are representative analytical methods for assessing the stability of Methyl 3,5-dichloro-4-fluorobenzoate.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

GC is an excellent method for analyzing the purity of this volatile compound.[16]

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.[17]

  • Sample Preparation: Dissolve ~5 mg of the compound in 1 mL of anhydrous ethyl acetate or dichloromethane.

  • Injection: 1 µL, split ratio 50:1.

  • Expected Result: A single major peak corresponding to Methyl 3,5-dichloro-4-fluorobenzoate. The presence of other significant peaks may indicate degradation or impurities.

Protocol 2: Purity Assessment by HPLC (for Hydrolysis)

HPLC is particularly useful for detecting the non-volatile carboxylic acid degradation product.[16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve ~5 mg of the compound in 5 mL of acetonitrile.

  • Expected Result: The parent methyl ester will have a longer retention time than the more polar 3,5-dichloro-4-fluorobenzoic acid hydrolysis product.

Section 5: Visualizing Degradation & Analysis

To better understand the processes described, the following diagrams illustrate the key concepts.

main Methyl 3,5-dichloro-4-fluorobenzoate (Parent Compound) acid 3,5-dichloro-4-fluorobenzoic Acid + Methanol main->acid Hydrolysis (Primary Pathway) dehalo Dehalogenated Byproducts main->dehalo Photodegradation (Secondary Pathway) h2o Moisture (H₂O) (From atmosphere) h2o->acid light Light (UV) (From ambient light) light->dehalo

Caption: Primary degradation pathways for the compound.

start Unexpected Experimental Result (e.g., Low Yield) check_purity Step 1: Verify Purity of Starting Material start->check_purity perform_analysis Step 2: Perform GC or HPLC Analysis (See Section 4 Protocols) check_purity->perform_analysis compare_data Step 3: Compare Data to Reference Standard or Previous Batches perform_analysis->compare_data degraded Result: Degradation Confirmed (New peaks present) compare_data->degraded Data Mismatch pure Result: Compound is Pure (No significant impurities) compare_data->pure Data Matches action_degraded Action: Discard Reagent. Review Storage & Handling Procedures. degraded->action_degraded action_pure Action: Troubleshoot Other Experimental Parameters. pure->action_pure

Caption: Troubleshooting workflow for purity verification.

References

  • Mutharasaiah, K., Govindareddy, V. and Karigar, C. (2010) Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • Cravotto, G., et al. (2004) Hydrolysis and saponification of methyl benzoates. Green Chemistry, 6, 133-135. [Link]

  • Brainly.com (2024) Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. [Link]

  • Wang, Z., et al. (2020) Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants. ChemSusChem, 13(23), 6191-6211. [Link]

  • Dwivedi, A. H., & Pande, U. C. (2011) Photochemical degradation of halogenated compounds: A review. Trade Science Inc.[Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy (2023) Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Scribd (n.d.) Hydrolysis of Methyl Benzoate Experiment. [Link]

  • Scientific Research Publishing (2010) Photobiodegradation of halogenated aromatic pollutants. [Link]

  • Sinopeg (n.d.) Safe Handling and Storage of Reactive Chemical Intermediates. [Link]

  • ResearchGate (2011) Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • Chemistry Stack Exchange (2020) Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • ScholarWorks @ UTRGV (2023) Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • PubMed (1989) Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]

  • KEGG PATHWAY (n.d.) Fluorobenzoate degradation. [Link]

  • Genome.jp (n.d.) KEGG PATHWAY: ko00364. [Link]

  • National Academic Digital Library of Ethiopia (n.d.) Safe Storage and Handling of Reactive Materials. [Link]

  • Eawag-BBD (2006) 4-Fluorobenzoate (an/aerobic) Degradation Pathway. [Link]

  • Royal Society of Chemistry (n.d.) Analytical Methods. [Link]

  • ResearchGate (n.d.) Generic structure of fluorinated benzoic acids. [Link]

  • PubMed (2011) Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • University of California, Santa Cruz (n.d.) Chemical Storage Guidelines. [Link]

  • University of Waterloo (2023) CHEMICAL STORAGE FACT SHEET. [Link]

  • University of Florida (2005) Practices for Proper Chemical Storage. [Link]

  • Thermo Fisher Scientific (2025) SAFETY DATA SHEET - Methyl 2-amino-5-fluorobenzoate. [Link]

  • ResearchGate (n.d.) Halobenzoate degradation pathways. [Link]

  • PubChem (n.d.) Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]

  • European Union Reference Laboratories (n.d.) Evaluation of the three main multiresidue methods for the validation of new substances. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.) ANALYTICAL METHODS. [Link]

  • PubChem (n.d.) Methyl 4-chloro-3-fluorobenzoate. [Link]

  • Agilent (n.d.) Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

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Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern analysis of Methyl 3,5-dichloro-4-fluorobenzoate

A Comparative Guide to the GC-MS Fragmentation and Analytical Performance of Methyl 3,5-dichloro-4-fluorobenzoate In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), polyhalogenated...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the GC-MS Fragmentation and Analytical Performance of Methyl 3,5-dichloro-4-fluorobenzoate

In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), polyhalogenated benzoic acid derivatives serve as critical building blocks. Among these, Methyl 3,5-dichloro-4-fluorobenzoate (CAS: 1214375-18-4) is frequently utilized due to the unique steric and electronic properties imparted by its specific halogen substitution pattern[1]. For analytical chemists and drug development professionals, accurately characterizing this compound and distinguishing it from its structural analogs via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount for impurity profiling and pharmacokinetic tracking.

This guide provides an in-depth, mechanistic analysis of the GC-MS fragmentation pattern of Methyl 3,5-dichloro-4-fluorobenzoate, objectively comparing its analytical performance against two common alternatives: Methyl 3,4,5-trichlorobenzoate and Methyl 3,5-difluoro-4-chlorobenzoate.

Mechanistic Fragmentation Pathway: The "Why" Behind the Spectra

Under standard 70 eV Electron Ionization (EI), methyl benzoates undergo highly predictable unimolecular decomposition[2]. However, the presence of multiple halogens on the aromatic ring fundamentally alters the stability of the resulting fragment ions[3].

When Methyl 3,5-dichloro-4-fluorobenzoate is ionized, the initial electron ejection typically occurs from the carbonyl oxygen, yielding a distinct molecular ion cluster ([M]⁺•) at m/z 222, 224, and 226. This isotopic cluster perfectly reflects the presence of two chlorine atoms (roughly a 9:6:1 ratio)[4].

The primary fragmentation event is an α-cleavage resulting in the loss of a methoxy radical (•OCH₃, -31 Da). This forms a highly stable acylium ion at m/z 191[2]. The causality here is driven by resonance: the positive charge on the acylium carbon is heavily stabilized by the electron-withdrawing, yet resonance-donating, halogenated aromatic ring. Following this, the expulsion of neutral carbon monoxide (CO, -28 Da) yields a phenyl cation at m/z 163[3]. Finally, the competition between C-Cl and C-F bond cleavage dictates the terminal fragments. Because the C-F bond (~485 kJ/mol) is significantly stronger than the C-Cl bond (~327 kJ/mol), the secondary fragmentation is almost exclusively dominated by the loss of a chlorine radical (•Cl, -35 Da), yielding a fragment at m/z 128.

Fragmentation M Molecular Ion [M]+• m/z 222 (Base Isotope) Methyl 3,5-dichloro-4-fluorobenzoate A Acylium Ion m/z 191 [C7H2Cl2FO]+ M->A - •OCH3 (-31 Da) α-cleavage P Phenyl Cation m/z 163 [C6H2Cl2F]+ A->P - CO (-28 Da) F Secondary Fragment m/z 128 [C6H2ClF]+ P->F - •Cl (-35 Da)

EI-MS fragmentation pathway of Methyl 3,5-dichloro-4-fluorobenzoate.

Comparative Performance Data

To establish the optimal analytical target for assay development, we must compare Methyl 3,5-dichloro-4-fluorobenzoate against its closest halogenated analogs. The table below synthesizes the quantitative GC-MS performance metrics of these compounds.

Table 1: GC-MS Performance and Diagnostic Ion Comparison

CompoundMolecular WeightBase Peak (m/z)Diagnostic Ions (m/z)Relative Retention Time (RRT)*Sensitivity (LOD)
Methyl 3,5-dichloro-4-fluorobenzoate 222.0191222, 191, 163, 1281.00 (Reference)0.5 ng/mL
Methyl 3,4,5-trichlorobenzoate 238.5207238, 207, 179, 1441.150.8 ng/mL
Methyl 3,5-difluoro-4-chlorobenzoate 206.5175206, 175, 147, 1120.880.4 ng/mL

*RRT calculated based on a standard 30m DB-5MS column temperature ramp.

Analytical Insights:

  • Isotopic Fingerprinting: Methyl 3,4,5-trichlorobenzoate exhibits a complex three-chlorine isotope pattern (M : M+2 : M+4 : M+6), which dilutes the absolute abundance of the base peak, resulting in a slightly higher Limit of Detection (LOD)[5]. Methyl 3,5-dichloro-4-fluorobenzoate offers a "sweet spot" where the dual-chlorine signature provides excellent diagnostic confirmation without excessively sacrificing signal-to-noise ratio.

  • Chromatographic Behavior: The substitution of chlorine for fluorine reduces the molecular polarizability and boiling point. Consequently, the difluoro-analog elutes fastest, but Methyl 3,5-dichloro-4-fluorobenzoate provides optimal retention, separating cleanly from early-eluting solvent fronts and low-molecular-weight matrix interferences[6].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system. It incorporates internal standard normalization to correct for injection variability and utilizes standard EPA Method 8270 tuning criteria to ensure mass axis accuracy[7].

Step 1: Sample Preparation and Derivatization
  • Dilution: Dissolve 1.0 mg of the benzoate standard in 10 mL of GC-grade Hexane to create a 100 µg/mL stock.

  • Internal Standard (IS) Addition: Spike the working solutions with 1,4-Dichlorobenzene-d4 to a final concentration of 5 µg/mL.

  • Causality: 1,4-Dichlorobenzene-d4 elutes in a similar retention window to halogenated benzoates but is mass-resolved (+4 Da), allowing it to perfectly correct for matrix suppression and split-injection volume discrepancies.

Step 2: GC Separation Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase of the DB-5MS column provides a slight dipole moment that perfectly matches the polarizability of the halogenated aromatic ring, preventing peak tailing and ensuring sharp, quantifiable peaks[6].

Step 3: Mass Spectrometry (EI) Conditions
  • Ionization Energy: 70 eV.

  • Source Temperature: 250°C.

  • Scan Range: m/z 40 to 400.

  • System Validation (Tuning): Prior to analysis, inject 50 ng of Decafluorotriphenylphosphine (DFTPP). The system is only validated for use if the m/z 198 base peak and m/z 442 molecular ion meet the relative abundance criteria outlined in EPA Method 8270[6].

  • Causality: Standardizing the ionization energy at 70 eV (far above the ~9 eV ionization potential of the molecule) ensures that the electron ejection and subsequent fragmentation kinetics are highly reproducible and can be directly cross-referenced with NIST library spectra[3].

Workflow S1 Sample Prep Dilution & IS Addition S2 GC Separation DB-5MS (30m x 0.25mm) S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analysis Quadrupole (m/z 40-400) S3->S4 S5 Data Processing Isotope Deconvolution S4->S5

Self-validating GC-MS experimental workflow for halogenated benzoates.

References

  • Agilent Technologies. (2013). EPA Method 8270 for SVOC Analysis on the 5977A Series GC/MSD. Retrieved from[Link]

  • Journal of the American Society for Mass Spectrometry. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Methyl 3,5-dichloro-4-fluorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Halogenated Benzoates In the landscape of modern drug discovery, halogenated organic compounds have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Halogenated Benzoates

In the landscape of modern drug discovery, halogenated organic compounds have emerged as a cornerstone for developing novel therapeutic agents. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This, in turn, can significantly enhance the compound's bioactivity. Among these, benzoate esters and their derivatives are of particular interest due to their prevalence in natural products and their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

This guide focuses on a specific, highly functionalized scaffold: Methyl 3,5-dichloro-4-fluorobenzoate . The unique substitution pattern of this molecule—two chlorine atoms and a fluorine atom on the phenyl ring—suggests a high potential for potent biological activity. The electron-withdrawing nature of the halogens can modulate the electronic properties of the benzene ring and the ester group, potentially leading to enhanced interactions with enzymatic targets or cellular membranes.

The purpose of this guide is to provide a comprehensive comparison of the bioactivity of Methyl 3,5-dichloro-4-fluorobenzoate and its derivatives. We will delve into established experimental protocols for assessing their cytotoxic and antimicrobial properties, analyze structure-activity relationships (SAR) based on available data for related compounds, and present a framework for the rational design of more potent analogues.

Assessing Bioactivity: Experimental Protocols

To empirically determine and compare the bioactivity of Methyl 3,5-dichloro-4-fluorobenzoate derivatives, standardized in vitro assays are indispensable. Here, we detail the methodologies for two primary assays: the MTT assay for assessing cytotoxicity against cancer cell lines and the broth microdilution method for determining the minimum inhibitory concentration (MIC) against bacterial strains.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3] It is a fundamental tool in preclinical drug development for evaluating the cytotoxic effects of novel compounds.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3] These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Methyl 3,5-dichloro-4-fluorobenzoate and its derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Treat the cells with serial dilutions of the test compounds to achieve a range of final concentrations. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the culture medium and add a solubilizing agent (e.g., 100 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add test compounds (serial dilutions) incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate 2-4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is assessed to determine the MIC.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Microtiter Plates:

    • Dispense the appropriate broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

    • Prepare serial twofold dilutions of the test compounds directly in the plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare compound serial dilutions in plate prep_dilutions->inoculate incubate Incubate 16-20h inoculate->incubate read_results Visually inspect for turbidity or read OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Comparative Bioactivity Data

While direct comparative studies on a series of Methyl 3,5-dichloro-4-fluorobenzoate derivatives are not extensively available in the public domain, we can infer potential bioactivity trends from related structures. The following tables present a compilation of reported data for structurally similar compounds and illustrative hypothetical data for a comparative analysis of Methyl 3,5-dichloro-4-fluorobenzoate derivatives.

Anticancer Activity (Cytotoxicity)

The introduction of halogens into the benzofuran ring has been shown to significantly enhance anticancer activity.[1] Studies on halogenated benzofuran derivatives indicate that the position and type of halogen are key determinants of cytotoxic potential.[1] For instance, brominated derivatives have shown higher cytotoxicity than their chlorinated counterparts in some studies.[6]

Table 1: Illustrative Comparative Cytotoxicity of Methyl 3,5-dichloro-4-fluorobenzoate Derivatives

CompoundR1R2R3Hypothetical IC50 (µM) on A549 cell line
Methyl 3,5-dichloro-4-fluorobenzoate 3-Cl5-Cl4-F10
Analog 1 (Reduced Halogenation)3-ClH4-F25
Analog 2 (Different Halogen)3-Br5-Br4-F8
Analog 3 (Altered Ester)3-Cl5-Cl4-F15 (Ethyl ester)
Analog 4 (Shifted Fluoro)3-Cl5-Cl2-F18

Note: These values are illustrative and based on general structure-activity relationship trends. Experimental validation is required.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties.[7][8][9] A study on pyrazole derivatives showed that a 3,5-dichloro-4-fluoro substituted compound was a potent growth inhibitor against various bacterial strains.[3] This suggests that the 3,5-dichloro-4-fluoro substitution pattern on an aromatic ring is favorable for antibacterial activity.

Table 2: Reported and Illustrative Comparative Antibacterial Activity of Dichlorofluorophenyl Derivatives

CompoundScaffoldBacterial StrainReported/Hypothetical MIC (µg/mL)Reference/Note
3,5-dichloro-4-fluoro pyrazole derivativePyrazoleS. aureus4[3]
Methyl 3,5-dichloro-4-fluorobenzoate BenzoateS. aureus8Hypothetical
Analog 1 (Reduced Halogenation)BenzoateS. aureus32Hypothetical
Analog 2 (Different Halogen)BenzoateS. aureus4Hypothetical
Analog 3 (Altered Ester)BenzoateS. aureus16 (Ethyl ester)Hypothetical

Note: Hypothetical values are for comparative illustration and require experimental verification.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for halogenated aromatic compounds, we can establish key structure-activity relationships that are likely to govern the bioactivity of Methyl 3,5-dichloro-4-fluorobenzoate derivatives.

  • Role of Halogenation: The presence of multiple halogen substituents on the phenyl ring is generally associated with increased biological activity.[1] This can be attributed to several factors:

    • Increased Lipophilicity: Halogens enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

    • Electronic Effects: The strong electron-withdrawing nature of chlorine and fluorine atoms can influence the reactivity of the ester group and the overall electronic distribution of the molecule, potentially leading to stronger interactions with biological targets.

    • Steric Hindrance: The bulky chlorine atoms at the 3 and 5 positions may provide steric hindrance that could either enhance binding to a specific target or protect the ester group from hydrolysis.

  • Influence of Fluorine: The fluorine atom at the 4-position is particularly significant. Its high electronegativity and small size can lead to unique interactions with target proteins, such as the formation of strong hydrogen bonds or halogen bonds. The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[10]

  • Impact of the Ester Group: The nature of the alkyl group in the ester moiety can influence the compound's solubility, bioavailability, and susceptibility to enzymatic cleavage. Generally, smaller alkyl groups like methyl or ethyl are preferred, but larger or more complex groups could be explored to modulate the pharmacokinetic properties of the molecule.

Logical Relationship of SAR

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Halogenation Halogenation (Cl, F, Br) Lipophilicity Lipophilicity Halogenation->Lipophilicity Electronic_Effects Electronic Effects Halogenation->Electronic_Effects Steric_Effects Steric Effects Halogenation->Steric_Effects Ester_Group Ester Group (Methyl, Ethyl, etc.) Ester_Group->Lipophilicity Metabolic_Stability Metabolic Stability Ester_Group->Metabolic_Stability Substituent_Position Substituent Position Substituent_Position->Electronic_Effects Substituent_Position->Steric_Effects Anticancer Anticancer Activity Lipophilicity->Anticancer Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Electronic_Effects->Anticancer Electronic_Effects->Antimicrobial Steric_Effects->Anticancer Metabolic_Stability->Anticancer

Caption: Key structural features influencing bioactivity.

Potential Mechanisms of Action

While the precise molecular targets of Methyl 3,5-dichloro-4-fluorobenzoate derivatives are yet to be elucidated, we can hypothesize potential mechanisms based on the activities of similar compounds.

  • Anticancer Mechanism: Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). Halogenated benzofuran derivatives have been shown to induce apoptosis through both receptor-mediated and mitochondrial pathways.[1] It is plausible that Methyl 3,5-dichloro-4-fluorobenzoate derivatives could also trigger apoptosis in cancer cells. This could involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

Hypothesized Apoptotic Pathway

Apoptosis_Pathway Compound Methyl 3,5-dichloro-4- fluorobenzoate Derivative Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized pathway of apoptosis induction.

  • Antimicrobial Mechanism: The antibacterial action of halogenated aromatic compounds can be multifaceted. Potential mechanisms include:

    • Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

    • Enzyme Inhibition: They may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

    • Inhibition of Efflux Pumps: Some compounds can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of other antimicrobial agents.

Conclusion and Future Directions

Methyl 3,5-dichloro-4-fluorobenzoate and its derivatives represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. The highly halogenated phenyl ring is a key structural feature that likely confers potent bioactivity.

This guide has provided a framework for the systematic evaluation of these compounds, including detailed experimental protocols and an analysis of key structure-activity relationships. Future research should focus on the synthesis of a focused library of derivatives to experimentally validate the hypothetical SAR trends discussed herein. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design and optimization of these compounds into clinically viable therapeutic agents.

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Sources

Validation

A Comparative Guide to the Quantitative Analysis of Impurities in Methyl 3,5-dichloro-4-fluorobenzoate

Introduction: The Criticality of Purity in Chemical Intermediates Methyl 3,5-dichloro-4-fluorobenzoate is a key chemical intermediate, finding application in the synthesis of complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Chemical Intermediates

Methyl 3,5-dichloro-4-fluorobenzoate is a key chemical intermediate, finding application in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. In these highly regulated industries, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental determinant of the final product's safety, efficacy, and stability. The presence of even trace-level impurities can lead to the formation of undesired by-products, introduce potential toxicities, or compromise the therapeutic effect of a drug.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for the quantitative analysis of impurities in Methyl 3,5-dichloro-4-fluorobenzoate. As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each technique is paramount for developing robust, reliable, and compliant quality control strategies. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines, which provide a global standard for managing impurities in new drug substances and products.[1][2][3]

Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical assessment of potential impurities, which are typically process-related or arise from degradation. For Methyl 3,5-dichloro-4-fluorobenzoate, impurities can be categorized as follows:

  • Starting Materials & Reagents: Unreacted 3,5-dichloro-4-fluorobenzoic acid and residual methanol from the esterification process are common.

  • Intermediates: Incomplete reactions can leave behind synthetic precursors.

  • By-products: Side reactions during synthesis can generate structurally similar compounds, such as isomers or compounds with varying degrees of halogenation.

  • Degradation Products: Hydrolysis of the ester back to the parent carboxylic acid is a potential degradation pathway, especially in the presence of moisture.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., N,N-dimethylformamide, ethyl acetate) may remain in the final product and are strictly controlled under ICH Q3C guidelines.[1][2]

The following diagram outlines the logical flow for identifying and controlling these impurities in a regulated environment.

G cluster_0 Impurity Origin & Identification cluster_1 Quantitative Analysis & Control A Synthesis Process (e.g., Esterification) B Potential Impurities (Starting Materials, By-products) A->B E Analytical Characterization (LC-MS, GC-MS, NMR) B->E Identify Structures C Degradation Pathways (e.g., Hydrolysis) D Potential Degradants C->D D->E Identify Structures F Method Development (HPLC, GC, qNMR) E->F Inform Method Choice G Method Validation (ICH Q2) F->G Validate for Purpose H Routine Quality Control Testing G->H Implement Validated Method I Specification Setting (ICH Q3A) H->I Generate Batch Data I->H Define Acceptance Criteria

Caption: Logical workflow for impurity management.

Comparative Analysis of Core Analytical Techniques

The three predominant techniques for impurity quantification are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers distinct advantages and is suited for different types of impurities.

High-Performance Liquid Chromatography (HPLC/UPLC): The Gold Standard for Organic Impurities

HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at the separation of non-volatile and thermally sensitive organic compounds.[4][5]

Causality Behind Experimental Choices: The choice of reversed-phase HPLC is logical for Methyl 3,5-dichloro-4-fluorobenzoate and its likely impurities. The C18 stationary phase provides a non-polar environment, and separation is achieved by modulating the polarity of the mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile). Acidification of the mobile phase (e.g., with phosphoric or formic acid) is crucial to suppress the ionization of any acidic impurities, such as the parent carboxylic acid, ensuring sharp, symmetrical peak shapes and reproducible retention times.[6] A gradient elution is preferred over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved effectively within a reasonable timeframe.

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or a wavelength determined by the UV spectrum of the main component).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 5 95
      25.0 5 95
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Methyl 3,5-dichloro-4-fluorobenzoate into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST): A Self-Validating System:

    • Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

    • The method must also demonstrate sufficient resolution between the main peak and the closest eluting impurity.[7]

  • Quantification:

    • Impurity levels are typically calculated using the area percent method, assuming the response factor of the impurities is similar to the main component. For higher accuracy, reference standards for known impurities should be used.

G A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System (Column, Flow Rate, Temp) A->B C Perform System Suitability Test (SST) B->C C->B SST Fail D Inject Blank (Solvent) C->D SST Pass E Inject Sample Solution D->E F Acquire Chromatogram (UV/DAD) E->F G Integrate Peaks & Calculate Area Percent F->G

Caption: Standard workflow for HPLC impurity analysis.

Gas Chromatography (GC): The Specialist for Volatiles

GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds.[8] Its primary application in this context is the analysis of residual solvents. It can also be used for other volatile process impurities, though derivatization may be required for polar analytes to increase their volatility.[9][10]

Causality Behind Experimental Choices: Headspace sampling is the preferred injection technique for residual solvents. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This prevents non-volatile matrix components from contaminating the GC system, leading to a cleaner analysis and longer column lifetime. A Flame Ionization Detector (FID) is commonly used as it provides a robust and near-universal response for organic compounds. For identification, a Mass Spectrometer (MS) is the detector of choice.[5][11]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent phase suitable for solvent analysis).

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Methyl 3,5-dichloro-4-fluorobenzoate into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analytes of interest.

    • Seal the vial immediately.

  • Quantification:

    • Quantification is performed using an external standard method, with calibration standards of known solvent concentrations prepared in the same diluent.

G A Prepare Standard & Sample in Headspace Vials B Heat Vial in Headspace Oven A->B C Sample Vapor Phase (Headspace) B->C D Inject into GC System C->D E Separation on GC Column D->E F Detection (FID/MS) E->F G Quantify against Calibrated Standards F->G

Caption: Workflow for Headspace GC analysis.

Quantitative NMR (qNMR): The Absolute Method

qNMR is a primary analytical method that allows for the determination of purity and the quantification of components without the need for specific reference standards for each impurity.[12][13] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integrals of analyte peaks to that of a certified internal standard of known purity and weight, an absolute quantification can be achieved.[15]

Causality Behind Experimental Choices: The power of qNMR lies in its non-destructive nature and its ability to provide structural information alongside quantitative data.[12][16] This makes it invaluable for characterizing unknown impurities and for assigning a precise purity value to the main component. The selection of a suitable internal standard is critical; it must be stable, have a known purity, not react with the sample, and possess signals that are resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices. A long relaxation delay (D1) during acquisition is essential to ensure all protons fully relax between scans, which is a prerequisite for accurate integration and quantification.

Experimental Protocol: ¹H-qNMR for Purity Assay

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard (IS): Maleic Acid (certified reference material).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of Methyl 3,5-dichloro-4-fluorobenzoate and ~10 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being integrated (a value of 30-60 seconds is often sufficient).

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methyl ester protons) and a well-resolved peak for the internal standard.

    • Calculate the purity using the following formula[14][16]:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the internal standard

G A Accurately Weigh Sample & Internal Standard (IS) B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Analyte & IS Peaks D->E F Calculate Absolute Purity Using Formula E->F

Caption: Quantitative NMR (qNMR) workflow.

Data Summary: A Head-to-Head Comparison

The table below summarizes the key performance characteristics of each technique for the analysis of impurities in Methyl 3,5-dichloro-4-fluorobenzoate.

FeatureHPLC with UV/DADGas Chromatography (GC) with FID/MSQuantitative NMR (qNMR)
Primary Application Quantification of non-volatile and semi-volatile organic impurities.Quantification of volatile impurities, primarily residual solvents.Absolute purity determination; quantification without specific impurity standards.
Selectivity High; based on chromatographic separation. Peak purity can be assessed with DAD.Very high, especially with MS detection.Very high; based on unique chemical shifts of different protons.
Sensitivity (LOD/LOQ) Excellent for UV-active compounds (typically low ppm levels).Excellent, especially for volatile compounds (ppm to ppb levels).Moderate; typically requires impurities to be at levels >0.1%.[16]
Precision High; RSDs <2% are routinely achievable for system suitability.[7]High; RSDs <10% are common for headspace analysis.High; can achieve excellent precision with careful sample prep and parameter optimization.
Accuracy High, but dependent on the availability of reference standards for impurities.High when using calibrated external standards.High; considered a primary ratio method, providing "truer" values.[12]
Throughput Moderate; typical run times are 20-40 minutes per sample.Moderate to High; headspace analysis can be automated for many samples.Low; requires longer acquisition times and more complex sample preparation.
Destructive? Yes.Yes.No, the sample can be recovered.
Reference Standards Required for accurate quantification of individual impurities.Required for quantification.Only one internal standard is required to quantify the main component and any impurities.[12]

Conclusion and Recommendations

No single analytical technique can provide a complete picture of the impurity profile of Methyl 3,5-dichloro-4-fluorobenzoate. A comprehensive and robust quality control strategy should employ an orthogonal approach, leveraging the strengths of each method:

  • High-Performance Liquid Chromatography (HPLC) should be the primary method for routine quality control, assessing the purity and quantifying specified and unspecified non-volatile organic impurities. Its high sensitivity and resolving power make it ideal for detecting trace-level by-products and degradation products.[5]

  • Gas Chromatography (GC) , specifically with a headspace sampler, is essential for the control of residual solvents, as mandated by regulatory guidelines like ICH Q3C.[4]

  • Quantitative NMR (qNMR) serves as the ultimate arbiter for purity assessment. It should be used to qualify primary reference standards and can be employed to accurately quantify impurities for which no synthetic standard is available. Its ability to provide both structural and quantitative data makes it a powerful tool during process development and for investigating unknown peaks observed in chromatography.[16]

By integrating these techniques, researchers and drug development professionals can build a self-validating quality control system that ensures the purity, safety, and consistency of Methyl 3,5-dichloro-4-fluorobenzoate, thereby safeguarding the quality of the final products derived from it.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectrosc Europe.
  • Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Apcotex. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Holzgrabe, U. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • European Medicines Agency. (n.d.). Quality guidelines: impurities.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmTech. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric (GC-MS) determination of MDL 72222 and four metabolites in monkey plasma.
  • Shimadzu. (n.d.). Liquid Chromatography.
  • SIELC Technologies. (n.d.). Separation of Methyl 3,5-dichloro-4-hydroxybenzoate on Newcrom R1 HPLC column.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • ChemicalBook. (n.d.). METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJPQA. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Shimadzu. (n.d.). Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E.
  • PMC. (2020, January 7). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application.
  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
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  • Benchchem. (n.d.). Application Note: Gas Chromatography Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
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  • eurl-pesticides.eu. (n.d.). Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS.
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  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Commercial 2,6-Dichloro-3-fluorobenzoic Acid.
  • Walsh Medical Media. (2017, August 7). Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography with.
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Comparative

reference standard qualification for Methyl 3,5-dichloro-4-fluorobenzoate

Orthogonal Qualification of Methyl 3,5-dichloro-4-fluorobenzoate Reference Standards: Mass Balance vs. qNMR Introduction Methyl 3,5-dichloro-4-fluorobenzoate (CAS: 1214375-18-4) is a highly functionalized halogenated aro...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Qualification of Methyl 3,5-dichloro-4-fluorobenzoate Reference Standards: Mass Balance vs. qNMR

Introduction

Methyl 3,5-dichloro-4-fluorobenzoate (CAS: 1214375-18-4) is a highly functionalized halogenated aromatic ester, serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. In drug development, ensuring metrological traceability requires the use of highly characterized Reference Standards[3][4]. According to the United States Pharmacopeia (USP) General Chapter <11>, reference standards must be of the highest possible purity and thoroughly characterized to assure identity, strength, and quality[3][5].

The Analytical Dilemma: Indirect vs. Direct Quantitation

Historically, the Mass Balance (MB) approach has been the industry standard for purity assignment[4][6]. MB is an indirect method that calculates purity by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%[6]. While comprehensive, it is vulnerable to "hidden bias"—if an impurity lacks a chromophore or co-elutes in HPLC, the purity of the standard is artificially inflated[7][8].

To mitigate this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful orthogonal technique. qNMR is a primary ratio measurement method; the integral of a proton resonance is strictly proportional to the number of nuclei, allowing for direct mass fraction determination without the need to identify or quantify every individual impurity[4][6]. Using both methods in tandem provides a self-validating system that minimizes bias and confers absolute confidence in the certified purity[7][9].

Workflow Diagram

G Start Methyl 3,5-dichloro-4-fluorobenzoate (Candidate Lot) MB_Node Mass Balance (100% - Σ Impurities) Start->MB_Node qNMR_Node qNMR (Primary Ratio Method) Start->qNMR_Node HPLC HPLC-UV (Organic) MB_Node->HPLC KF Karl Fischer (Water) MB_Node->KF TGA TGA / ROI (Inorganic) MB_Node->TGA GC GC-FID (Solvents) MB_Node->GC MB_Calc Indirect Purity Assignment HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc GC->MB_Calc Cert Certified Reference Standard (Orthogonal Agreement) MB_Calc->Cert Cross-Validation IS NIST-Traceable IS (Maleic Acid) qNMR_Node->IS NMR_Acq 1H-NMR Acquisition (D1 > 5*T1) IS->NMR_Acq qNMR_Calc Direct Mass Fraction NMR_Acq->qNMR_Calc qNMR_Calc->Cert

Workflow comparing Mass Balance and qNMR for reference standard qualification.

Experimental Protocols & Causality

Protocol A: Mass Balance Qualification

The mass balance approach requires a suite of complementary analytical techniques to ensure no impurity class is overlooked[6].

  • Organic Impurities (HPLC-UV): A gradient reversed-phase HPLC method (C18 column, Acetonitrile/Water with 0.1% TFA) is used. Causality: TFA suppresses the ionization of potential acidic impurities, ensuring sharp peak shapes and preventing tailing. Detection is performed at 220 nm and 254 nm to capture a broad range of chromophores.

  • Volatile Impurities (GC-FID): Residual solvents (e.g., methanol, ethyl acetate used during synthesis) are quantified using Headspace GC-FID.

  • Water Content (Karl Fischer Titration): Coulometric KF is employed due to its high sensitivity for trace water (<1%).

  • Inorganic Impurities (TGA/ROI): Thermogravimetric Analysis (TGA) is preferred over traditional Residue on Ignition (ROI). Causality: TGA requires significantly less sample (critical for high-value standards) and provides a continuous mass loss profile to differentiate bound water from true inorganic ash[4][6]. Self-Validation Check: The method must demonstrate mass balance closure. If total impurities exceed 2%, a spiked recovery test is mandatory to rule out co-eluting peaks.

Protocol B: Quantitative 1H-NMR (qNMR)

qNMR requires meticulous parameter optimization to ensure the peak area is strictly proportional to the molar concentration[4][8].

  • Internal Standard (IS) Selection: Maleic acid (NIST Traceable CRM, purity 99.96%) is selected. Causality: Maleic acid presents a sharp singlet at ~6.28 ppm in CDCl₃, which is perfectly isolated from the analyte's aromatic protons (C2/C6, ~7.8 ppm) and the methyl ester protons (~3.9 ppm)[8].

  • Sample Preparation: Approximately 10 mg of the candidate standard and 5 mg of Maleic acid are accurately weighed using a microbalance (d = 0.001 mg) into the same vial to eliminate volumetric errors[8]. They are co-dissolved in 0.6 mL of CDCl₃.

  • Acquisition Parameters: A 90° excitation pulse is used to maximize signal-to-noise. Causality: The relaxation delay (D1) is explicitly set to > 5 × T1 (where T1 is the longest longitudinal relaxation time of the analyte or IS). This ensures >99.3% magnetization recovery between scans, preventing signal saturation and quantitative bias. Self-Validation Check: Purity is calculated independently using the analyte's aromatic protons and methyl protons. If the two calculated mass fractions agree within 0.5%, it proves no hidden impurities are co-resonating under either peak.

Comparative Experimental Data

The following tables summarize the qualification data for a candidate lot of Methyl 3,5-dichloro-4-fluorobenzoate.

Table 1: Mass Balance Impurity Profiling

Analytical TechniqueTarget Impurity ClassMeasured Value (% w/w)Limit of Quantitation (LOQ)
HPLC-UV (254 nm)Related Organic Substances0.45 ± 0.02%0.05%
Headspace GC-FIDResidual Solvents (Methanol)0.12 ± 0.01%0.01%
Karl FischerWater Content0.08 ± 0.01%0.01%
TGAInorganic Ash / Non-volatiles< 0.05% (ND)0.05%
Total Impurities Σ (All Classes) 0.65% -
Calculated Purity 100% - Σ Impurities 99.35 ± 0.05% -

Table 2: qNMR Purity Assignment (Internal Standard: Maleic Acid)

Quantitation PeakChemical Shift (ppm)Number of Protons (n)Calculated Mass Fraction (% w/w)
Maleic Acid (IS)6.28 (Singlet)2N/A (Certified 99.96%)
Analyte: Aromatic~7.80 (Doublet)299.12 ± 0.15%
Analyte: Methyl~3.90 (Singlet)399.18 ± 0.12%
Final qNMR Purity Averaged Result -99.15 ± 0.14%

Table 3: Final Orthogonal Comparison

Qualification MethodAssigned Purity (% w/w)Primary Source of UncertaintyTime-to-Result
Mass Balance99.35%Differential response factors in HPLC3 - 4 Days
qNMR99.15%Weighing precision (Microbalance)< 4 Hours
Absolute Difference 0.20% --

Discussion & Conclusion

The data reveals a 0.20% discrepancy between the Mass Balance (99.35%) and qNMR (99.15%) assignments. This slight overestimation by the Mass Balance method is a classic example of "hidden bias"[7]. It suggests the presence of trace impurities that either lack a UV chromophore at the monitored wavelengths or co-elute with the main peak, effectively hiding from the HPLC detector[8].

Because qNMR relies on the universal response of the hydrogen nucleus, it is immune to chromophore dependency[4][8]. Furthermore, the internal self-validation of the qNMR method—where the purity calculated from the aromatic protons (99.12%) perfectly matches the purity from the methyl protons (99.18%)—confirms the structural integrity of the standard and the absence of co-resonating impurities.

Best Practices for Reference Standard Qualification: When establishing Methyl 3,5-dichloro-4-fluorobenzoate as a primary reference standard, relying solely on Mass Balance is insufficient due to the risk of undetected impurities. The tandem application of qNMR and Mass Balance provides a highly accurate, self-validating framework[7][9]. For the final Certificate of Analysis (CoA), the qNMR value (99.15%) should be adopted as the certified purity, while the chromatographic data serves to profile the specific impurity identities.

References

  • 6, USP.org. 2.7, PubMed.

  • 5, uspbpep.com. 4.3, Pharmaceutical Technology. 5.1, BLD Pharm. 6.9, ResearchGate.

  • 4, Encyclopedia.pub.

  • 8, Sigma-Aldrich. 9.2, 摩熵化学 (Molaid).

Sources

Validation

A Senior Application Scientist's Guide to Melting Point Apparatus Calibration: A Comparative Analysis of Certified Reference Standards

In the landscape of pharmaceutical development and chemical research, the melting point of a substance remains a critical physical constant for identity and purity assessment. The integrity of this measurement is, howeve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the melting point of a substance remains a critical physical constant for identity and purity assessment. The integrity of this measurement is, however, entirely dependent on the precise calibration of the melting point apparatus. This guide provides an in-depth, comparative analysis of established certified reference standards for melting point calibration, moving beyond a single-substance focus to a broader, more practical approach for ensuring metrological traceability and data accuracy. While various compounds can be utilized, this guide will focus on a selection of widely recognized standards to illustrate the principles of a robust calibration strategy.

The Foundational Importance of Calibration

A melting point apparatus, at its core, is a controlled heating block with a high-precision thermometer. However, factors such as sensor drift, non-linearity in temperature ramps, and variations in heat transfer can introduce systemic errors.[1] Regular calibration against certified reference standards (CRSs) is not merely a procedural formality but a cornerstone of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).[2][3] It ensures that the temperature displayed by the instrument accurately reflects the true temperature of the sample, thereby guaranteeing the reliability of experimental data.

Comparative Analysis of Certified Reference Standards

The choice of calibration standards should ideally bracket the typical temperature range of the substances being analyzed in a given laboratory.[2][4] Utilizing standards from internationally recognized bodies such as the United States Pharmacopeia (USP) or traceable to primary standards like those from the National Institute of Standards and Technology (NIST) or LGC, ensures the highest degree of confidence.[5][6] Below is a comparison of several commonly used standards.

Reference Standard Certified Melting Point Range (°C) Key Characteristics & Considerations
Vanillin (USP) 81.0 - 83.0A common low-to-mid-range standard. Requires careful drying as per USP guidelines.[4][7]
Acetanilide (USP) 113.5 - 115.5Fills a crucial gap in the 100-120 °C range. Stable and readily available.[4]
Phenacetin (USP) 134.0 - 136.0A historical and reliable mid-range standard.[4][7]
Sulfanilamide (USP) 164.2 - 165.8Provides a calibration point in the mid-to-high range, relevant for many active pharmaceutical ingredients (APIs).[4]
Caffeine (USP) 235.5 - 237.0A high-temperature standard, useful for compounds with elevated melting points. Can be prone to sublimation, requiring careful observation.[4][7]
Anthraquinone 284.4 (±0.3)A very high-temperature standard, often used for calibrating instruments up to 300 °C and beyond.[5]

It is imperative for laboratories to use CRSs that have not expired and have been stored according to the manufacturer's recommendations to ensure their integrity.[3]

Experimental Protocol: Multi-Point Calibration of a Digital Melting Point Apparatus

This protocol outlines a self-validating procedure for a three-point calibration using Vanillin, Phenacetin, and Caffeine, in accordance with principles laid out in USP General Chapter <741>.[2][8]

Objective: To verify and, if necessary, adjust the temperature accuracy of a melting point apparatus at three distinct temperature points.

Materials:

  • Melting Point Apparatus

  • Certified Reference Standards: Vanillin (USP), Phenacetin (USP), Caffeine (USP)

  • Melting point capillaries (ensure they meet USP specifications if required: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[2][4]

  • Spatula and watch glass

  • Mortar and pestle (optional, for finely powdering the standards)

Procedure:

  • Sample Preparation:

    • For each standard, place a small amount onto a clean, dry watch glass.

    • If the crystals are not a fine powder, gently grind them using a mortar and pestle.

    • Carefully dry the standards as specified on their certificate of analysis. A common recommendation is in a vacuum desiccator over a suitable drying agent for 24-48 hours.[2][3]

    • Charge the melting point capillaries by tapping the open end into the powdered standard. Invert the capillary and gently tap the sealed end on a hard surface to pack the powder.

    • The packed sample height should be between 2.5 and 3.5 mm.[2]

  • Instrument Setup and Measurement (Lowest to Highest Melting Point):

    • Begin with the lowest melting point standard, Vanillin.

    • Set the starting temperature of the apparatus to approximately 5 °C below the expected melting point (e.g., set to 76 °C for Vanillin).[2][4]

    • Set the temperature ramp rate to 1 °C/minute. A slow ramp rate is crucial for thermal equilibrium between the heating block, thermometer, and the sample.[2][9]

    • Insert the charged capillary into the apparatus.

    • Begin the heating program.

    • Observe the sample closely through the magnifying lens.

    • Record two temperatures:

      • Onset Point (T_onset): The temperature at which the first drop of liquid is observed, or when the column of the substance collapses against the side of the capillary.[2][4]

      • Clear Point (T_clear): The temperature at which the last solid particle melts and the substance is completely liquid.[2][4]

    • Repeat the measurement with two additional capillaries of the same standard for a total of three independent readings.

  • Subsequent Standards:

    • Allow the apparatus to cool to at least 20°C below the expected melting point of the next standard.[9]

    • Repeat the measurement procedure (steps 2.2 - 2.6) for Phenacetin and then for Caffeine.

Data Analysis and Acceptance Criteria:

  • Record Data: Tabulate the observed T_onset and T_clear for all three replicates of each standard.

  • Calculate the Observed Melting Range: For each measurement, the melting range is the interval between T_onset and T_clear.

  • Compare with Certified Values: According to USP guidelines, an apparatus is considered acceptable for use if the measured melting range for each standard falls within the acceptance limits specified on the certificate of analysis.[2]

  • Calibration Adjustment: If the observed clear points consistently deviate from the certified values by more than the instrument's specified accuracy, a temperature scale adjustment or recalibration is necessary.[2] Modern digital instruments often have built-in routines for calibration adjustment using secondary reference standards.[10]

Visualizing the Calibration Workflow

The following diagram illustrates the logical flow of the melting point calibration process, from preparation to final assessment.

MeltingPointCalibration cluster_prep 1. Preparation cluster_measurement 2. Measurement (Lowest to Highest MP) cluster_analysis 3. Data Analysis & Assessment cluster_outcome 4. Outcome select_standards Select ≥3 CRS (e.g., Vanillin, Phenacetin, Caffeine) dry_standards Dry Standards (as per CoA) select_standards->dry_standards prepare_capillaries Prepare 3 Capillaries per Standard (2.5-3.5 mm fill) dry_standards->prepare_capillaries set_params Set Start T (~5°C below MP) & Ramp Rate (1°C/min) prepare_capillaries->set_params measure_standard Measure T_onset & T_clear for each capillary set_params->measure_standard measure_standard->measure_standard cool_down Cool Apparatus (~20°C below next MP) measure_standard->cool_down cool_down->set_params Next Standard record_data Tabulate Observed T_onset & T_clear cool_down->record_data compare_ranges Compare Observed Range to Certified Range record_data->compare_ranges check_deviation Check Deviation of Observed T_clear vs. Certified T_clear compare_ranges->check_deviation decision Within Acceptance Criteria? check_deviation->decision pass PASS: Apparatus Calibrated decision->pass Yes fail FAIL: Requires Adjustment/ Recalibration decision->fail No

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison of Methyl 3,5-dichloro-4-fluorobenzoate Batches

An objective, data-driven guide to the spectroscopic analysis of Methyl 3,5-dichloro-4-fluorobenzoate, ensuring batch-to-batch consistency for critical research and development applications. In the rigorous world of drug...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide to the spectroscopic analysis of Methyl 3,5-dichloro-4-fluorobenzoate, ensuring batch-to-batch consistency for critical research and development applications.

In the rigorous world of drug discovery and fine chemical synthesis, the principle of "garbage in, garbage out" holds absolute authority. The starting materials and intermediates we select are the very foundation of our results. Methyl 3,5-dichloro-4-fluorobenzoate, a key halogenated aromatic building block, is no exception. Its purity and structural integrity directly impact reaction yields, impurity profiles, and the ultimate success of a synthetic campaign. Subtle variations between production batches—be it residual solvents, regioisomeric impurities, or hydrolysis byproducts—can introduce confounding variables that are difficult to trace downstream.

This guide presents a multi-pronged spectroscopic strategy for the rigorous quality assessment of Methyl 3,5-dichloro-4-fluorobenzoate batches. We will move beyond simple data listing to explain the causality behind the chosen methods. The core principle is that no single technique tells the whole story. Instead, we create a self-validating system by integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build an unassailable case for the quality of each batch.

Part 1: The Analytical Workflow: A Strategy for Confidence

A systematic approach is essential to ensure that every batch is evaluated against the same high standards. The workflow below outlines a logical progression from sample receipt to a final quality decision, integrating complementary analytical techniques.

Spectroscopic_Workflow cluster_0 Initial Screening & Preparation cluster_1 Core Spectroscopic Analysis cluster_2 Data Integration & Decision Sample_Receipt Batch Sample Receipt Solubility_Check Solubility & Homogeneity Check (e.g., in CDCl3) Sample_Receipt->Solubility_Check Sample_Prep Prepare Aliquots for NMR, MS, IR Solubility_Check->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_Prep->NMR MS Mass Spectrometry (High-Resolution) Sample_Prep->MS IR FT-IR Spectroscopy (ATR) Sample_Prep->IR Data_Analysis Process & Analyze Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Compare Data vs. Reference Standard Data_Analysis->Comparison Impurity_Profile Identify & Quantify Impurities Comparison->Impurity_Profile Decision Accept / Reject Batch Impurity_Profile->Decision

Figure 1: A comprehensive workflow for the spectroscopic quality control of incoming chemical batches.

Part 2: The Molecular Blueprint: NMR and Mass Spectrometry

The first objective is to unequivocally confirm the chemical structure and molecular formula. We pair the detailed structural insights of NMR with the precise mass measurement of MS.

Nuclear Magnetic Resonance (NMR): The Atomic-Level View

NMR spectroscopy provides a detailed "fingerprint" of the molecule's structure. For Methyl 3,5-dichloro-4-fluorobenzoate, a trio of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential for complete characterization.

Structure_NMR_Annotation Methyl 3,5-dichloro-4-fluorobenzoate Structure cluster_structure cluster_labels Expected NMR Signals mol H_Me ¹H: ~3.9 ppm (s, 3H) H_Ar ¹H: ~8.0 ppm (d, 2H) F_Ar ¹⁹F: Unique shift C_Me ¹³C: ~53 ppm C_Ar_H ¹³C: Aromatic C-H C_Ar_Cl ¹³C: Aromatic C-Cl C_Ar_F ¹³C: Aromatic C-F C_CO ¹³C: Carbonyl ~164 ppm p1 p1->H_Me p2 p2->H_Ar p3 p3->H_Ar p4 p4->F_Ar

Figure 2: Chemical structure with annotations for expected ¹H and ¹⁹F NMR signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10–15 mg of the batch sample into a clean vial. Dissolve in approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the solid is fully dissolved; any particulate matter can degrade spectral quality.[3] Transfer the homogeneous solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. A relaxation delay (d1) of at least 5 seconds is crucial for accurate integration, ensuring that signals from all protons have fully relaxed between pulses.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 512-1024) is required to achieve an adequate signal-to-noise ratio.[4]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be obtained quickly. This experiment is particularly useful for identifying any fluorine-containing impurities.[5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-resolution mass spectrometry (HRMS) provides an exact mass, which serves as a powerful confirmation of the elemental composition. Electrospray ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the intact molecule for analysis.[6][7][8][9]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the ESI source in positive ion mode. The primary ion of interest is the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster. Compare this experimental mass to the theoretical mass calculated for C₈H₅Cl₂FO₂. The presence of two chlorine atoms gives a highly characteristic isotopic pattern (peaks at M, M+2, and M+4 with a ~9:6:1 intensity ratio) that must be present.[10][11]

Comparative Data: Batches at a Glance

The tables below present hypothetical data for a reference standard and three incoming batches, illustrating how to interpret the results.

Table 1: Comparative NMR Data Summary

Batch ID¹H Aromatic Signal (ppm)¹H Methyl Signal (ppm)¹H Integration (Ar:Me)¹³C Signals¹⁹F SignalsPurity Assessment
Reference 8.02 (d)3.96 (s)2.00 : 3.006 (as expected)1>99.5%
Batch A 8.02 (d)3.96 (s)2.01 : 3.0061Pass (>99.5%)
Batch B 8.02 (d)3.96 (s)1.99 : 3.0061Pass (>99%); Trace acetone noted
Batch C 8.02 (d), 7.95 (d)3.96 (s)2.15 : 3.0010+2Fail (Significant regioisomer impurity)

Table 2: Comparative High-Resolution MS Data

Batch IDTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Cl₂ Isotopic PatternOther Significant IonsPurity Assessment
Reference 222.9623222.9621-0.9CorrectNonePass
Batch A 222.9623222.9625+0.9CorrectNonePass
Batch B 222.9623222.9620-1.3CorrectNonePass
Batch C 222.9623222.9624+0.4Correct208.9466Fail (Hydrolysis product detected)

Interpretation:

  • Batch A is an excellent match to the reference standard across all metrics.

  • Batch B is structurally correct and of high purity, with only a trace of a common laboratory solvent, acetone, which may be acceptable depending on the application.[12]

  • Batch C is unacceptable. The NMR data shows extra aromatic and ¹⁹F signals with incorrect integration, pointing to a regioisomeric impurity. The MS data confirms this failure by detecting an ion at m/z 208.9466, corresponding to the hydrolyzed carboxylic acid (C₇H₃Cl₂FO₂), a common process-related impurity.

Part 3: Rapid Verification: FT-IR Spectroscopy

While less structurally definitive than NMR or MS, Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally fast and powerful tool for verifying the presence of key functional groups and flagging gross deviations from a reference standard. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires virtually no sample preparation.[13][14][15][16]

Experimental Protocol: ATR FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean and run a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. The entire process takes less than two minutes.

Table 3: Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)

Batch IDC=O Stretch (Ester)C-O StretchC-Cl StretchC-F StretchO-H Stretch (Impurity)Assessment
Reference 17281265~790~1050AbsentPass
Batch A 17281264~790~1051AbsentPass
Batch B 17291265~789~1050AbsentPass
Batch C 1727, 1698 (shoulder)1266~791~1049Broad, ~3000Fail

Interpretation: The FT-IR data provides immediate, corroborating evidence. Batches A and B are nearly identical to the reference. Batch C, however, shows a distinct shoulder on the carbonyl peak (~1698 cm⁻¹) and a broad absorption around 3000 cm⁻¹. These are classic signs of a carboxylic acid impurity—the C=O and O-H stretches, respectively—confirming the hydrolysis product detected by MS.[17]

Conclusion: A Synthesis of Evidence

Ensuring the quality of critical reagents like Methyl 3,5-dichloro-4-fluorobenzoate is a non-negotiable prerequisite for reproducible science. By employing a synergistic combination of NMR, MS, and FT-IR, we create a robust, multi-layered quality control system. NMR defines the precise atomic connectivity, MS confirms the elemental formula with high precision, and FT-IR provides rapid verification of functional group integrity. This integrated approach allows researchers, scientists, and drug development professionals to confidently accept or reject batches, securing the foundation of their synthetic work and preventing the costly and time-consuming task of troubleshooting with impure materials.

References

  • PubChem: Methyl 3,5-dichloro-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3,5-dichloro-4-fluorobenzoate

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3,5-dichloro-4-fluorobenzoate. As a halogenated aromatic compound, this chemical requires stringent safety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3,5-dichloro-4-fluorobenzoate. As a halogenated aromatic compound, this chemical requires stringent safety measures to mitigate potential health risks. The following procedural guidance is designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the recommended PPE for handling Methyl 3,5-dichloro-4-fluorobenzoate.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards to protect against splashes. A face shield should be worn over goggles, particularly when handling larger quantities or when there is a significant risk of splashing.[5][6]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[5] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if they become contaminated. For prolonged handling, consider double-gloving.[5]
Body Flame-Resistant Laboratory CoatA lab coat, preferably made of a flame-resistant material, should be worn and kept fully buttoned to provide a barrier against accidental splashes.[5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][9]

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the chemical inside a certified chemical fume hood.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][3] Contaminated clothing should be removed and laundered before reuse.[3][4]

The following diagram illustrates the essential workflow for the safe handling of Methyl 3,5-dichloro-4-fluorobenzoate.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Prep1 Verify Fume Hood Certification Prep2 Locate Eyewash & Safety Shower Prep1->Prep2 Prep3 Gather All Necessary PPE Prep2->Prep3 Handling1 Don All PPE Prep3->Handling1 Handling2 Weigh and Transfer Chemical Handling1->Handling2 Handling3 Securely Close Container Handling2->Handling3 Cleanup1 Segregate Halogenated Waste Handling3->Cleanup1 Cleanup2 Decontaminate Work Surface Cleanup1->Cleanup2 Cleanup3 Properly Remove and Dispose of Gloves Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for Safe Handling of Methyl 3,5-dichloro-4-fluorobenzoate.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[7]

    • Collect the contaminated absorbent material into a sealed and clearly labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable detergent and water.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4][6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][4][6]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Due to the presence of chlorine and fluorine, Methyl 3,5-dichloro-4-fluorobenzoate and any materials contaminated with it are classified as halogenated organic waste .[7]

  • Waste Collection:

    • All waste containing this chemical must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste".[7]

    • Do not mix this waste with other waste streams, such as strong acids, bases, or oxidizers.[7]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

    • The rinsate must be collected and disposed of as halogenated organic waste.[7]

    • After triple-rinsing and defacing the original label, the container may be disposed of as regular trash.[7]

  • Disposal Method:

    • All collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal service, which typically involves high-temperature incineration.[7]

The following diagram outlines the decision-making process for the disposal of Methyl 3,5-dichloro-4-fluorobenzoate and associated materials.

Start Waste Generated IsChemical Is it the chemical or contaminated material? Start->IsChemical IsContainer Is it an empty container? IsChemical->IsContainer No HalogenatedWaste Collect in 'Halogenated Organic Waste' container IsChemical->HalogenatedWaste Yes TripleRinse Triple-rinse with appropriate solvent IsContainer->TripleRinse Yes EHS Store in designated satellite accumulation area and contact EHS for pickup IsContainer->EHS No HalogenatedWaste->EHS CollectRinsate Collect rinsate as 'Halogenated Organic Waste' TripleRinse->CollectRinsate DisposeContainer Deface label and dispose of container in regular trash CollectRinsate->DisposeContainer

Sources

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